2-Iodo-5-methylpyrazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-5-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c1-4-2-8-5(6)3-7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNBOXAAONTXKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623738 | |
| Record name | 2-Iodo-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914452-70-3 | |
| Record name | 2-Iodo-5-methylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914452-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodo-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Iodo-5-methylpyrazine: A Key Building Block in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-5-methylpyrazine (CAS No. 914452-70-3) is a halogenated heterocyclic compound that has emerged as a significant building block in the fields of medicinal chemistry and agrochemical research.[1] Its structure, featuring a pyrazine ring substituted with a reactive iodine atom and a methyl group, makes it a versatile intermediate for the synthesis of more complex molecules. The pyrazine moiety is a common scaffold in numerous biologically active compounds, and the presence of the iodo group provides a convenient handle for various cross-coupling reactions, enabling the construction of diverse molecular architectures.[2][3] This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of this compound, offering valuable insights for researchers engaged in drug discovery and development.
Chemical and Physical Properties
Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 914452-70-3 | [5] |
| Molecular Formula | C₅H₅IN₂ | [6] |
| Molecular Weight | 220.01 g/mol | [1][6] |
| Appearance | White to yellow solid | [4] |
| Storage Temperature | Room temperature, inert atmosphere | |
| Purity | Typically >95% |
Chemical Structure:
References
- 1. This compound [myskinrecipes.com]
- 2. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Iodo-5-methylpyridine | C6H6IN | CID 11736116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 914452-70-3 [chemicalbook.com]
- 6. PubChemLite - this compound (C5H5IN2) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to 2-Iodo-5-methylpyrazine: Synthesis, Reactivity, and Applications in Modern Drug Discovery
This technical guide provides a comprehensive overview of 2-Iodo-5-methylpyrazine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document moves beyond a simple recitation of facts to offer field-proven insights into the synthesis, reactivity, and strategic application of this versatile intermediate. Every protocol and claim is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.
Core Identification and Physicochemical Profile
Proper identification is the foundation of all subsequent research. This compound is a substituted pyrazine, a class of aromatic heterocycles that are integral scaffolds in numerous FDA-approved therapeutics and natural products.[1][2]
-
IUPAC Name: this compound
-
Synonyms: Pyrazine, 2-iodo-5-methyl-
-
CAS Number: 914452-70-3[3]
The introduction of an iodine atom onto the pyrazine ring creates a highly valuable synthetic handle. The carbon-iodine bond is the most reactive among the halogens (C-I < C-Br < C-Cl < C-F) for facile C-C and C-N bond formation via transition-metal-catalyzed cross-coupling reactions, making this compound an excellent substrate for library synthesis and late-stage functionalization in drug discovery programs.
Physicochemical and Structural Data
The following table summarizes the key physical and structural properties of this compound. This data is critical for experimental design, including solvent selection, reaction monitoring, and safety considerations.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅IN₂ | [2] |
| Molecular Weight | 220.01 g/mol | [1] |
| Physical Form | Solid, Semi-solid, or Liquid | |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | |
| SMILES | CC1=CN=C(C=N1)I | [2] |
| InChI | InChI=1S/C5H5IN2/c1-4-2-8-5(6)3-7-4/h2-3H,1H3 | [2] |
| InChIKey | CLNBOXAAONTXKB-UHFFFAOYSA-N |
Synthesis of this compound: A Strategic Approach
While direct, published syntheses of this compound are not extensively detailed in readily available literature, a robust and logical synthetic pathway can be constructed from well-established transformations of the pyrazine core. A common and effective strategy for the introduction of iodine onto an electron-deficient heteroaromatic ring like pyrazine is via a Sandmeyer-type reaction, starting from a corresponding amine.
The proposed synthesis begins with the commercially available 2-amino-5-methylpyrazine. The amino group is first converted into a diazonium salt, which is a superb leaving group. Subsequent treatment with an iodide source, such as potassium iodide (KI), introduces the iodo substituent at the C2 position. This method is reliable for aromatic and heteroaromatic systems and avoids the use of harsh, direct iodinating agents that may lack regioselectivity or require forcing conditions.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical & Referenced)
This protocol is based on standard procedures for Sandmeyer reactions on heterocyclic amines.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-5-methylpyrazine (1.0 eq) in dilute sulfuric acid (e.g., 2 M) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred pyrazine solution, ensuring the temperature remains below 5 °C. The causality here is critical: maintaining a low temperature prevents the premature decomposition of the unstable diazonium salt.
-
Iodination: In a separate flask, dissolve potassium iodide (KI, 1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. The addition order is important to ensure the diazonium salt reacts as it is introduced.
-
Reaction Completion & Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Nitrogen gas evolution should be observed.
-
Extraction: Neutralize the reaction mixture with a suitable base (e.g., NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with sodium thiosulfate solution to remove residual iodine, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Core Reactivity and Synthetic Utility
The primary utility of this compound in drug development stems from its high reactivity in palladium-catalyzed cross-coupling reactions. This allows for the modular and efficient construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds at the C2 position of the pyrazine ring.
A. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[4] It involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide. For this compound, this enables the introduction of a wide array of aryl and heteroaryl substituents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established methods for iodo-heterocycles.[5]
-
Inert Atmosphere: To a dry Schlenk flask or reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1). The presence of water is often crucial for the transmetalation step.
-
Reaction: Seal the vessel and heat the mixture (e.g., 80-100 °C) under an inert atmosphere (Argon or Nitrogen) with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
B. Sonogashira Coupling
The Sonogashira coupling is a cornerstone reaction for the synthesis of substituted alkynes, forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6] This reaction is invaluable for introducing linear, rigid linkers into drug scaffolds, which can be used to probe binding pockets or modify pharmacokinetic properties.
Caption: Key cross-coupling reactions of this compound.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is based on standard conditions for Sonogashira reactions.[3]
-
Inert Atmosphere Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%). The copper co-catalyst is essential for activating the terminal alkyne.
-
Reagent Addition: Add a degassed solvent (e.g., anhydrous THF or DMF), followed by a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq). The base neutralizes the HI formed during the reaction and facilitates the formation of the copper acetylide intermediate.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) until completion.
-
Workup and Purification: Quench the reaction with water or saturated ammonium chloride solution. Extract with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.
Spectroscopic Characterization
Accurate structural elucidation is non-negotiable. While publicly available experimental spectra for this compound are scarce, a reliable prediction of its ¹H and ¹³C NMR spectra can be made based on the known spectra of the parent compound, 2-methylpyrazine, and established substituent effects.
Predicted ¹H and ¹³C NMR Data (in CDCl₃)
The iodine atom is strongly electron-withdrawing via induction and has a significant anisotropic effect, which will influence the chemical shifts of the adjacent protons and carbons.
¹H NMR Analysis: The parent 2-methylpyrazine shows three aromatic proton signals.[7] In this compound, we expect two signals for the pyrazine ring protons and one for the methyl group.
-
H3: The proton adjacent to the iodine (at C3) is expected to be significantly deshielded and will likely appear as a singlet around δ 8.5-8.7 ppm .
-
H6: The proton at C6 is adjacent to the methyl group and is expected to appear as a singlet around δ 8.3-8.5 ppm .
-
-CH₃: The methyl protons will appear as a singlet in the typical alkyl-aromatic region, around δ 2.5-2.7 ppm .
¹³C NMR Analysis: The most significant effect will be on the carbon directly attached to the iodine (C2).
-
C2: The ipso-carbon bearing the iodine will be shielded due to the "heavy atom effect" and is expected to have a very low chemical shift, potentially in the range of δ 90-100 ppm .
-
C3, C5, C6: The other ring carbons will appear in the aromatic region, with their precise shifts influenced by the iodine and methyl groups. Expected ranges are δ 140-155 ppm .
-
-CH₃: The methyl carbon signal will be found upfield, typically around δ 20-25 ppm .[4]
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. All protocols must be self-validating systems of safety.
GHS Hazard and Precautionary Statements: [1]
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling Recommendations:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid all personal contact, including inhalation.
-
Use standard personal protective equipment (PPE): safety goggles, lab coat, and chemically resistant gloves.
-
Ground all equipment when handling to prevent static discharge.
Conclusion and Future Outlook
This compound is more than just a chemical; it is a versatile tool for innovation in medicinal chemistry. Its pyrazine core is a privileged scaffold found in numerous bioactive compounds, and the strategically placed iodine atom provides a reliable gateway for molecular diversification through robust cross-coupling chemistry. This guide has provided a comprehensive, technically grounded framework for understanding and utilizing this key intermediate. By integrating established protocols with reasoned scientific insights, researchers can confidently and safely employ this compound to accelerate their drug discovery and development programs.
References
- 1. This compound | 914452-70-3 [sigmaaldrich.com]
- 2. PubChemLite - this compound (C5H5IN2) [pubchemlite.lcsb.uni.lu]
- 3. 2abiotech.net [2abiotech.net]
- 4. 2-Methylpyrazine(109-08-0) 13C NMR [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Iodo-5-methylpyridine | C6H6IN | CID 11736116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methylpyrazine(109-08-0) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Core Reactivity and Stability of 2-Iodo-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Iodo-5-methylpyrazine in Synthesis
In the landscape of modern medicinal and materials chemistry, the pyrazine moiety is a privileged scaffold, integral to a multitude of functional molecules.[1] The strategic introduction of this nitrogen-containing heterocycle often dictates the pharmacological or material properties of the final compound. This compound has emerged as a particularly valuable building block due to the unique reactivity conferred by the iodo-substituent.[2] This guide provides a comprehensive technical overview of its fundamental reactivity in key synthetic transformations and its stability profile, offering field-proven insights for its effective utilization in complex molecular design.
The pyrazine ring's electron-deficient nature, a result of its two electronegative nitrogen atoms, is a defining feature of its chemistry. The introduction of a halogen, particularly iodine, at the 2-position significantly modulates this reactivity. The carbon-iodine bond, being the weakest among the halogens, renders this compound a highly reactive substrate for a variety of cross-coupling reactions, which are the cornerstone of modern C-C, C-N, and C-O bond formation.[3][4] This high reactivity allows for transformations to occur under milder conditions than its bromo- or chloro-analogs, a crucial advantage in multi-step syntheses of sensitive and complex molecules.
Synthesis of this compound: Established Methodologies
A robust and reliable synthesis of this compound is fundamental to its application. While various methods for the iodination of aromatic and heteroaromatic systems exist, two principal approaches are particularly relevant for the preparation of this key intermediate from the readily available 2-methylpyrazine.
Method 1: Electrophilic Iodination with N-Iodosuccinimide (NIS)
Electrophilic iodination using N-Iodosuccinimide (NIS) is a widely adopted method for the iodination of both activated and deactivated aromatic systems.[4][5] The reaction is typically catalyzed by an acid, which enhances the electrophilicity of the iodine.
Causality Behind Experimental Choices:
-
NIS: Serves as a source of an electrophilic iodine atom (I+). It is a solid, easy to handle, and generally provides good yields.[4]
-
Acid Catalyst (e.g., Trifluoroacetic Acid - TFA): Protonation of NIS by a strong acid increases its reactivity, making the iodination of the moderately electron-deficient pyrazine ring more efficient.[4]
-
Solvent: A non-reactive, anhydrous solvent such as dichloromethane (DCM) or acetonitrile is typically used to prevent side reactions.
Experimental Protocol: Iodination of 2-Methylpyrazine using NIS
-
To a solution of 2-methylpyrazine (1.0 eq.) in anhydrous dichloromethane, add N-Iodosuccinimide (1.1 to 1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of trifluoroacetic acid (0.1 eq.).
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield this compound.
Method 2: Iodination with Molecular Iodine and an Oxidizing Agent
An alternative "greener" approach involves the use of molecular iodine (I₂) in the presence of a strong oxidizing agent. Periodic acid (H₅IO₆) is a particularly effective co-reagent in this context, as it oxidizes I₂ to a more reactive iodinating species.[6]
Causality Behind Experimental Choices:
-
Iodine (I₂): The primary source of iodine atoms.
-
Periodic Acid (H₅IO₆): Acts as an oxidant to generate the active electrophilic iodine species in situ. The byproducts are water and iodate, which are generally less problematic than those from other oxidizing systems.[6]
-
Solvent System: A mixture of acetic acid and water, often with a catalytic amount of sulfuric acid, is a common solvent system for this transformation.[6]
Experimental Protocol: Iodination using Iodine and Periodic Acid
-
In a round-bottom flask, suspend 2-methylpyrazine (1.0 eq.), iodine (0.4 eq.), and periodic acid dihydrate (0.2 eq.) in a mixture of glacial acetic acid and water.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture with stirring to 60-70 °C for 1-3 hours, or until the characteristic purple color of iodine disappears.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Collect the precipitated solid by filtration, washing thoroughly with water.
-
The crude product can be further purified by recrystallization or column chromatography.
Figure 1: Synthetic routes to this compound.
Core Reactivity: A Hub for Molecular Diversification
The synthetic utility of this compound is primarily demonstrated in palladium-catalyzed cross-coupling reactions and, to a lesser extent, in nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond in this compound is highly susceptible to oxidative addition to a Pd(0) catalyst, which is typically the rate-determining step in these catalytic cycles. This high reactivity allows these reactions to proceed under mild conditions with high efficiency. The general reactivity trend for halopyrazines in these transformations is I > Br > Cl.[3][4]
1. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful and versatile method for forming C(sp²)-C(sp²) bonds. It involves the coupling of an organohalide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A Pd(0) source is required. This can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precursor (e.g., Pd(OAc)₂, PdCl₂(dppf)) with the addition of a phosphine ligand.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., PPh₃, XPhos) stabilize the palladium center and facilitate both the oxidative addition and the final reductive elimination steps.
-
Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[7]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DME) and water is commonly used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ (2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add a degassed solvent mixture, such as dioxane/water (4:1).
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
2. Sonogashira Coupling: C-C Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is co-catalyzed by palladium and a copper(I) salt.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Similar to the Suzuki coupling, a Pd(0) species is the active catalyst. PdCl₂(PPh₃)₂ is a commonly used precatalyst.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[6]
-
Base: A mild organic base, typically an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves both to neutralize the HI generated and to deprotonate the terminal alkyne.
-
Solvent: Anhydrous, degassed solvents like THF or DMF are typically employed.
Experimental Protocol: Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Add an anhydrous solvent such as THF, followed by an amine base (e.g., triethylamine, 2.0 eq.).
-
Add the terminal alkyne (1.2 eq.) dropwise.
-
Stir the reaction at room temperature or with gentle heating (50-70 °C) until the starting material is consumed.
-
After completion, filter the reaction mixture through a pad of celite to remove the catalyst and salts, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
3. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for constructing C-N bonds.[8] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.
Causality Behind Experimental Choices:
-
Palladium Catalyst & Ligand: This reaction often requires specialized, bulky, and electron-rich phosphine ligands (e.g., BINAP, XPhos, SPhos) to facilitate the challenging reductive elimination step that forms the C-N bond.[8][9] Pre-formed palladium precatalysts incorporating these ligands are often used for improved efficiency and reproducibility.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like LHMDS or K₃PO₄ can also be used.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base.
Experimental Protocol: Buchwald-Hartwig Amination
-
Charge a dry Schlenk tube with a palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the appropriate bulky phosphine ligand.
-
Add this compound (1.0 eq.) and the amine coupling partner (1.1-1.3 eq.).
-
Add a strong base, such as sodium tert-butoxide (1.4 eq.).
-
Evacuate and backfill the tube with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C for the required time, monitoring by LC-MS.
-
Cool the mixture, dilute with an organic solvent, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the product by column chromatography or recrystallization.
Figure 2: Key reactivity pathways of this compound.
Comparative Reactivity in Cross-Coupling
The choice of halogen on the pyrazine ring is a critical decision in synthetic planning. The enhanced reactivity of the C-I bond in this compound offers significant advantages over its bromo- and chloro- counterparts.
| Halogen Substituent | Relative Reactivity | Typical Reaction Conditions | Causality |
| Iodo | Highest | Milder temperatures, shorter reaction times, lower catalyst loadings. | Weaker C-I bond facilitates faster oxidative addition to Pd(0).[3] |
| Bromo | Intermediate | Moderate to high temperatures, standard catalyst loadings. | Stronger C-Br bond requires more energy for oxidative addition. |
| Chloro | Lowest | High temperatures, specialized bulky ligands, higher catalyst loadings. | Strong C-Cl bond is the most difficult to activate.[10] |
Table 1: Comparative reactivity of 2-halopyrazines in palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present.[11] In this reaction, a nucleophile attacks the ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group.
Interestingly, the reactivity trend for halogens in SNAr is often the reverse of that seen in cross-coupling reactions. The trend is typically F > Cl > Br > I.[4] This is because the rate-determining step is usually the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the C-X bond and stabilizes the intermediate.
While the iodo group is an excellent leaving group, its lower electronegativity makes the carbon atom it is attached to less electrophilic compared to a carbon attached to chlorine or fluorine. Therefore, SNAr reactions on this compound typically require strong nucleophiles and/or elevated temperatures.[11] The regiochemistry is dictated by the electronics of the ring; nucleophilic attack on halopyrazines is favored at the positions ortho and para to the ring nitrogens (C2, C3, C5, C6 positions), as the nitrogen atoms can help stabilize the negative charge in the Meisenheimer intermediate.[12]
Stability and Handling
Proper handling and storage are crucial to maintain the integrity of this compound.
Thermal Stability: While specific decomposition temperatures for this compound are not widely published, iodo-aromatic compounds are generally less thermally stable than their bromo or chloro analogs. Thermal stability can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[13][14][15] TGA would reveal the onset temperature of weight loss due to decomposition, while DSC would indicate the melting point and any exothermic decomposition events. It is advisable to avoid prolonged exposure to high temperatures.
Chemical Stability:
-
Light Sensitivity: Like many iodo-compounds, this compound may be sensitive to light. The C-I bond can undergo homolytic cleavage upon exposure to UV light, potentially leading to decomposition. Therefore, it should be stored in amber vials or in the dark.[2]
-
Acid/Base Stability: Strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis or other degradation pathways. However, the compound is generally stable to the basic conditions used in many cross-coupling reactions.
-
Air and Moisture: The compound is generally stable to air and moisture under ambient conditions, but for long-term storage and use in sensitive reactions (like Buchwald-Hartwig), it is best handled under an inert atmosphere.[2]
Recommended Storage: For optimal shelf-life, this compound should be stored in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere such as argon or nitrogen.[2]
Conclusion
This compound stands as a versatile and highly reactive intermediate for the synthesis of complex molecules. Its primary utility lies in palladium-catalyzed cross-coupling reactions, where the labile carbon-iodine bond allows for efficient bond formation under mild conditions, surpassing the reactivity of its bromo- and chloro-analogs. While also susceptible to nucleophilic aromatic substitution, this pathway generally requires more forcing conditions. A thorough understanding of its reactivity profile, coupled with appropriate handling and storage, enables researchers and drug development professionals to strategically and effectively incorporate the 5-methylpyrazine scaffold into novel molecular architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 914452-70-3 | Benchchem [benchchem.com]
- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Thermal Stability of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Iodo-5-methylpyrazine in Modern Drug Discovery: A Technical Guide
Introduction: The Pyrazine Scaffold as a Privileged Motif in Medicinal Chemistry
Pyrazines, six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4, represent a cornerstone in the architecture of pharmacologically active molecules.[1] Their unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make them a favored scaffold in the design of novel therapeutics.[2] The strategic functionalization of the pyrazine core is paramount to modulating the biological activity of these compounds. Among the various functionalized pyrazines, 2-Iodo-5-methylpyrazine has emerged as a particularly valuable and versatile building block for researchers and drug development professionals. Its utility lies in the reactivity of the carbon-iodine bond, which serves as a handle for a variety of powerful transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of the commercial availability, physicochemical properties, and key applications of this compound in the synthesis of complex molecules for drug discovery.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 914452-70-3 | [2][3] |
| Molecular Formula | C₅H₅IN₂ | [3][4] |
| Molecular Weight | 220.01 g/mol | [3] |
| Appearance | Solid, semi-solid, or liquid | [3] |
| Purity | Typically ≥95% | [3][5] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [3][5] |
| InChI Key | CLNBOXAAONTXKB-UHFFFAOYSA-N | [3][4] |
| SMILES | CC1=CN=C(C=N1)I | [4] |
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, catering to both research and development and commercial-scale needs. The purity of the commercially available material is typically high, often exceeding 95%. When selecting a supplier, it is crucial to consider not only the purity but also the available quantities, lead times, and the quality of the accompanying analytical documentation, such as Certificates of Analysis (CoA).
Table of Representative Suppliers:
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥95% | Gram to multi-gram scale |
| Fluorochem | 96% | Gram to multi-gram scale[6] |
| BLD Pharmatech | ≥95% | Gram to multi-gram scale[3][5] |
| Ambeed, Inc. | Not specified | Inquire for details |
| 2A Biotech | 96%+ | Inquire for details[7] |
| BenchChem | Not specified | Inquire for details[8] |
This is not an exhaustive list, and availability may vary. Researchers should consult the respective company websites for the most up-to-date information.
Synthetic Utility: A Gateway to Molecular Complexity
The synthetic power of this compound lies in the reactivity of the C-I bond, which readily participates in a range of palladium-catalyzed cross-coupling reactions. These reactions allow for the facile formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures from simple precursors.
The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organohalide and an organoboron compound. The reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.
Conceptual Workflow for Suzuki-Miyaura Coupling:
A typical workflow for a Suzuki-Miyaura coupling reaction.
Exemplary Protocol for Suzuki-Miyaura Coupling:
Note: This is a general protocol adapted from procedures for structurally similar iodo-heterocycles and should be optimized for specific substrates.
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%), and a base, for instance, potassium carbonate (2.0-3.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture with vigorous stirring to a temperature typically ranging from 80 to 100 °C. Monitor the progress of the reaction by a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, linking aryl or vinyl halides with terminal alkynes. This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. The resulting aryl alkynes are valuable intermediates in the synthesis of numerous biologically active compounds.
Conceptual Workflow for Sonogashira Coupling:
A typical workflow for a Sonogashira coupling reaction.
Exemplary Protocol for Sonogashira Coupling:
Note: This is a general protocol adapted from procedures for analogous iodo-heterocycles and should be optimized for specific substrates.[3]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%), and copper(I) iodide (4 mol%).
-
Solvent and Base Addition: Add an anhydrous solvent like tetrahydrofuran (THF) followed by a base, typically an amine such as triethylamine (2.0 equivalents).
-
Alkyne Addition: Stir the mixture at room temperature for a few minutes, then add the terminal alkyne (1.2 equivalents) dropwise.
-
Reaction: The reaction can often proceed at room temperature or may require gentle heating (e.g., 50-70 °C). Monitor the reaction's progress by TLC or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for the palladium-catalyzed formation of C-N bonds from aryl halides and amines.[6] This reaction is of immense importance in medicinal chemistry, as the arylamine motif is present in a vast number of pharmaceuticals.
Conceptual Workflow for Buchwald-Hartwig Amination:
A typical workflow for a Buchwald-Hartwig amination reaction.
Exemplary Protocol for Buchwald-Hartwig Amination:
Note: This is a general protocol and the choice of catalyst, ligand, base, and solvent is crucial and often requires screening for optimal results.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a palladium pre-catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, RuPhos), a strong base (e.g., sodium tert-butoxide or potassium phosphate), this compound (1.0 mmol), and the amine coupling partner (1.1-1.5 equivalents).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat the mixture with stirring to a temperature typically between 80 and 110 °C. Monitor the reaction by LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Isolation: Wash the filtrate with water and brine, dry the organic layer, and concentrate. The resulting crude material is then purified by column chromatography.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The pyrazine scaffold is a prominent feature in many approved and investigational kinase inhibitors.[9] Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The ability to rapidly generate libraries of substituted pyrazines using building blocks like this compound is a powerful strategy for structure-activity relationship (SAR) studies in the development of novel kinase inhibitors.
For instance, the synthesis of 2,6-disubstituted pyrazine derivatives has been shown to yield potent inhibitors of CK2 and PIM kinases, both of which are implicated in cancer. Furthermore, imidazo[1,2-a]pyrazine-based compounds have been developed as Aurora kinase inhibitors. The cross-coupling reactions described above provide a direct and efficient means to introduce the necessary aryl, heteroaryl, alkynyl, and amino substituents onto the pyrazine core to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a high-value building block for medicinal chemists and drug development professionals. Its commercial availability and the reactivity of its carbon-iodine bond in key cross-coupling reactions provide a reliable and versatile platform for the synthesis of complex, biologically active molecules. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, in particular, enable the efficient construction of diverse libraries of substituted pyrazines for lead discovery and optimization, especially in the pursuit of novel kinase inhibitors. As the demand for new therapeutics continues to grow, the strategic application of versatile building blocks like this compound will remain a critical component of successful drug discovery programs.
References
- 1. This compound | 914452-70-3 [sigmaaldrich.cn]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound | 914452-70-3 [sigmaaldrich.com]
- 4. PubChemLite - this compound (C5H5IN2) [pubchemlite.lcsb.uni.lu]
- 5. This compound | 914452-70-3 [sigmaaldrich.cn]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 2abiotech.net [2abiotech.net]
- 8. This compound | 914452-70-3 | Benchchem [benchchem.com]
- 9. bridgeorganics.com [bridgeorganics.com]
Introduction to pyrazine derivatives in organic synthesis
An In-Depth Technical Guide to Pyrazine Derivatives in Organic Synthesis
Pyrazine, a six-membered heteroaromatic ring with two nitrogen atoms in a 1,4-para arrangement, represents a cornerstone scaffold in modern organic chemistry.[1] Its unique electronic properties, characterized by an electron-deficient π-system, impart a distinct reactivity profile that is both challenging and synthetically versatile.[2][3] This guide provides a comprehensive overview of the synthesis, functionalization, and application of pyrazine derivatives, tailored for researchers, scientists, and drug development professionals. We will explore foundational synthetic methodologies, delve into the nuances of electrophilic, nucleophilic, and radical substitution reactions, and highlight the transformative impact of transition-metal-catalyzed cross-coupling in forging complex molecular architectures. By synthesizing technical accuracy with field-proven insights, this document aims to serve as an essential resource for leveraging the full potential of pyrazine chemistry in medicinal and materials science.
The Pyrazine Core: Structure, Properties, and Significance
The pyrazine ring is a planar, aromatic heterocycle with a resonance energy of 24.3 Kcal/mol.[4] The symmetrical placement of the two electronegative nitrogen atoms results in a zero-dipole moment and significantly influences the ring's electronic landscape.[3][4] This arrangement creates electron-deficient carbon atoms, making the pyrazine ring substantially less reactive towards electrophilic substitution than benzene or even pyridine.[2][5][6] Consequently, the pKa of pyrazine is only 0.65, making it the weakest base among the diazines.[1][5]
This inherent electron deficiency is not a limitation but a key feature that chemists exploit. It renders the pyrazine scaffold an excellent substrate for nucleophilic and radical substitution reactions, providing powerful avenues for functionalization. Furthermore, the nitrogen atoms serve as crucial hydrogen bond acceptors, a property that is masterfully utilized in drug design to facilitate specific interactions with biological targets like enzyme active sites.[7]
The prevalence of the pyrazine motif in clinically approved drugs underscores its importance.[8] Molecules such as the anti-tuberculosis agent Pyrazinamide , the diuretic Amiloride , and the first-in-class proteasome inhibitor Bortezomib for treating multiple myeloma all feature this vital heterocyclic core.[4][8][9] Beyond pharmaceuticals, pyrazine derivatives are integral to materials science, where their electronic properties are harnessed in the development of polymers, dyes, and organic electronics.[9][10]
Constructing the Core: Key Synthetic Routes to the Pyrazine Ring
The assembly of the pyrazine ring is a well-established field with several robust methodologies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
Classical Condensation Strategies
The most fundamental approach to the pyrazine ring involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[1][2][11] This reaction initially forms a dihydropyrazine intermediate, which is typically oxidized in situ or in a subsequent step to yield the aromatic pyrazine.
Caption: General workflow for classical pyrazine synthesis via condensation.
Other established methods include:
-
Staedel–Rugheimer Synthesis: Involves the condensation of α-haloketones with ammonia.[2]
-
From α-Hydroxy Ketones: The reaction of α-hydroxy ketones like acetoin with a nitrogen source such as ammonium hydroxide can produce arrays of substituted pyrazines, a method particularly relevant in flavor chemistry.[12]
Experimental Protocol: Synthesis of 2,3,5,6-Tetramethylpyrazine (TMP)
This protocol describes the synthesis of tetramethylpyrazine, a well-known flavor compound, from acetoin, demonstrating a common condensation/oxidation pathway.
Materials:
-
Acetoin (3-hydroxy-2-butanone)
-
Ammonium hydroxide solution (28-30%)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine acetoin (8.81 g, 0.1 mol) and ammonium hydroxide (50 mL).
-
Catalyst Addition: Add copper(II) sulfate pentahydrate (1.25 g, 5 mmol) to the mixture. The addition of a copper salt catalyzes the oxidation of the dihydropyrazine intermediate.
-
Reflux: Heat the reaction mixture to reflux (approx. 90-100°C) with vigorous stirring for 4 hours. The color of the mixture will typically darken.
-
Work-up and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). The causality for using DCM is its immiscibility with the aqueous phase and its high volatility, which simplifies product isolation.
-
Washing: Combine the organic layers and wash with a saturated solution of sodium bicarbonate (50 mL) to neutralize any remaining acidic species, followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification and Validation: The resulting crude solid can be purified by sublimation or recrystallization from a suitable solvent like hexane. The identity and purity of the 2,3,5,6-tetramethylpyrazine should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis.
Functionalization of the Pyrazine Ring: A Chemist's Toolkit
Once the pyrazine core is formed, a diverse range of reactions can be employed to install functional groups, creating derivatives with tailored properties. The electron-deficient nature of the ring is the primary determinant of its reactivity.
Nucleophilic and Radical Additions: The Dominant Pathways
Nucleophilic Aromatic Substitution (SNAr): This is the most common reaction for functionalizing pyrazines. The electron-withdrawing nitrogen atoms stabilize the negatively charged Meisenheimer complex intermediate, facilitating the displacement of a leaving group (typically a halogen). Halopyrazines are notably more reactive in SNAr reactions than their corresponding halopyridines.[5] This allows for the straightforward introduction of O-, N-, and S-based nucleophiles.[5][13]
Minisci Radical Alkylation/Acylation: The Minisci reaction is a powerful tool for direct C-H functionalization.[14] Under acidic conditions, the pyrazine ring is protonated, further increasing its electron deficiency and making it highly susceptible to attack by a nucleophilic carbon-centered radical.[5][14] These radicals are typically generated via oxidative decarboxylation of carboxylic acids or from other readily available precursors.[14][15] This method avoids the need for pre-functionalization (e.g., halogenation) of the pyrazine ring, offering a more atom-economical route to alkylated derivatives.[14][15]
Caption: Simplified mechanism of the Minisci C-H alkylation reaction.
The Power of Palladium: Transition-Metal Cross-Coupling
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex pyrazine derivatives, enabling the formation of C-C and C-heteroatom bonds with remarkable efficiency and selectivity.[16][17] These reactions typically involve the coupling of a halopyrazine (or triflate) with a suitable organometallic reagent.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Summary of Key Cross-Coupling Reactions on Pyrazines
| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst/Ligand | Field-Proven Insight |
| Suzuki-Miyaura | Pyrazine-X + R-B(OR)₂ | C-C (sp²-sp²) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Highly robust and functional group tolerant; the choice of base (e.g., Na₂CO₃, K₃PO₄) is critical to activate the boronic acid and can significantly impact yield.[16][18] |
| Stille | Pyrazine-X + R-Sn(Bu)₃ | C-C | Pd(PPh₃)₄ | Useful for thermally sensitive substrates, but the toxicity of organotin reagents is a significant drawback, leading to its reduced use in drug development.[16] |
| Sonogashira | Pyrazine-X + Terminal Alkyne | C-C (sp²-sp) | PdCl₂(PPh₃)₂, CuI | A powerful method for introducing alkyne functionalities, which are versatile handles for further transformations like click chemistry or cyclizations.[16] |
| Negishi | Pyrazine-X + R-ZnX | C-C | Pd(dba)₂, SPhos | Highly reactive organozinc reagents allow for coupling at lower temperatures but require stringent anhydrous conditions due to their moisture sensitivity.[16] |
| Buchwald-Hartwig | Pyrazine-X + Amine/Amide | C-N | Pd₂(dba)₃, BINAP, Xantphos | The choice of phosphine ligand is paramount; bulky, electron-rich ligands are essential to facilitate the rate-limiting reductive elimination step to form the C-N bond.[16][19] |
Experimental Protocol: Suzuki-Miyaura Coupling on 2-Chloropyrazine
This protocol details a standard method for creating a C-C bond on a pyrazine ring, a cornerstone reaction in modern medicinal chemistry.
Materials:
-
2-Chloropyrazine
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
Equipment:
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating plate with oil bath
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Inert Atmosphere: Assemble the reaction glassware and purge with an inert gas (e.g., Argon) for 10-15 minutes. This step is critical as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it.
-
Reagent Addition: To the Schlenk flask, add 2-chloropyrazine (114.5 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 eq), and sodium carbonate (212 mg, 2.0 mmol, 2.0 eq). The excess boronic acid and base are used to drive the reaction to completion.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (58 mg, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL). The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
Reaction: Seal the flask and heat the mixture in an oil bath at 90°C for 12 hours with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)pyrazine.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery and Advanced Materials
The synthetic versatility of pyrazine derivatives directly translates into their widespread application, particularly in the pharmaceutical industry.[20][21]
| Drug Name | Structure Image Placeholder | Therapeutic Application | Rationale for Pyrazine Core |
| Pyrazinamide | [Structure of Pyrazinamide] | Anti-tuberculosis | The amide group is crucial for enzymatic activation within Mycobacterium tuberculosis. The pyrazine ring itself is essential for activity.[9] |
| Bortezomib (Velcade®) | [Structure of Bortezomib] | Anti-cancer (Multiple Myeloma) | The pyrazine ring acts as a stable scaffold, correctly positioning the critical boronic acid warhead for reversible inhibition of the 26S proteasome.[8] |
| Amiloride | [Structure of Amiloride] | Diuretic (Potassium-sparing) | The pyrazine core with its specific substitution pattern is responsible for blocking the epithelial sodium channel (ENaC) in the kidneys.[4] |
| Glipizide | [Structure of Glipizide] | Anti-diabetic | Functions as a potassium channel blocker to stimulate insulin secretion. The pyrazine is part of a larger sulfonylurea structure. |
| Prexasertib | [Structure of Prexasertib] | Anti-cancer (Investigational) | A pyrazine-2-carbonitrile derivative that acts as a potent CHK1 kinase inhibitor. The pyrazine nitrogen likely forms a key hydrogen bond in the kinase hinge region.[7] |
In materials science , the electron-accepting nature of the pyrazine ring makes it a valuable building block for π-conjugated polymers used in photovoltaic devices and other optical applications.[9] The ability to systematically tune the electronic properties of the pyrazine core through the synthetic methods described herein allows for the rational design of materials with specific band gaps and charge-transport characteristics.[9][10]
Conclusion and Future Outlook
Pyrazine derivatives represent a mature yet continually evolving field of organic synthesis. Their unique reactivity, governed by the electron-deficient nature of the heterocyclic core, has given rise to a powerful and diverse synthetic toolkit. While classical condensation reactions remain relevant for constructing the basic scaffold, modern methodologies like the Minisci reaction and, most notably, palladium-catalyzed cross-coupling have unlocked unprecedented potential for creating complex, highly functionalized molecules. This synthetic tractability, combined with the favorable physicochemical properties of the pyrazine ring, ensures its continued prominence as a privileged scaffold in drug discovery and a versatile component in materials science. Future research will likely focus on developing even more efficient and sustainable (greener) synthetic routes, exploring novel functionalization strategies, and expanding the application of pyrazine derivatives into new therapeutic areas and advanced technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. irjmets.com [irjmets.com]
- 3. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]
- 9. lifechemicals.com [lifechemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. Minisci reaction - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 17. jocpr.com [jocpr.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Technical Guide: 2-Iodo-5-methylpyrazine as a Versatile Scaffold for Next-Generation Research
Foreword: The Untapped Potential of a Privileged Heterocycle
In the landscape of modern chemical research, from drug discovery to materials science, the pyrazine core stands out as a "privileged scaffold." Its unique electronic properties—an electron-deficient aromatic system with two para-disposed nitrogen atoms—confer a fascinating blend of stability, reactivity, and biological relevance.[1][2][3] Pyrazine derivatives are integral components of marketed drugs, flavor compounds, and advanced materials.[1][4] This guide focuses on a particularly valuable, yet underexplored, building block: 2-Iodo-5-methylpyrazine . The presence of an iodine atom provides a highly versatile synthetic handle for functionalization, primarily through transition metal-catalyzed cross-coupling reactions, making it an ideal starting point for generating vast chemical diversity.[5][6] This document serves as a technical primer for researchers, scientists, and drug development professionals, outlining the core reactivity of this molecule and charting a course for its application in frontier research areas.
The Core Building Block: this compound
Before exploring its synthetic utility, it is crucial to understand the intrinsic properties of the title compound.
Structure and Properties:
-
Molecular Formula: C₅H₅IN₂[7]
-
Molecular Weight: 220.01 g/mol [8]
-
Appearance: Typically an off-white to yellow solid.
-
Key Structural Features: The molecule combines an electron-deficient pyrazine ring with a methyl group and an iodo substituent. The C-I bond is the weakest of the carbon-halogen bonds, making it highly susceptible to oxidative addition by palladium(0) catalysts, the key initiation step in most cross-coupling reactions.[9][10] This inherent reactivity is the primary reason for its utility as a synthetic building block.
| Property | Value | Source |
| Molecular Formula | C₅H₅IN₂ | PubChem[7] |
| Molecular Weight | 220.01 g/mol | Sigma-Aldrich[8] |
| InChIKey | CLNBOXAAONTXKB-UHFFFAOYSA-N | PubChem[7] |
| CAS Number | 914452-70-3 | Sigma-Aldrich[8] |
Foundational Synthesis: Accessing the Starting Material
While this compound is commercially available, understanding its synthesis is fundamental. A common route involves the iodination of a precursor like 2-hydroxy-5-methylpyrazine (which exists as 5-methyl-2(1H)-pyrazinone).
Proposed Synthetic Workflow
A plausible laboratory-scale synthesis can be adapted from standard heterocyclic chemistry protocols. The workflow begins with the accessible 2-hydroxy-5-methylpyrazine, which can be synthesized in one pot from pyruvaldehyde and an ammonia source.[11]
Caption: Proposed workflow for the synthesis of this compound.
The Synthetic Workhorse: Palladium-Catalyzed Cross-Coupling Reactions
The true potential of this compound is unlocked through its reactivity in palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[9]
The Catalytic Cycle: A Mechanistic Overview
Understanding the general mechanism is key to troubleshooting and optimizing these reactions. The cycle typically involves three main stages: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Potential Research Area 1: Drug Discovery and Medicinal Chemistry
The pyrazine scaffold is present in numerous FDA-approved drugs. This compound is an ideal starting point for creating libraries of novel, drug-like molecules.
A. Suzuki-Miyaura Coupling: Accessing Aryl- and Heteroaryl-Pyrazines
The Suzuki coupling is arguably the most versatile C(sp²)-C(sp²) bond-forming reaction. By coupling this compound with various boronic acids or esters, researchers can rapidly synthesize a diverse array of bi-aryl compounds, which are common motifs in kinase inhibitors and other therapeutics.
Causality in Protocol Design:
-
Catalyst/Ligand: For electron-deficient heterocycles like pyrazine, palladium catalysts with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often superior.[12] These ligands facilitate the rate-limiting oxidative addition and promote the final reductive elimination step.
-
Base: A moderately strong inorganic base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid for transmetalation. The choice of base can be critical and is often solvent-dependent.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and K₂CO₃ (2.5 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 2-aryl-5-methylpyrazine.
B. Sonogashira Coupling: Synthesizing Alkynyl-Pyrazines
The Sonogashira reaction couples terminal alkynes with aryl halides, providing access to conjugated systems valuable in medicinal chemistry and materials science.[13][14] These products can serve as precursors for more complex heterocyclic systems.
Causality in Protocol Design:
-
Co-catalyst: The classic Sonogashira reaction uses a copper(I) salt (e.g., CuI) as a co-catalyst to form a copper acetylide intermediate, which facilitates the transmetalation to palladium.[13]
-
Base: An amine base (e.g., triethylamine, diisopropylamine) is used to deprotonate the terminal alkyne and act as a solvent.
Experimental Protocol: Representative Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask under N₂, dissolve this compound (1.0 eq.) and the terminal alkyne (1.5 eq.) in a suitable solvent like THF or DMF.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper co-catalyst (CuI, 4 mol%).
-
Base Addition: Add an amine base, such as triethylamine (3.0 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until completion.
-
Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate.
-
Purification: Dissolve the residue in a suitable organic solvent, wash with aqueous NH₄Cl and brine, dry, and purify by column chromatography.
C. Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for constructing aryl amine bonds, which are ubiquitous in pharmaceuticals.[15] This reaction allows for the direct coupling of this compound with a wide range of primary and secondary amines.
Causality in Protocol Design:
-
Ligand Choice: This reaction is highly dependent on the use of specialized, bulky electron-rich phosphine ligands (e.g., BINAP, Josiphos-type ligands). These ligands are crucial for stabilizing the palladium catalyst and facilitating the challenging C-N reductive elimination step.
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
Experimental Protocol: Representative Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4.4 mol%), and the base (NaOtBu, 1.4 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat to 80-110 °C for 12-24 hours.
-
Workup: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers, dry, concentrate, and purify via column chromatography.
Potential Research Area 2: Advanced Materials Science
The electron-deficient nature of the pyrazine ring makes its derivatives interesting candidates for applications in organic electronics and coordination chemistry.[4]
Workflow for Materials Development
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbpas.com [ijbpas.com]
- 3. One moment, please... [irjmets.com]
- 4. Buy Bulk - 2,3-Diethyl-5-Methylpyrazine | Wholesale Supplier [sinofoodsupply.com]
- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - this compound (C5H5IN2) [pubchemlite.lcsb.uni.lu]
- 8. This compound | 914452-70-3 [sigmaaldrich.cn]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comprehensive Technical Guide to the Safety, Handling, and Storage of 2-Iodo-5-methylpyrazine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth framework for the safe management of 2-Iodo-5-methylpyrazine (CAS No. 914452-70-3) in a laboratory setting. As a valuable heterocyclic building block in medicinal chemistry and materials science, its effective use is predicated on a thorough understanding of its potential hazards and the stringent application of safety protocols. This document moves beyond a simple checklist, offering a scientifically grounded rationale for each procedural recommendation to foster a culture of intrinsic safety and experimental integrity.
Section 1: Core Hazard Profile and Risk Assessment
This compound is a substituted pyrazine derivative. While its specific toxicological properties are not as extensively documented as more common reagents, its structure informs a clear hazard profile based on established chemical principles and available safety data. The primary risks associated with this compound are irritation and acute toxicity if improperly handled.
According to the Globally Harmonized System (GHS), this compound is classified with a "Warning" signal word and carries the GHS07 pictogram for being a skin, eye, and respiratory irritant, as well as being harmful if swallowed.[1]
Causality of Hazards: The pyrazine ring, an electron-deficient aromatic system, combined with an activating methyl group and a reactive iodo substituent, dictates its chemical behavior. The iodo group can be a leaving group in various reactions, and the compound itself can act as a mild irritant upon contact with mucous membranes or skin. Inhalation of the solid as dust can lead to respiratory tract irritation.[2][3] Ingestion can cause systemic harm, classifying it as acutely toxic via the oral route.[1][2]
Key Compound and Safety Data
For quick reference, the fundamental properties and hazard classifications are summarized below.
| Parameter | Data | Source(s) |
| CAS Number | 914452-70-3 | [1][4][5] |
| Molecular Formula | C₅H₅IN₂ | [1] |
| Molecular Weight | ~220.01 g/mol | |
| Physical Form | White to yellow solid, semi-solid, or lump | [1][4] |
| GHS Pictogram |
(GHS07) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| Incompatibilities | Strong oxidizing agents | [6][7] |
Section 2: Safe Handling Protocols and Required Personal Protective Equipment (PPE)
A proactive approach to exposure prevention is paramount. The following protocols are designed as a self-validating system to minimize risk during the handling of this compound.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a properly functioning chemical fume hood. This is non-negotiable. The fume hood contains dust and potential vapors, preventing inhalation, which is a primary exposure route.[8] All weighing and transfer operations involving the solid material must be conducted within the hood to contain airborne particulates.
Personal Protective Equipment (PPE): A Mandate for All Users
PPE is not a substitute for robust engineering controls but serves as the essential final barrier between the researcher and the chemical.[9]
-
Eye and Face Protection: At a minimum, chemical safety goggles that meet ANSI/ISEA Z87.1 standards must be worn.[10][11] For procedures with a higher risk of splashing, such as when dissolving the compound or during quenching of a reaction, a full-face shield should be worn in conjunction with safety goggles.[12][13]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice, but it is crucial to inspect them for tears or punctures before each use.[12] Contaminated gloves must be disposed of properly, and hands should be washed thoroughly after removal.
-
Protective Clothing: A flame-resistant laboratory coat must be worn and kept fully buttoned. This protects the skin on the arms and body from accidental contact.[7][11]
-
-
Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required. However, if engineering controls fail or for emergency spill response, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[7][11]
Standard Operating Procedure for Handling
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on a lab coat, safety goggles, and chemical-resistant gloves.
-
Weighing and Transfer: Conduct all weighing and transfer of the solid inside the fume hood. Use a spatula for transfers and avoid creating dust. If the material is clumpy, gently break it up in a controlled manner.
-
Dissolution: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After use, ensure the container is tightly sealed. Wipe down the work surface with an appropriate solvent and decontaminate any equipment used.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete and before leaving the laboratory.[3] Do not eat, drink, or smoke in the work area.
Section 3: Emergency Response Protocols
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First-Aid Measures
Immediate and correct first aid is critical. This information should be readily available to all laboratory personnel.
-
Inhalation: Move the affected person to fresh air at once.[6][14] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[14]
-
Skin Contact: Immediately remove all contaminated clothing.[15] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][6][14] If skin irritation develops or persists, seek medical attention.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[8][16] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[8] Call a poison control center or physician immediately for guidance.[15]
Spill and Leak Containment
-
Minor Spill (in a fume hood):
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert nearby personnel.
-
Restrict access to the spill area.
-
If safe to do so, increase ventilation.
-
Follow your institution's established emergency response protocol. Do not attempt to clean up a large spill without proper training and equipment.
-
Section 4: Long-Term Storage and Waste Management
Proper storage is essential for maintaining the chemical's integrity and ensuring laboratory safety. Inadequate storage can lead to degradation, pressure buildup, or reaction with contaminants.
Storage Conditions
-
Location: Store this compound in a cool, dry, and well-ventilated area.[6] The storage location should be away from incompatible materials, particularly strong oxidizing agents.[6][7]
-
Container: Keep the container tightly closed to prevent contamination and potential reaction with moisture or air.[16]
-
Atmosphere and Light: Some suppliers recommend storing the compound under an inert atmosphere and in a dark place.[1] This is a best practice to prevent slow degradation that can be catalyzed by light or oxygen. Always consult the supplier-specific storage recommendations.[1][4][18]
Waste Disposal
This compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be treated as hazardous chemical waste.[19]
-
Segregation: Do not mix this waste with other waste streams unless directed by your institution's environmental health and safety (EHS) office.
-
Containerization: Collect waste in a designated, properly labeled, and sealable container. The label must clearly identify the contents as "Hazardous Waste: this compound".[19]
-
Disposal: Arrange for disposal through a licensed chemical waste disposal company in strict accordance with all local, state, and federal regulations.[16][20] Under no circumstances should this chemical be disposed of down the drain. [16][19]
Section 5: Visualized Laboratory Workflow
To synthesize these protocols into a cohesive operational flow, the following diagram illustrates the lifecycle of this compound within a typical laboratory setting.
References
- 1. This compound | 914452-70-3 [sigmaaldrich.com]
- 2. 2-Iodo-5-methylpyridine | C6H6IN | CID 11736116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound CAS#: 914452-70-3 [amp.chemicalbook.com]
- 5. This compound | 914452-70-3 [chemicalbook.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. angenechemical.com [angenechemical.com]
- 9. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 10. fishersci.com [fishersci.com]
- 11. creativesafetysupply.com [creativesafetysupply.com]
- 12. corporate.dow.com [corporate.dow.com]
- 13. hsa.ie [hsa.ie]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. prod.adv-bio.com [prod.adv-bio.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. 2-AMINO-5-IODO-3-METHYLPYRAZINE | 91416-90-9 [amp.chemicalbook.com]
- 19. benchchem.com [benchchem.com]
- 20. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Iodo-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the physical properties of 2-Iodo-5-methylpyrazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for its melting and boiling points, this guide offers a dual approach: a theoretical framework for the prediction of these properties and detailed, field-proven experimental protocols for their empirical determination. Furthermore, this document outlines standard methodologies for the synthesis and spectroscopic characterization of this compound, crucial for sample purity assessment prior to physical property analysis. Safety protocols for handling this compound are also addressed. This guide is intended to be a foundational resource for researchers engaged in the synthesis, characterization, and application of functionalized pyrazines.
Introduction: The Significance of Functionalized Pyrazines
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that form the core scaffold of numerous biologically active molecules and functional materials. The pyrazine ring is present in essential biomolecules such as riboflavin and folic acid.[1] In the realm of pharmaceuticals, substituted pyrazines are integral components of a variety of approved drugs, including the anti-tuberculosis agent Pyrazinamide and the antibiotic Sulfametopyrazine.[1] The versatile structure of the pyrazine nucleus allows for specific interactions with biological macromolecules, making pyrazine derivatives valuable candidates in drug discovery programs targeting a wide range of diseases, including cancer and infectious diseases.[2][3]
The introduction of various functional groups onto the pyrazine ring, such as a methyl group and an iodine atom in the case of this compound, provides a powerful handle for synthetic transformations. The iodo-substituent, in particular, is a versatile functional group for cross-coupling reactions, such as Suzuki and Heck couplings, enabling the construction of more complex molecular architectures.[4] A thorough understanding of the fundamental physical properties of such building blocks, including their melting and boiling points, is paramount for their purification, handling, and application in multi-step synthetic campaigns.
This guide focuses specifically on this compound, a compound for which detailed physical property data is not extensively documented in publicly available literature. The content herein is designed to empower researchers with the necessary theoretical and practical knowledge to confidently work with this and similar functionalized pyrazines.
Predicting the Physical Properties of this compound
In the absence of established experimental data, computational methods serve as a valuable tool for estimating the physical properties of organic compounds. Quantitative Structure-Property Relationship (QSPR) models, which correlate the chemical structure with physical properties, are particularly useful.[5] These models can provide initial estimates for properties like melting and boiling points, aiding in the design of experimental procedures.
It is important to note that the physical state of this compound has been described by commercial suppliers as "Solid or Semi-solid or liquid or lump," suggesting that its melting point may be close to ambient temperature.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method |
| Molecular Weight | 220.01 g/mol | N/A |
| XlogP | 0.9 | Predicted |
| Monoisotopic Mass | 219.94975 Da | Predicted |
Data sourced from PubChem.[6]
Synthesis and Purification of this compound
A plausible synthetic route to this compound involves the direct iodination of 2-methylpyrazine. The following is a generalized protocol based on established methods for the iodination of pyrazine derivatives.
Illustrative Synthetic Protocol: Iodination of 2-Methylpyrazine
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
2-Methylpyrazine
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2-methylpyrazine in dichloromethane.
-
Add N-Iodosuccinimide to the solution.
-
Slowly add trifluoroacetic acid to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
Purification and its Importance for Accurate Measurements
The purity of a compound is a critical factor that influences its melting and boiling points. Impurities typically depress the melting point and broaden the melting range. Therefore, thorough purification of synthesized this compound is essential before any physical property determination. The final purity should be assessed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Experimental Determination of Melting and Boiling Points
The following sections provide detailed, step-by-step protocols for the experimental determination of the melting and boiling points of this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method
This is a common and reliable method for determining the melting point of a solid organic compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
Protocol:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and finely powdered.
-
Place a small amount of the powdered sample on a clean, dry surface.
-
Introduce the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
-
Pack the sample into the sealed end of the capillary tube by gently tapping the tube on a hard surface.
-
-
Measurement:
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal melts (the end of the melting range).
-
Repeat the measurement with a fresh sample and a new capillary tube to ensure reproducibility.
-
Caption: Workflow for Melting Point Determination.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Methodology: Micro Boiling Point Determination (Thiele Tube Method)
This method is suitable for small quantities of liquid.
Apparatus:
-
Thiele tube
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Heat source (Bunsen burner or heating mantle)
-
Mineral oil or silicone oil
Protocol:
-
Sample Preparation:
-
Place a few drops of liquid this compound into a small test tube.
-
Place a capillary tube, with its sealed end up, into the test tube containing the liquid.
-
-
Assembly:
-
Attach the test tube to a thermometer using a rubber band or a piece of wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
Clamp the Thiele tube to a retort stand and fill it with a high-boiling point liquid (e.g., mineral oil) to just above the side arm.
-
Immerse the thermometer and the attached test tube into the Thiele tube, ensuring the sample is below the oil level.
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube. The shape of the tube will ensure uniform heating of the oil via convection.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
-
Record this temperature.
-
Repeat the measurement to ensure accuracy.
-
Caption: Workflow for Boiling Point Determination.
Spectroscopic Characterization of this compound
Prior to any physical property determination, it is imperative to confirm the identity and purity of the synthesized this compound. This is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their positions on the pyrazine ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon atom attached to the iodine will exhibit a characteristic chemical shift.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum should show a molecular ion peak corresponding to its molecular weight (220.01 g/mol ). The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be evident.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the methyl group, as well as C=N and C=C stretching vibrations of the pyrazine ring.
Safety and Handling
While a specific safety data sheet (SDS) for this compound may not be readily available, the safety precautions for similar iodo- and pyrazine-containing compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials.
Conclusion
This technical guide has provided a comprehensive overview of the physical properties of this compound, with a focus on its melting and boiling points. In the absence of definitive experimental data, this guide has presented a framework for both the theoretical prediction and the empirical determination of these crucial parameters. The detailed experimental protocols for synthesis, purification, and spectroscopic characterization are intended to provide researchers with the practical knowledge required to work with this and other functionalized pyrazine derivatives. Adherence to the outlined safety procedures is essential for the safe handling of this compound. As a key building block in medicinal chemistry and materials science, a thorough understanding of the physicochemical properties of this compound is fundamental to its successful application in innovative research and development.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News [pipzine-chem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound [myskinrecipes.com]
- 5. uni-saarland.de [uni-saarland.de]
- 6. PubChemLite - this compound (C5H5IN2) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Forging the Future of Pharmaceuticals: A Guide to Synthesizing Key Intermediates from 2-Iodo-5-methylpyrazine
In the dynamic landscape of drug discovery and development, the efficient synthesis of novel molecular scaffolds is paramount. The pyrazine core, a privileged heterocycle, is a cornerstone in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1][2][3] Among the various functionalized pyrazines, 2-Iodo-5-methylpyrazine stands out as a versatile and highly reactive building block for the construction of complex pharmaceutical intermediates. Its strategic iodine substituent provides a reactive handle for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities with a high degree of control and predictability.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic utility of this compound. We will delve into the mechanistic underpinnings and provide field-proven protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as cyanation reactions. Through this exploration, we aim to empower you to unlock the full potential of this valuable starting material in your quest for the next generation of therapeutics.
The Strategic Advantage of the Iodide
The choice of the halogen atom in a heteroaryl halide coupling partner is a critical determinant of its reactivity. The carbon-iodine bond is the weakest among the carbon-halogen bonds, leading to a faster rate of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle of many cross-coupling reactions.[4] This enhanced reactivity allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to the corresponding bromo- or chloro-pyrazines.
C-C Bond Formation: Expanding the Core with Suzuki-Miyaura and Sonogashira Couplings
The creation of new carbon-carbon bonds is fundamental to building molecular complexity. The Suzuki-Miyaura and Sonogashira reactions are two of the most robust and widely utilized methods for this purpose, and this compound is an excellent substrate for both.
Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron reagent with an organohalide.[5][6] This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.
Causality in Protocol Design: The choice of catalyst, ligand, base, and solvent system is crucial for a successful Suzuki-Miyaura coupling. The palladium source, often Pd(PPh₃)₄ or Pd(OAc)₂, generates the active Pd(0) species. The phosphine ligand stabilizes the palladium center and modulates its reactivity. The base, typically a carbonate or phosphate, is essential for the transmetalation step. The solvent system, often a mixture of an organic solvent and water, facilitates the dissolution of both the organic and inorganic reagents.
Figure 1: A generalized workflow for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-5-methylpyrazine
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol, 220 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst and Ligand Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 4-Tolylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 88-96 |
| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 16 | 82-90 |
Table 1: Representative conditions and yields for the Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.
Causality in Protocol Design: The Sonogashira coupling relies on a dual catalytic cycle. The palladium catalyst undergoes oxidative addition with the aryl iodide, while the copper(I) salt activates the terminal alkyne to form a copper acetylide. Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, affords the desired product. The amine base is crucial for both the deprotonation of the alkyne and as a ligand for the copper catalyst.
Figure 2: Simplified catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Synthesis of 2-(phenylethynyl)-5-methylpyrazine
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol, 220 mg), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg), and copper(I) iodide (CuI) (0.04 mmol, 7.6 mg).
-
Solvent and Reagent Addition: Evacuate and backfill the tube with argon. Add anhydrous triethylamine (2 mL) and anhydrous tetrahydrofuran (THF) (5 mL).
-
Alkyne Addition: Add phenylacetylene (1.1 mmol, 112 mg) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution (10 mL) and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, petroleum ether/ethyl acetate) to yield the product.
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 6 | 85-95 |
| 1-Hexyne | Pd(PPh₃)₄/CuI | DIPA | DMF | 50 | 8 | 80-90 |
| Trimethylsilylacetylene | Pd(OAc)₂/XPhos/CuI | K₂CO₃ | Acetonitrile | 60 | 12 | 75-85 |
Table 2: Representative conditions and yields for the Sonogashira coupling of this compound.
C-N Bond Formation: The Buchwald-Hartwig Amination
The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry, as these groups often play a critical role in target binding and modulating pharmacokinetic properties. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[9][10][11]
Causality in Protocol Design: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. Bulky, electron-rich phosphine ligands are generally required to facilitate both the oxidative addition and the reductive elimination steps. A strong, non-nucleophilic base, such as sodium tert-butoxide, is necessary to deprotonate the amine and generate the active aminating agent.
Experimental Protocol: Synthesis of N-phenyl-5-methylpyrazin-2-amine
-
Reaction Setup: In a glovebox, charge an oven-dried vial with this compound (1.0 mmol, 220 mg), aniline (1.2 mmol, 112 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Catalyst and Ligand Addition: Add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 14.3 mg).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Seal the vial and heat the mixture to 100 °C for 16 hours.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography to obtain the desired product.
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 16 | 80-90 |
| Morpholine | Pd(OAc)₂/BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75-85 |
| Benzylamine | PdCl₂(dppf) | K₃PO₄ | t-BuOH | 90 | 18 | 70-80 |
Table 3: Representative conditions and yields for the Buchwald-Hartwig amination of this compound.
C-CN Bond Formation: Cyanation
The nitrile group is a valuable functional group in organic synthesis, serving as a precursor to amines, amides, carboxylic acids, and various heterocyclic systems. Palladium-catalyzed cyanation provides a direct and efficient method for introducing a nitrile group onto an aromatic ring.[12][13]
Causality in Protocol Design: Common cyanide sources for palladium-catalyzed cyanation include zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]).[14] Zinc cyanide is often preferred due to its lower toxicity and good reactivity. The choice of ligand is also important, with dppf being a commonly used and effective ligand for this transformation.
Experimental Protocol: Synthesis of 5-methylpyrazine-2-carbonitrile
-
Reaction Setup: To a microwave vial, add this compound (1.0 mmol, 220 mg), zinc cyanide (0.6 mmol, 70 mg), and zinc dust (0.1 mmol, 6.5 mg).
-
Catalyst and Ligand Addition: Add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.08 mmol, 44 mg).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) (4 mL).
-
Reaction: Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
| Cyanide Source | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Zn(CN)₂ | Pd₂(dba)₃/dppf | DMF | 120 (µW) | 0.5 | 85-95 | | K₄[Fe(CN)₆] | Pd(OAc)₂/dppf | DMA | 140 | 12 | 70-80 |
Table 4: Representative conditions and yields for the cyanation of this compound.
Application in the Synthesis of Pharmaceutical Intermediates
The functionalized pyrazines synthesized from this compound are valuable intermediates for a wide range of biologically active molecules.
Case Study: Synthesis of Kinase Inhibitor Scaffolds
Many kinase inhibitors feature a substituted pyrazine core. For example, the 2-amino-5-methylpyrazine scaffold, readily accessible via Buchwald-Hartwig amination, is a key component of certain Janus kinase (JAK) inhibitors and Tropomyosin receptor kinase (Trk) inhibitors.[15] The aryl and alkynyl-substituted pyrazines can also serve as precursors for more complex kinase inhibitor structures.
Figure 3: Synthetic pathways from this compound to kinase inhibitor scaffolds.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a diverse array of pharmaceutical intermediates. Its high reactivity in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as cyanation, allows for the efficient and controlled introduction of key pharmacophoric elements. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents. By understanding the underlying principles and leveraging the practical methodologies outlined herein, researchers can confidently and creatively utilize this compound to accelerate their drug discovery programs.
References
- 1. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Palladium-catalyzed enantioselective domino heck-cyanation sequence: development and application to the total synthesis of esermethole and physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)6]: A Pragmatic Approach to Benzonitriles from Phenols [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
Application of 2-Iodo-5-methylpyrazine in Medicinal Chemistry: A Technical Guide
This guide provides an in-depth exploration of the synthetic utility of 2-Iodo-5-methylpyrazine, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document details the strategic application of this versatile intermediate, supported by field-proven insights and detailed experimental protocols for key transformations.
The Privileged Pyrazine Scaffold in Drug Discovery
The pyrazine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic properties, arising from the two nitrogen atoms in a 1,4-arrangement, allow it to act as a bioisostere for other aromatic systems like benzene or pyridine.[1] Furthermore, the nitrogen atoms can serve as hydrogen bond acceptors, facilitating crucial interactions with biological targets such as the hinge region of protein kinases.[1] Consequently, pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4]
This compound: A Versatile Intermediate
Among pyrazine derivatives, this compound stands out as a particularly valuable intermediate for the synthesis of complex pharmaceutical agents. The presence of the iodo substituent is pivotal, as it provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The methyl group at the 5-position can also influence the molecule's steric and electronic properties, contributing to target-specific interactions.
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of the C-I bond in this compound makes it an ideal substrate for several powerful C-C and C-N bond-forming reactions. Below are detailed protocols for three of the most significant transformations.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of a carbon-carbon bond between this compound and a variety of organoboron compounds, typically aryl or heteroaryl boronic acids.[5] This reaction is widely used to synthesize biaryl and heteroaryl pyrazine derivatives.
Experimental Protocol: Synthesis of 2-Aryl-5-methylpyrazines
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Catalyst System: Pd(OAc)₂ is a common and relatively inexpensive palladium source. In the presence of a phosphine ligand like PPh₃, it is reduced in situ to the active Pd(0) species that enters the catalytic cycle.
-
Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[6]
-
Solvent System: The mixture of an organic solvent (1,4-dioxane) and water is often used to dissolve both the organic starting materials and the inorganic base, facilitating the reaction.
Caption: Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[2] This reaction is particularly useful for installing primary or secondary amine functionalities on the pyrazine ring, which are common features in many bioactive molecules.
Experimental Protocol: Synthesis of 2-Amino-5-methylpyrazines
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
Xantphos (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)
-
Anhydrous Toluene (10 mL)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos to a dry Schlenk tube.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Pd₂(dba)₃ is a stable Pd(0) source. Xantphos is a bulky, electron-rich biphenyl phosphine ligand that is highly effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle, especially with less reactive aryl halides.[7]
-
Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the amine in the catalytic cycle.[7]
-
Solvent: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig aminations.
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[8] This reaction is valuable for introducing alkynyl moieties into the pyrazine ring, which can serve as versatile handles for further synthetic transformations or as key structural elements in bioactive molecules.
Experimental Protocol: Synthesis of 2-Alkynyl-5-methylpyrazines
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) (2.0 mmol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion, as monitored by TLC.
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Causality Behind Experimental Choices:
-
Dual Catalyst System: The Sonogashira reaction typically employs a dual catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9]
-
Base/Solvent: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent.[8]
-
Solvent: THF is a common aprotic solvent that effectively dissolves the reactants.
Application Case Study: Synthesis of an Hsp70 Inhibitor
A prominent example of the application of a 2-substituted pyrazine in medicinal chemistry is in the synthesis of VER-155008, a potent inhibitor of Heat Shock Protein 70 (Hsp70).[3][10] Hsp70 is a molecular chaperone that is often overexpressed in cancer cells and plays a critical role in tumor cell survival, making it an attractive therapeutic target. VER-155008 is an adenosine-derived inhibitor that has been shown to inhibit the proliferation of various human tumor cell lines.
The structure of VER-155008 strongly suggests a synthetic route that utilizes a Buchwald-Hartwig amination to couple a pyrazine derivative with an adenosine core. While the exact published synthesis may vary, a plausible and instructive synthetic disconnection is shown below.
Caption: Synthetic approach to VER-155008.
This synthetic strategy highlights the power of using this compound as a building block to introduce the 5-methylpyrazin-2-yl moiety into a complex, biologically active molecule. The Buchwald-Hartwig amination provides a direct and efficient method for constructing the key C-N bond.
Summary of Reaction Conditions
The following table summarizes typical starting conditions for the key cross-coupling reactions of this compound. Optimization may be required for specific substrates.
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 90 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ (1.5) | Toluene | 110 |
| Sonogashira | PdCl₂(PPh₃)₂ (2) | - | TEA (2.0) | THF | 25-50 |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility is primarily derived from the reactivity of the iodo group in palladium-catalyzed cross-coupling reactions, which allows for the efficient and modular synthesis of a wide range of pyrazine-containing compounds. The protocols and examples provided in this guide serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents. The continued application of this and similar intermediates will undoubtedly fuel further discoveries in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Functional Analysis of Hsp70 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Heck Reaction Conditions for 2-Iodo-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Strategic C-C Bond Formation on the Pyrazine Scaffold
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity.[1] This palladium-catalyzed process couples unsaturated halides with alkenes, providing a powerful tool for the construction of complex molecular architectures.[2] In the realm of pharmaceutical and agrochemical development, the pyrazine moiety is a privileged scaffold, present in numerous bioactive molecules. The ability to functionalize the pyrazine ring, particularly through the introduction of substituted alkene chains, is therefore of significant interest.
This guide provides a detailed technical overview of the Heck reaction conditions specifically tailored for 2-iodo-5-methylpyrazine. As an electron-deficient N-heteroaromatic halide, this substrate presents unique challenges, primarily the potential for catalyst poisoning through coordination of the pyrazine nitrogen to the palladium center.[3] We will delve into the mechanistic intricacies, explore the rationale behind the selection of reaction parameters, provide a detailed experimental protocol, and offer troubleshooting guidance to navigate the complexities of this transformation.
The Catalytic Cycle and the Pyrazine Challenge
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[4] Understanding this cycle is paramount to optimizing reaction conditions and troubleshooting unforeseen outcomes.
Figure 1: The Heck Reaction Catalytic Cycle.
The primary challenge with substrates like this compound is the potential for the lone pair of electrons on the pyrazine nitrogen to coordinate with the palladium catalyst. This coordination can lead to the formation of stable, off-cycle complexes, effectively sequestering the active catalyst and inhibiting the reaction—a phenomenon known as catalyst poisoning.[3][5]
Optimizing Reaction Parameters for this compound
To overcome the challenge of catalyst poisoning and achieve a successful Heck coupling with this compound, careful consideration of each reaction component is crucial.
Palladium Precatalyst
A variety of palladium sources can be employed, with Palladium(II) acetate (Pd(OAc)₂) being a common and cost-effective choice.[4][6] In situ reduction to the active Pd(0) species is typically facilitated by a phosphine ligand or other reducing agents present in the reaction mixture. Other suitable precatalysts include PdCl₂(PPh₃)₂ and Pd₂(dba)₃.
The Critical Role of Ligands
For electron-deficient N-heteroaromatic substrates, the choice of ligand is arguably the most critical parameter. The ligand must stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle while mitigating catalyst poisoning.
-
Sterically Hindered Phosphine Ligands: Bulky phosphine ligands are highly recommended.[7][8][9][10] The steric bulk around the phosphorus atom can disfavor the coordination of the pyrazine nitrogen to the palladium center, thereby preventing the formation of inactive catalyst complexes. Examples of effective bulky phosphine ligands include:
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Tricyclohexylphosphine (PCy₃)
-
Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos)
-
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that can form robust bonds with palladium, often leading to highly active and stable catalysts.[11] They can be effective in challenging coupling reactions where phosphine ligands may fail.
Base Selection
The base plays a dual role in the Heck reaction: it neutralizes the hydroiodic acid (HI) generated during the catalytic cycle and facilitates the regeneration of the active Pd(0) catalyst.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often effective choices. Their moderate basicity is generally sufficient, and they are easily removed during workup.
-
Organic Bases: Triethylamine (NEt₃) is a commonly used organic base.[12] However, for reactions at higher temperatures, a less volatile base such as N,N-diisopropylethylamine (DIPEA) or a hindered amine like N-diethyl cyclohexylamine may be preferable.[13]
Solvent Considerations
The choice of solvent is dictated by the solubility of the reactants and the required reaction temperature.
-
Polar Aprotic Solvents: Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are frequently used due to their ability to dissolve the palladium catalyst and polar substrates.[6][12]
-
Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are also viable options, particularly when milder conditions are desired.
Reaction Temperature
Heck reactions are typically conducted at elevated temperatures, often in the range of 80-140 °C. The optimal temperature will depend on the reactivity of the specific substrates and the stability of the catalyst system.
Comparative Reaction Conditions
The following table summarizes typical conditions that have been successfully employed for the Heck reaction of iodo-heteroarenes with acrylates, providing a starting point for optimization with this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) | PdCl₂(dppf) (5 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | P(o-tol)₃ (4-10 mol%) | - | XPhos (4 mol%) |
| Base | NEt₃ (2.0 equiv.) | K₂CO₃ (2.0 equiv.) | Cs₂CO₃ (2.0 equiv.) |
| Solvent | DMF | Acetonitrile | 1,4-Dioxane |
| Temperature | 100 °C | 80 °C | 120 °C |
| Alkene | Methyl Acrylate (1.2 equiv.) | n-Butyl Acrylate (1.5 equiv.) | Styrene (1.1 equiv.) |
Detailed Experimental Protocol: Synthesis of (E)-methyl 3-(5-methylpyrazin-2-yl)acrylate
This protocol is a representative procedure based on established methods for similar N-heteroaromatic iodides.[14] Optimization may be required to achieve the highest yields for this specific substrate.
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (NEt₃)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous, degassed DMF (5 mL) via syringe.
-
Add methyl acrylate (1.5 mmol, 1.5 equiv.) and triethylamine (2.0 mmol, 2.0 equiv.) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (E)-methyl 3-(5-methylpyrazin-2-yl)acrylate.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 2: Experimental workflow for the synthesis of (E)-methyl 3-(5-methylpyrazin-2-yl)acrylate.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst poisoning by the pyrazine nitrogen. 2. Inactive catalyst. 3. Insufficient temperature. | 1. Increase the steric bulk of the phosphine ligand (e.g., switch from P(o-tol)₃ to XPhos). Consider using an N-heterocyclic carbene (NHC) ligand. 2. Use a fresh bottle of palladium precatalyst. Ensure all reagents and solvents are anhydrous and degassed. 3. Incrementally increase the reaction temperature (e.g., to 120 °C or 140 °C), ensuring the solvent and base are stable at that temperature. |
| Formation of Palladium Black | 1. Catalyst decomposition at high temperatures. 2. Insufficient ligand to stabilize the Pd(0) species. | 1. Lower the reaction temperature. 2. Increase the ligand to palladium ratio (e.g., from 2:1 to 4:1). |
| Side Product Formation (e.g., Homocoupling) | 1. Reaction conditions are too harsh. | 1. Lower the reaction temperature. 2. Decrease the catalyst loading. |
| Double Bond Isomerization | Reversible β-hydride elimination and re-addition of the palladium-hydride species. | 1. Add a silver or thallium salt (e.g., Ag₂CO₃) to promote a cationic pathway and accelerate reductive elimination. 2. Use a non-coordinating, sterically hindered base. |
Conclusion
The Heck reaction of this compound is a viable and powerful method for the synthesis of functionalized pyrazine derivatives. While the inherent basicity of the pyrazine ring presents a challenge in the form of potential catalyst poisoning, this can be effectively mitigated through the judicious selection of sterically demanding ligands. By carefully optimizing the reaction parameters—catalyst, ligand, base, solvent, and temperature—researchers can successfully employ this transformation to access novel compounds for applications in drug discovery and materials science. This guide provides a solid foundation for developing a robust and reproducible protocol for the Heck coupling of this important heterocyclic building block.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ru(ii)-catalyzed regioselective oxidative Heck reaction with internal olefins that tolerated strongly coordinating heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sonogashira Coupling of 2-Iodo-5-methylpyrazine with Terminal Alkynes
Abstract
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Sonogashira coupling of 2-iodo-5-methylpyrazine with various terminal alkynes. Pyrazine derivatives are significant scaffolds in medicinal chemistry, and their functionalization via Sonogashira coupling offers a direct route to novel compounds with potential therapeutic applications.[3][4] This document details the reaction mechanism, provides optimized experimental protocols, offers troubleshooting advice, and discusses the influence of various reaction parameters to ensure successful and reproducible outcomes.
Introduction: The Significance of Alkynylpyrazines
The Sonogashira coupling, discovered by Kenkichi Sonogashira, is a cornerstone of modern organic synthesis, enabling the creation of C(sp²)–C(sp) bonds under mild conditions.[1][5] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2] Its tolerance of a wide array of functional groups makes it particularly valuable in the synthesis of complex molecules, including pharmaceuticals and natural products.[6][7]
Pyrazine rings are privileged structures in drug discovery, appearing in numerous FDA-approved drugs. The introduction of an alkynyl moiety onto the pyrazine core via Sonogashira coupling can significantly modulate a molecule's biological activity, pharmacokinetic properties, and metabolic stability. This compound serves as an excellent starting material due to the high reactivity of the carbon-iodine bond in the palladium-catalyzed cycle.[8] This guide will provide the necessary insights to effectively utilize this reaction for the synthesis of a diverse library of 2-alkynyl-5-methylpyrazines.
Reaction Mechanism and Key Components
A thorough understanding of the Sonogashira coupling mechanism is crucial for optimization and troubleshooting. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9]
-
Palladium Cycle: The cycle begins with the oxidative addition of the this compound to a Pd(0) complex. This is often the rate-determining step. The subsequent transmetalation with a copper acetylide intermediate, formed in the copper cycle, is followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[10][11]
-
Copper Cycle: The terminal alkyne is deprotonated by the amine base and then reacts with a Cu(I) salt (typically CuI) to form a copper acetylide. This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.[5]
-
The Role of the Base: The base serves a dual purpose: it deprotonates the terminal alkyne, facilitating the formation of the copper acetylide, and it neutralizes the hydrogen iodide (HI) byproduct generated during the reaction.[12][13] Common bases include triethylamine (TEA) and diisopropylamine (DIPA).[12]
Figure 1: Catalytic cycle of the Sonogashira coupling.
Experimental Protocols
This section provides a general, robust protocol for the Sonogashira coupling of this compound. It is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the palladium catalyst.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store under inert gas. |
| Terminal Alkyne | ≥98% | Commercially Available | Purify by distillation or filtration if necessary. |
| PdCl₂(PPh₃)₂ | Catalyst Grade | Commercially Available | Sensitive to air and moisture. |
| Copper(I) Iodide (CuI) | ≥98% | Commercially Available | Use a fresh bottle; can degrade over time.[8] |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially Available | Should be freshly distilled and stored over KOH. |
| Solvent (e.g., THF, DMF) | Anhydrous | Commercially Available | Degas thoroughly before use. |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02-0.05 equiv.), and copper(I) iodide (CuI, 0.04-0.10 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Under a positive flow of inert gas, add anhydrous, degassed solvent (e.g., THF or DMF, concentration typically 0.1-0.5 M). Add triethylamine (2.0-3.0 equiv.) followed by the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (typically 40-65 °C). The optimal temperature may vary depending on the reactivity of the alkyne.[14]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution to remove copper salts, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-5-methylpyrazine.
Representative Reaction Parameters
The following table summarizes typical conditions for the coupling of this compound with various terminal alkynes.
| Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylacetylene | 2 | 4 | Et₃N (2.5) | DMF | 65 | 4 | 90-95 |
| 1-Octyne | 3 | 6 | Et₃N (3.0) | THF | 50 | 12 | 85-90 |
| (Trimethylsilyl)acetylene | 2 | 4 | DIPA (2.5) | THF | 40 | 6 | 92-97 |
| Propargyl alcohol | 5 | 10 | Et₃N (3.0) | DMF | 60 | 8 | 75-85 |
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. This section provides guidance on common issues and strategies for optimization.
Figure 2: Troubleshooting decision tree for Sonogashira coupling.
Key Optimization Strategies:
-
Solvent Choice: While THF and DMF are common, other solvents like acetonitrile or toluene can be effective.[15] The choice of solvent can influence reaction rates and prevent catalyst decomposition.[8]
-
Base Selection: The basicity and coordinating ability of the amine can impact the reaction. For sterically hindered substrates, a stronger, non-coordinating base like DBU might be beneficial.[16]
-
Ligand Variation: While PPh₃ is a standard ligand, more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) can improve catalytic activity, especially for less reactive coupling partners.
-
Copper-Free Conditions: To avoid the formation of alkyne homocoupling byproducts, copper-free Sonogashira protocols can be employed.[8][17] These reactions often require a higher catalyst loading or more specialized ligands and bases.[17]
Conclusion
The Sonogashira coupling of this compound is a highly efficient and versatile method for the synthesis of novel alkynylpyrazine derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably access a wide range of functionalized molecules. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful application of this powerful cross-coupling reaction in academic and industrial research, particularly in the field of drug discovery and development.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Photochemical Sonogashira coupling reactions: beyond traditional palladium–copper catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Application Notes and Protocols for Buchwald-Hartwig Amination using 2-Iodo-5-methylpyrazine
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Aryl amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the synthesis of these crucial compounds, largely supplanting classical methods like the Goldberg reaction or nucleophilic aromatic substitution, which often suffer from harsh reaction conditions and limited substrate scope.[1][2]
This palladium-catalyzed cross-coupling reaction facilitates the formation of a C-N bond between an aryl halide (or pseudohalide) and an amine.[3] Its development has provided a robust and general route to synthesize aryl amines with a high degree of functional group tolerance.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination using 2-iodo-5-methylpyrazine as the heteroaromatic coupling partner. We will delve into the mechanistic underpinnings of the reaction, offer guidance on the rational selection of reaction components, and provide a detailed, step-by-step protocol for its practical implementation.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle can be broadly divided into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (in this case, this compound).[6] This step involves the insertion of the palladium atom into the carbon-iodine bond, resulting in a Pd(II) intermediate.[5][7] The general reactivity order for aryl halides in this step is Ar-I > Ar-Br > Ar-Cl.[4] However, it is important to note that the iodide formed during the reaction can sometimes have an inhibitory effect on the catalyst.[4]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. Following coordination, a base is required to deprotonate the amine, forming a palladium-amido complex.[8] The choice of base is critical and can significantly impact the reaction outcome.[9]
-
Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired N-aryl amine product is released from the palladium center.[4] This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5] Bulky, electron-rich phosphine ligands are known to accelerate this step.[8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Components: A Guide to Rational Selection
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious choice of each reaction component. The electron-deficient nature of the pyrazine ring can influence its reactivity, making careful consideration of the following parameters essential.
The Substrate: this compound
As an aryl iodide, this compound is generally a highly reactive substrate for the initial oxidative addition step.[4] The presence of the nitrogen atoms in the pyrazine ring makes it electron-deficient, which can facilitate the coupling. However, heteroaromatic substrates can sometimes coordinate to the palladium center and inhibit catalysis, a challenge that can often be overcome by the appropriate choice of ligand.[1]
The Palladium Source (Precatalyst)
Both Pd(0) and Pd(II) sources can be used as precatalysts.[10] Pd(II) sources, such as Pd(OAc)₂, require an in situ reduction to the active Pd(0) species, which can often be achieved by the phosphine ligand or the amine itself.[4] Pd(0) sources like Pd₂(dba)₃ are also commonly employed. For improved reproducibility and ease of handling, commercially available, air-stable palladium precatalysts, which feature a ligand already coordinated to the palladium center, are highly recommended. These "generations" of precatalysts (G2, G3, G4) offer enhanced stability and activity.
The Ligand: The Heart of the Catalyst
The choice of ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst, influences its reactivity, and promotes the key steps of the catalytic cycle. For challenging substrates, including heteroaromatics, bulky, electron-rich phosphine ligands are generally preferred.[2] These ligands promote the formation of monoligated palladium species, which are highly active in the catalytic cycle.[2]
| Ligand | Key Features | Typical Applications |
| XPhos | Highly active for a broad range of substrates, including heteroaryl chlorides.[1] | General purpose, good starting point for optimization. |
| RuPhos | Particularly effective for the coupling of secondary amines.[1] | Reactions involving sterically hindered secondary amines. |
| BrettPhos | Excellent for the monoarylation of primary amines and amidation reactions.[1] | When high selectivity for monoarylation is required. |
| BINAP | A bidentate ligand, historically important and still useful for certain applications.[2] | Can be effective for aryl iodides and triflates. |
| dppf | Another important bidentate ligand.[2] | Often used in early generation catalyst systems. |
The Base: A Crucial Promoter
The base plays a multifaceted role in the Buchwald-Hartwig amination, primarily facilitating the deprotonation of the amine to form the active nucleophile.[8] The choice of base can significantly affect reaction rates and yields.
| Base | pKaH | Characteristics and Applications |
| NaOtBu | ~19 | A strong, commonly used base, highly effective but can be incompatible with base-sensitive functional groups.[4][11] |
| K₃PO₄ | ~12.3 | A weaker inorganic base, offering broader functional group tolerance.[4] |
| Cs₂CO₃ | ~10 | A mild and soluble inorganic base, often a good choice for sensitive substrates.[4] |
| LHMDS | ~26 | A very strong, non-nucleophilic base, useful in specific cases.[4] |
For substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are recommended.[4] The physical properties of the base, such as particle size, can also influence the reaction, especially in scale-up scenarios.[4]
The Solvent
The solvent must be capable of dissolving the reactants and catalyst components at the reaction temperature. Aprotic solvents are typically used.
| Solvent | Boiling Point (°C) | Notes |
| Toluene | 111 | A common and effective solvent for many Buchwald-Hartwig reactions.[8] |
| Dioxane | 101 | Another frequently used ethereal solvent.[8] |
| THF | 66 | A lower-boiling ether, suitable for reactions at moderate temperatures.[8] |
| DMF/NMP | 153 / 202 | Polar aprotic solvents used for solubility reasons, but can sometimes interfere with the catalyst.[8] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol provides a general procedure for the coupling of this compound with a representative secondary amine, morpholine. This should be considered a starting point, and optimization of the catalyst, ligand, base, and temperature may be necessary for other amines.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Materials and Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle/oil bath
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add this compound (220 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and XPhos (19.1 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Addition of Solvent and Amine: Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(5-methylpyrazin-2-yl)morpholine.
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active catalyst system (e.g., a pre-formed G3 or G4 precatalyst), or a different ligand/base combination. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.
-
Side Reactions: The primary side reaction can be hydrodehalogenation of the starting material. This can sometimes be suppressed by using a different base or solvent.
-
Substrate Scope: For primary amines, mono- vs. diarylation can be an issue. Ligands like BrettPhos are designed to favor monoarylation.[1] For electron-withdrawn amines, a stronger base or more active catalyst may be required.
Safety Precautions
-
Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood. Many phosphine ligands are air-sensitive and potentially toxic.
-
Sodium tert-butoxide is a strong, corrosive base and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Organic solvents are flammable. Ensure all heating is conducted using a heating mantle or oil bath, away from open flames.
Conclusion
The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of N-aryl pyrazines. By understanding the underlying mechanism and the roles of the various reaction components, researchers can effectively troubleshoot and optimize conditions for their specific substrates. The protocol provided for the amination of this compound serves as a robust starting point for the synthesis of a wide range of valuable nitrogen-containing heteroaromatic compounds, accelerating discovery in drug development and materials science.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Application Note: High-Purity Isolation of 2-Iodo-5-methylpyrazine via Automated Flash Column Chromatography
Introduction
2-Iodo-5-methylpyrazine is a critical heterocyclic building block in medicinal chemistry and drug development, primarily utilized as an intermediate in the synthesis of complex pharmaceutical agents.[1] The purity of this reagent is paramount, as trace impurities can lead to significant side reactions, reduced yields, and complications in downstream processes, particularly in structure-activity relationship (SAR) studies and GMP (Good Manufacturing Practice) synthesis. This application note provides a detailed, field-proven protocol for the purification of crude this compound using normal-phase flash column chromatography. The methodology emphasizes a systematic approach, from initial method development on Thin-Layer Chromatography (TLC) to a fully optimized column separation, ensuring high purity and recovery of the target compound.
Principle of Separation: Normal-Phase Chromatography
Column chromatography is a cornerstone purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[2][3][4] For this compound, a molecule of moderate polarity, normal-phase chromatography is the method of choice.[5]
-
Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent, is used as the stationary phase.[5][6] Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with analytes.
-
Mobile Phase (Eluent): A non-polar solvent system, typically a mixture of hexane and ethyl acetate, serves as the mobile phase.[3]
-
Separation Mechanism: The crude mixture is loaded onto the column. As the mobile phase flows through, components travel at different rates based on their polarity.[2][5] Non-polar impurities have a weak affinity for the polar silica and are eluted quickly by the non-polar mobile phase. The more polar this compound interacts more strongly with the silica gel, causing it to travel slower. By gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate), the target compound can be selectively desorbed from the silica and eluted from the column, separated from both less polar and more polar impurities.
Physicochemical Properties & Safety
A thorough understanding of the material's properties and hazards is critical for a successful and safe purification.
Compound Properties
| Property | Value | Source |
| Chemical Formula | C₅H₅IN₂ | [7] |
| Molecular Weight | 220.01 g/mol | [7] |
| Appearance | White to yellow solid | [8] |
| Storage Temperature | 2-8°C, protect from light | [8][9] |
| Purity (Typical) | 96% | [7] |
| Stability Note | Carbon-iodine bonds can be susceptible to degradation, especially with exposure to light and heat, potentially forming elemental iodine (I₂), which appears as a yellow or brown tint.[10] |
Safety & Handling
This compound and its structural analogs are classified as hazardous.[7] All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7][11]
-
Precautions: Avoid all personal contact, including inhalation.[9] Prevent concentration in low-lying areas. Store in a cool, dry, well-ventilated area away from incompatible materials.[9]
-
Solvent Hazards: Hexane and ethyl acetate are flammable liquids. Dichloromethane (used for dry loading) is a suspected carcinogen. Consult Safety Data Sheets (SDS) for all chemicals before use.
Protocol Part I: Method Development with TLC
Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly developing an effective solvent system for column chromatography.[3][12][13][14] The goal is to find a mobile phase composition that gives the target compound a Retention Factor (Rƒ) of approximately 0.25-0.35 , ensuring good separation from impurities.[13][14]
Materials
-
Silica gel TLC plates (with UV₂₅₄ indicator)
-
TLC developing chambers
-
Capillary spotters
-
UV lamp (254 nm)
-
Solvents: Hexane (Hex), Ethyl Acetate (EtOAc)
-
Crude this compound solution (approx. 1 mg/mL in dichloromethane)
Step-by-Step TLC Protocol
-
Prepare Chamber: Add a small amount of the chosen solvent system (e.g., 9:1 Hex:EtOAc) to a TLC chamber lined with filter paper to ensure vapor saturation. Cover and let it equilibrate.
-
Spot Plate: Using a capillary, spot a small amount of the crude material solution onto the baseline of a TLC plate.
-
Develop Plate: Place the TLC plate in the chamber, ensuring the baseline is above the solvent level.[13][14] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. Circle the visible spots.
-
Calculate Rƒ: Rƒ = (Distance from baseline to spot center) / (Distance from baseline to solvent front).
-
Optimize: Adjust the solvent ratio and repeat the process until the target compound's spot has an Rƒ of ~0.3 and is well-separated from other spots.
Interpreting TLC Results
| Solvent System (Hex:EtOAc) | Target Rƒ | Observation & Action |
| 95:5 | 0.10 | Compound is too strongly adsorbed. Increase polarity of the mobile phase. |
| 80:20 | 0.30 | Optimal. Good separation from a non-polar spot at Rƒ 0.8 and a baseline spot. |
| 50:50 | 0.85 | Compound is too soluble in the mobile phase. Decrease polarity. |
Protocol Part II: Flash Column Chromatography Purification
This protocol assumes the use of an automated flash chromatography system but can be adapted for manual (gravity or pressure-driven) chromatography.[5] The optimal solvent system determined by TLC (80:20 Hex:EtOAc) will be used as the basis for elution.
Materials & Equipment
-
Automated flash chromatography system
-
Pre-packed silica gel column (select size based on sample mass; ~40-100x sample weight)
-
Crude this compound
-
Solvents: HPLC-grade Hexane (Solvent A) and Ethyl Acetate (Solvent B)
-
Drying agent: Celite or additional silica gel
-
Rotary evaporator
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Purification Protocol
-
Sample Preparation (Dry Loading):
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add 2-3 times the sample weight of dry silica gel or Celite to the solution.
-
Carefully remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.[15] This prevents overloading the column top and improves separation.
-
Transfer this powder to an empty solid load cartridge.
-
-
System Setup and Column Equilibration:
-
Install the appropriate size pre-packed silica column onto the flash system.
-
Equilibrate the column by flushing with 2-3 column volumes (CV) of 100% Hexane (Solvent A) to ensure uniform packing and remove air.
-
-
Elution Method:
-
Set up a gradient elution method. A shallow gradient around the optimal TLC condition is most effective.
-
Elution Gradient Example:
-
Step 1: 0% B (100% Hexane) for 2 CV (Isocratic hold to elute very non-polar impurities).
-
Step 2: 0% to 20% B (Hexane to 80:20 Hex:EtOAc) over 10 CV (Linear gradient to elute the target).
-
Step 3: 20% B for 3 CV (Isocratic hold to ensure complete elution of the target).
-
Step 4: 100% B for 2 CV (Column wash to remove highly polar impurities).
-
-
Set the flow rate according to the column manufacturer's recommendation.
-
Enable UV detection at 254 nm to monitor the elution profile.
-
-
Execution and Fraction Collection:
-
Load the sample cartridge and start the run.
-
The system will automatically collect fractions based on the UV signal. The major peak corresponding to the target compound should elute during the 0-20% B gradient phase.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions using the optimized TLC method (80:20 Hex:EtOAc) to identify which ones contain the pure product.
-
Combine the fractions that show a single spot corresponding to the pure this compound.
-
Concentrate the pooled fractions using a rotary evaporator to yield the purified product as a white to off-white solid.
-
Determine the final yield and confirm purity using analytical techniques such as ¹H NMR, LC-MS, or GC-MS.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Peaks | - Improper solvent system. - Column overloaded. - Sample loaded in too strong a solvent. | - Re-optimize TLC for better spot separation (ΔRƒ > 0.2).[14] - Reduce sample load. - Use dry loading method. |
| Peak Tailing | - Sample is interacting too strongly with silica. - Column degradation. | - Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize acidic silica sites. |
| Compound Crashing on Column | - Poor solubility in the mobile phase. | - Choose a different solvent system where the compound has better solubility. |
| No Compound Elutes | - Mobile phase is too non-polar. | - Increase the gradient endpoint (e.g., to 40% EtOAc) or switch to a more polar solvent system. |
Conclusion
This application note provides a robust and reproducible method for the purification of this compound. By systematically developing a separation method using TLC and applying it to an automated flash chromatography system, researchers can consistently obtain this key synthetic intermediate with high purity and good recovery. Adherence to the principles of chromatography and safety protocols outlined herein is essential for achieving optimal results in a research and development setting.
References
- 1. This compound [myskinrecipes.com]
- 2. chromtech.com [chromtech.com]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
- 4. microbenotes.com [microbenotes.com]
- 5. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 6. columbia.edu [columbia.edu]
- 7. This compound | 914452-70-3 [sigmaaldrich.com]
- 8. This compound CAS#: 914452-70-3 [amp.chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. benchchem.com [benchchem.com]
- 11. 2-Iodo-5-methylpyridine | C6H6IN | CID 11736116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. sorbtech.com [sorbtech.com]
- 13. chromtech.net.au [chromtech.net.au]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Purification of 2-Iodo-5-methylpyrazine by Recrystallization
Introduction: The Critical Role of Purity in Pyrazine Chemistry
2-Iodo-5-methylpyrazine is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science.[1] As a versatile building block, its utility in the synthesis of novel pharmaceutical agents and functional materials is contingent upon its purity.[1] Trace impurities can lead to undesirable side reactions, lower yields of the target compound, and introduce artifacts in biological assays or material characterization. Therefore, a robust and reproducible purification method is paramount. Recrystallization remains a powerful, cost-effective, and scalable technique for the purification of solid organic compounds, making it an ideal choice for obtaining high-purity this compound.
This guide provides a comprehensive overview of the principles and a detailed, field-proven protocol for the recrystallization of this compound. It is designed for researchers, scientists, and drug development professionals seeking to master this essential purification technique.
PART 1: Foundational Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The ideal recrystallization solvent will exhibit the following characteristics:
-
High Solvation Power at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.
-
Low Solvation Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath).
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).
-
Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
The process of recrystallization involves dissolving the impure solid in a minimum amount of a hot, appropriate solvent, followed by cooling to allow the pure compound to crystallize, leaving the impurities dissolved in the surrounding solution (mother liquor).
PART 2: Systematic Solvent Selection for this compound
A systematic approach to solvent selection is crucial for developing an effective recrystallization protocol. The following procedure outlines a small-scale screening method to identify a suitable solvent or solvent system for this compound.
Experimental Protocol: Small-Scale Solvent Screening
Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A selection of test solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water, and mixtures thereof)
-
Test tubes or small vials
-
Hot plate or water bath
-
Pasteur pipettes
-
Glass stirring rod
Procedure:
-
Initial Solubility Testing at Room Temperature:
-
Place approximately 20-30 mg of crude this compound into separate test tubes.
-
Add a small amount (e.g., 0.5 mL) of a test solvent to each test tube at room temperature.
-
Agitate the mixture and observe the solubility. A suitable solvent will not dissolve the compound at this stage.
-
-
Solubility Testing at Elevated Temperature:
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.
-
Add the solvent dropwise while heating and stirring until the solid completely dissolves. Note the approximate volume of solvent required.
-
An ideal solvent will dissolve the compound completely near its boiling point in a reasonable volume.
-
-
Inducing Crystallization:
-
Once the solid is dissolved, remove the test tube from the heat source and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the test tube with a glass stirring rod to create nucleation sites.
-
If crystallization is still not observed, place the test tube in an ice-water bath to further reduce the solubility.
-
-
Evaluating Crystal Formation:
-
Observe the quantity and quality of the crystals formed. A successful recrystallization will yield a significant amount of crystalline solid.
-
Data Presentation: Solvent Screening Observations
| Solvent/Solvent System | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation upon Cooling |
| Hexane | Low | Moderate | Good |
| Ethyl Acetate | Moderate | High | Poor |
| Acetone | High | High | None |
| Ethanol | Moderate | High | Poor |
| Water | Insoluble | Insoluble | N/A |
| Hexane/Ethyl Acetate (e.g., 9:1) | Low | Good | Excellent |
This table is illustrative. Actual results should be recorded based on experimental observations.
Visualization: Workflow for Solvent Selection
Caption: Workflow for selecting a suitable recrystallization solvent.
PART 3: Detailed Recrystallization Protocol for this compound
Based on the principles of "like dissolves like" and common practices for halogenated heterocycles, a non-polar solvent like hexane or a solvent pair such as hexane-ethyl acetate is a promising starting point. The following protocol provides a detailed, step-by-step methodology.
Experimental Protocol: Single Solvent Recrystallization
Objective: To purify crude this compound using a single solvent.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., hexane)
-
Erlenmeyer flask
-
Condenser
-
Hot plate with magnetic stirring
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the selected solvent to just cover the solid.
-
Attach a condenser to the flask and heat the mixture to a gentle reflux with stirring.
-
Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
-
Drying:
-
Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.
-
Experimental Protocol: Two-Solvent Recrystallization
Objective: To purify crude this compound using a solvent pair.
Materials:
-
Crude this compound
-
A "good" solvent in which the compound is highly soluble (e.g., ethyl acetate).
-
A "poor" solvent in which the compound is sparingly soluble, but miscible with the "good" solvent (e.g., hexane).
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution:
-
Dissolve the crude this compound in a minimal amount of the "good" solvent at an elevated temperature.
-
-
Addition of "Poor" Solvent:
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).
-
-
Clarification:
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
-
Isolation and Drying:
-
Collect and dry the crystals as described in the single-solvent method.
-
Visualization: Recrystallization Workflow
Caption: General workflow for the recrystallization of this compound.
PART 4: Purity Assessment and Troubleshooting
Purity Assessment:
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Chromatography (TLC, GC, HPLC): Chromatographic methods can be used to detect the presence of impurities.
-
Spectroscopy (¹H NMR, ¹³C NMR): Spectroscopic analysis can confirm the chemical structure and identify any residual impurities.
Troubleshooting Common Recrystallization Issues:
| Problem | Possible Cause(s) | Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound. The compound is highly impure. | Use a lower boiling point solvent. Purify by another method (e.g., chromatography) first. |
| No Crystal Formation | Too much solvent was used. The solution is not supersaturated. | Boil off some of the solvent. Scratch the inside of the flask. Add a seed crystal. |
| Premature Crystallization | The solution is too concentrated. Cooling is too rapid. | Add a small amount of hot solvent. Cool the solution more slowly. |
| Low Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. | Reduce the amount of solvent used. Ensure thorough cooling in an ice bath. |
Conclusion
Recrystallization is a fundamental and highly effective technique for the purification of this compound. By following a systematic approach to solvent selection and adhering to the detailed protocols outlined in this guide, researchers can consistently obtain high-purity material, thereby ensuring the integrity and success of their subsequent research and development endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 2-Iodo-5-methylpyrazine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the Suzuki-Miyaura cross-coupling of 2-iodo-5-methylpyrazine. Recognizing the unique challenges posed by electron-deficient heterocyclic substrates, this document offers a blend of theoretical principles and practical, field-proven solutions to help you navigate common experimental hurdles and significantly improve your reaction yields.
Troubleshooting Guide: From Low Yield to High Performance
This section addresses specific issues you may encounter during the Suzuki coupling of this compound. Each problem is followed by a series of diagnostic questions and actionable solutions, grounded in the principles of organometallic chemistry.
Problem 1: Low to No Conversion of Starting Material
You've set up your reaction, but analysis (TLC, LC-MS, GC-MS) shows a significant amount of unreacted this compound.
Initial Diagnostic Checks:
-
Did you ensure an inert atmosphere? The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation to an inactive Pd(II) species and promote the oxidative degradation of phosphine ligands.
-
Is your palladium catalyst active? Palladium precatalysts, especially Pd(II) sources like Pd(OAc)₂, can degrade over time. Similarly, phosphine ligands are susceptible to oxidation.
-
Are your solvents and reagents anhydrous and properly degassed? Residual water and oxygen can significantly hinder the reaction.
Troubleshooting Solutions:
-
Optimize the Catalyst and Ligand System: The choice of palladium source and ligand is critical for the successful coupling of electron-deficient heteroaryl halides.
-
For General Use: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable starting point for reactive iodides.
-
For Improved Activity: If Pd(PPh₃)₄ fails, consider a more robust system. A combination of a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or other Buchwald ligands can enhance catalyst stability and activity. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.
-
-
Re-evaluate Your Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid.
-
Solubility and Strength: A base that is not sufficiently soluble or strong enough will stall the catalytic cycle. While potassium carbonate (K₂CO₃) is common, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective for challenging couplings.
-
Aqueous vs. Anhydrous: If using an aqueous base with an organic solvent like dioxane or toluene, ensure vigorous stirring to facilitate phase transfer. For substrates sensitive to water, completely anhydrous conditions with a base like K₃PO₄ might be beneficial.
-
-
Increase Reaction Temperature: The C-I bond in this compound is relatively reactive. However, if you are using a less reactive boronic acid, increasing the temperature (typically in the range of 80-110 °C) can improve reaction rates.
Problem 2: Significant Formation of Side Products
Your reaction proceeds, but you observe substantial impurities, leading to a low yield of the desired product and a complicated purification process.
Common Side Reactions and Their Mitigation:
-
Homocoupling of the Boronic Acid: This side reaction, which produces a biaryl from two molecules of your boronic acid, is often promoted by the presence of oxygen.
-
Solution: Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile. It is often caused by excess water or harsh basic conditions.
-
Solution: Use anhydrous reagents and solvents where possible. Consider switching to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester, which are less prone to this side reaction.
-
-
Dehalogenation of this compound: The starting material is converted to 5-methylpyrazine. This can occur if a hydride source is present in the reaction mixture.
-
Solution:
-
Technical Support Center: Troubleshooting Cross-Coupling Reactions with 2-Iodo-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for cross-coupling reactions involving 2-iodo-5-methylpyrazine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing on established chemical principles and field-proven insights. As Senior Application Scientists, we understand that navigating the complexities of palladium-catalyzed reactions, especially with electron-deficient N-heterocyclic substrates, can be challenging. This resource is structured to help you diagnose and resolve common issues encountered during your experiments.
Troubleshooting Guide: Reaction-Specific Issues
The electron-deficient nature of the pyrazine ring makes this compound an excellent substrate for oxidative addition to a Pd(0) center. However, this same property can influence downstream steps in the catalytic cycle and the stability of intermediates. Below, we address common failure modes for several key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for C-C bond formation, but issues can arise from the stability and reactivity of the boron coupling partner.[1][2]
Question: My Suzuki coupling with this compound is giving low to no yield. I'm observing starting material and some homocoupling of my boronic acid. What's going wrong?
Answer: This is a classic symptom in Suzuki couplings and can point to several underlying issues. Let's break down the potential causes and solutions.
Root Cause Analysis & Solutions:
-
Inefficient Transmetalation: The transfer of the organic group from boron to palladium is a critical step.[3]
-
Causality: The boronic acid needs to be activated by a base to form a more nucleophilic boronate species.[4] If the base is too weak or poorly soluble, this activation is inefficient. Furthermore, the presence of a small amount of water is often crucial for hydrolyzing boronic esters or facilitating the formation of the reactive boronate.[4][5]
-
Solution:
-
Choice of Base: Switch to a stronger, more effective base. For electron-deficient systems, bases like K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃ or K₂CO₃.[3][4] Ensure the base is finely powdered to maximize surface area.
-
Solvent System: If using an anhydrous solvent system, consider the addition of a small amount of water (3-5 equivalents) to facilitate the formation of the boronate.[3][6] In biphasic systems (e.g., toluene/water), ensure vigorous stirring to promote phase transfer.[4]
-
Boronic Esters: If you are using a boronic ester (e.g., a pinacol ester), be aware that the hydrolysis to the boronic acid can be rate-limiting.[1][5] The "slow-release" of the boronic acid can sometimes be beneficial in minimizing side reactions like homocoupling.[5][7][8]
-
-
-
Catalyst Deactivation/Poor Activity: The active Pd(0) catalyst is susceptible to oxidation and other deactivation pathways.
-
Causality: Insufficiently degassed solvents or a poor inert atmosphere allow oxygen to oxidize the Pd(0) catalyst to inactive palladium black.[4][9] If using a Pd(II) precatalyst (like Pd(OAc)₂), it must be efficiently reduced in situ to Pd(0) for the catalytic cycle to begin.[4]
-
Solution:
-
Degassing: Rigorously degas all solvents and the reaction mixture using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[4]
-
Catalyst Choice: Consider using a pre-formed, air-stable Pd(0) catalyst or a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that activates reliably.[3][10]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) which protect the palladium center and accelerate both oxidative addition and reductive elimination.[3][4][11]
-
-
-
Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or homocoupling, especially at elevated temperatures.[5]
-
Causality: Protodeboronation is often facilitated by residual acid or moisture under non-optimal pH conditions. Homocoupling is an oxidative process often promoted by oxygen and a Pd(II) species.[4]
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid large excesses which can promote side reactions.
-
Temperature Control: Do not overheat the reaction. Start at a moderate temperature (e.g., 80 °C) and only increase if the reaction is sluggish.
-
Use Boronic Esters: As mentioned, boronic esters can be more stable and their slow hydrolysis can minimize the concentration of the free boronic acid at any given time, thus suppressing side reactions.[5][7][8]
-
-
Troubleshooting Workflow: Suzuki Coupling
Caption: Decision tree for troubleshooting Suzuki coupling failures.
Buchwald-Hartwig Amination
This reaction is the cornerstone for forming C-N bonds, but its success is highly dependent on the interplay between the base, ligand, and substrate.[12][13]
Question: I'm attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I'm only getting trace product and a lot of hydrodehalogenation (the iodo group is replaced by hydrogen). What should I change?
Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and typically points to an issue in the catalytic cycle after the oxidative addition step. The choice of base and ligand is critical here.[12]
Root Cause Analysis & Solutions:
-
Inappropriate Base Selection: The base's role is to deprotonate the amine-palladium complex to form the key palladium-amido intermediate.[14][15]
-
Causality: If the base is not strong enough, this deprotonation is slow or incomplete. This can lead to side reactions like β-hydride elimination from the palladium-amido intermediate (if applicable) or other decomposition pathways that result in the hydrodehalogenated pyrazine. Strong, non-nucleophilic bases are generally required.[16]
-
Solution:
-
Use a Strong Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the go-to bases for many Buchwald-Hartwig reactions.[16][17]
-
Consider Carbonates for Sensitive Substrates: For substrates with base-sensitive functional groups, a weaker base like Cs₂CO₃ can be effective, but this often requires a more specialized ligand system and higher temperatures.[18]
-
-
-
Suboptimal Ligand Choice: The ligand dictates the stability and reactivity of the palladium center throughout the catalytic cycle.
-
Causality: The ligand must be bulky and electron-rich enough to promote the final reductive elimination step, which forms the C-N bond and regenerates the Pd(0) catalyst.[12] If reductive elimination is slow, the palladium-amido intermediate can undergo other reactions, including those leading to hydrodehalogenation.
-
Solution:
-
Employ Biarylphosphine Ligands: Modern Buchwald-type ligands (e.g., Xantphos, XPhos, RuPhos) are specifically designed to accelerate reductive elimination from electron-rich palladium centers and are highly effective for coupling with N-heterocycles.[12][15][16]
-
Avoid Simple Ligands: Ligands like PPh₃ are generally not effective for challenging aminations as they are not bulky or electron-donating enough to promote efficient reductive elimination.
-
-
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway.[14][19]
Recommended Protocol: Buchwald-Hartwig Amination
-
Setup: To a dry Schlenk tube under an inert atmosphere (Argon), add this compound (1.0 equiv), Pd₂(dba)₃ (2 mol%), and a suitable ligand like Xantphos (4 mol%).[15]
-
Reagent Addition: Add the amine (1.2 equiv) and a strong base such as NaOtBu (1.4 equiv).[15]
-
Solvent: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C, monitoring by TLC or LC-MS until the starting material is consumed.[15]
-
Work-up: Cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.[15]
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for installing alkyne moieties. The primary challenge is often minimizing the homocoupling of the terminal alkyne, a side reaction known as Glaser coupling.[9]
Question: My Sonogashira reaction is messy. I see my desired product, but also a significant amount of a byproduct that I believe is the homocoupled alkyne. How can I get a cleaner reaction?
Answer: Alkyne homocoupling is the most frequent side reaction in Sonogashira couplings and is almost always mediated by the copper(I) co-catalyst in the presence of oxygen.[9][20]
Root Cause Analysis & Solutions:
-
Oxygen-Mediated Glaser Coupling: The copper acetylide intermediate can undergo oxidative dimerization in the presence of oxygen.
-
Causality: This is the primary pathway for the formation of the homocoupled byproduct. The Cu(I) is oxidized to Cu(II), which facilitates the coupling of two acetylide units.
-
Solution:
-
Rigorous Inert Atmosphere: This is the most critical factor. Ensure your solvents are thoroughly degassed and that the reaction is maintained under a strict argon or nitrogen atmosphere from start to finish.[9]
-
Slow Addition of Alkyne: Adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[9]
-
Reduce Copper Loading: While catalytic amounts are needed, using the minimum effective amount of CuI can help suppress this side reaction.[9]
-
-
-
Switch to a Copper-Free Protocol: The most definitive way to eliminate copper-mediated homocoupling is to remove copper from the reaction entirely.
-
Causality: Copper-free Sonogashira reactions proceed through a different mechanism and avoid the Glaser coupling pathway.[21][22][23] These protocols often require a slightly different set of conditions.
-
Solution:
-
Conditions: A typical copper-free system involves a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand) and an amine base (like triethylamine or diisopropylethylamine) in a solvent like THF or DMF.[21][24] The amine base serves both as a base and as a ligand for the palladium.
-
Advantages: Besides preventing homocoupling, copper-free methods can simplify purification, as removing copper salts can sometimes be problematic.[22][24]
-
-
Catalytic Cycles: Copper-Catalyzed vs. Copper-Free Sonogashira
Caption: Comparison of Sonogashira catalytic cycles.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned black immediately after adding the palladium catalyst. Is the reaction dead?
A1: The formation of a black precipitate, known as "palladium black," indicates that the Pd(0) catalyst has agglomerated and crashed out of solution, rendering it inactive.[6][9] This is most commonly caused by the presence of oxygen, which oxidizes the active catalyst.[4][9] While it's a bad sign, the reaction isn't always completely dead, but the yield will be severely compromised. The best course of action is to stop the reaction and restart, paying meticulous attention to creating and maintaining an inert atmosphere. Ensure all solvents are rigorously degassed and that your Schlenk technique or glovebox procedure is flawless.[4][9]
Q2: I'm using this compound. Is it possible to get side reactions on the pyrazine ring itself?
A2: The pyrazine ring is relatively stable under most cross-coupling conditions. However, the nitrogen atoms are Lewis basic and can potentially coordinate to the palladium center. This can sometimes lead to substrate or product inhibition, where the heterocycle acts as a ligand and slows down the catalytic turnover.[25] This is more likely if the primary phosphine ligand concentration is too low or if the ligand is not strongly binding. Using a sufficient loading of a strongly coordinating, bulky ligand usually prevents this issue.
Q3: For a Stille coupling, what are the key considerations with this compound?
A3: The Stille reaction is an excellent option, particularly because organotin reagents are tolerant of many functional groups and are generally insensitive to moisture or air.[26][27] The main challenges are:
-
Toxicity: Organotin reagents are toxic and must be handled with appropriate care.[26][27]
-
Purification: Removing the tin byproducts (e.g., Bu₃SnI) can be difficult. A common workup procedure involves washing the reaction mixture with an aqueous solution of potassium fluoride (KF), which precipitates the tin as insoluble Bu₃SnF.[26]
-
Additives: For challenging couplings, additives like CuI can significantly accelerate the transmetalation step.[28][29]
Q4: Can I perform a Heck reaction with this compound?
A4: Yes, the Heck reaction should be feasible. As an electron-deficient aryl iodide, this compound is a good candidate for the oxidative addition step. Key considerations for a successful Heck reaction include:
-
Base: A non-nucleophilic organic base (like Et₃N or DIPEA) or an inorganic base (like K₂CO₃) is typically used to neutralize the HX generated in the reaction.
-
Ligand: While some Heck reactions can be run ligandless, phosphine ligands are often required, especially for more challenging substrates.
-
Side Reactions: Be mindful of potential issues like double bond isomerization in the product alkene, depending on the reaction conditions.
Summary of Recommended Reaction Conditions
| Reaction | Catalyst System (Example) | Base | Solvent | Key Considerations |
| Suzuki-Miyaura | Pd(dppf)Cl₂ or Pd₂(dba)₃/SPhos | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Base choice is critical; ensure proper degassing.[3][4][30] |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | NaOtBu, LHMDS | Toluene, Dioxane | Requires strong, non-nucleophilic base and bulky ligand.[12][15][16] |
| Sonogashira (Cu) | PdCl₂(PPh₃)₂, CuI | Et₃N, DIPEA | THF, DMF | Strict inert atmosphere is essential to prevent Glaser coupling.[9] |
| Sonogashira (Cu-free) | Pd(PPh₃)₄ | Et₃N, Piperidine | THF, DMF | Eliminates alkyne homocoupling; good for clean reactions.[21][22][24] |
| Stille | Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃ | None (or additive) | Toluene, DMF | Tin byproducts require specific workup (e.g., KF wash).[26][31] |
| Heck | Pd(OAc)₂, PPh₃ or P(tBu)₃ | K₂CO₃, Et₃N | DMF, Acetonitrile | Substrate is well-suited; optimize base and ligand for your alkene.[32][33] |
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 20. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 21. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Stille Coupling | NROChemistry [nrochemistry.com]
- 27. Stille reaction - Wikipedia [en.wikipedia.org]
- 28. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 29. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 30. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 31. rsc.org [rsc.org]
- 32. reddit.com [reddit.com]
- 33. Cross-Coupling of Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Iodo-5-methylpyrazine
An advanced technical support guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-iodo-5-methylpyrazine. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of working with this electron-deficient heteroaromatic substrate. The following troubleshooting guides and FAQs address specific issues you may encounter, explaining the causality behind experimental choices to help you optimize your reactions effectively.
Part 1: General Considerations & Frequently Asked Questions (FAQs)
This section addresses foundational questions and best practices for setting up reactions with this compound.
Q1: Why is this compound considered a challenging substrate in cross-coupling reactions?
A: The difficulty arises from two primary electronic properties of the pyrazine ring. First, the ring is highly electron-deficient due to the presence of two electronegative nitrogen atoms. This can influence the kinetics of elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination. Second, the lone pair of electrons on the pyrazine's nitrogen atoms can coordinate to the palladium catalyst. This coordination can act as a competitive inhibition pathway, sequestering the palladium and preventing it from participating in the desired catalytic cycle, ultimately leading to catalyst deactivation or reduced efficiency.[1][2][3]
Q2: I'm starting a new project. What are reliable "first-pass" conditions for a generic cross-coupling reaction with this compound?
A: For an initial screening experiment, it is wise to choose a robust and versatile catalyst system. A combination that has proven effective for a wide range of challenging heteroaromatic substrates is a good starting point.
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | These are common, relatively air-stable Pd(0) and Pd(II) precatalysts, respectively. Pd(II) sources require in-situ reduction to the active Pd(0) state.[4] |
| Ligand | SPhos or XPhos | These are bulky, electron-rich biarylmonophosphine ligands (Buchwald ligands) known to accelerate both oxidative addition and reductive elimination, which can help overcome catalyst inhibition and other challenges associated with heteroaromatic substrates.[5][6][7] |
| Base | K₃PO₄ or Cs₂CO₃ | These are moderately strong inorganic bases that are effective in many coupling reactions, including Suzuki and Stille couplings, while being less harsh than alkoxide bases, which can sometimes promote side reactions.[5][6][8] |
| Solvent | Dioxane or Toluene | These are common, relatively high-boiling aprotic solvents that are excellent for dissolving organic reagents and are compatible with most cross-coupling reactions. |
Q3: How should I properly set up my reaction to ensure an inert atmosphere and achieve reproducible results?
A: Oxygen can be detrimental to many cross-coupling reactions, primarily by oxidizing the active Pd(0) catalyst and promoting side reactions like the homocoupling of boronic acids.[8][9] A meticulous setup is crucial.
Experimental Protocol: Standard Reaction Setup
-
Flask Preparation: Add the this compound, coupling partner (e.g., boronic acid), base, and a magnetic stir bar to a flame-dried Schlenk flask or reaction vial.
-
Inerting the Solids: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 1-2 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this "evacuate-backfill" cycle a minimum of three times.[6][10]
-
Reagent Addition: Add the palladium precatalyst and ligand under a positive flow of inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe through the septum. Solvents should be degassed beforehand by sparging with inert gas for 30-60 minutes or by using the freeze-pump-thaw method.[6][11]
-
Execution: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously for the duration of the reaction. Vigorous stirring is especially critical for biphasic or heterogeneous mixtures to ensure efficient mass transfer.[9]
-
Monitoring: Track the reaction's progress by periodically taking small aliquots (via syringe) for analysis by TLC, LC-MS, or GC-MS.
Part 2: Troubleshooting Guide - Diagnosing and Solving Common Problems
This section is formatted to help you identify the root cause of common issues and provides targeted solutions.
Problem 1: Low or No Conversion of Starting Material
This is the most frequent issue. The following workflow can help diagnose the underlying cause.
Caption: Troubleshooting workflow for low reaction conversion.
Q: My reaction isn't working, and I suspect a problem with my palladium catalyst's activity. What should I check?
A: Catalyst inactivity is often due to the failure to generate or maintain the active Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) is a critical first step. This reduction can be performed by ligands, amines, or other reagents in the mixture, but it can be inefficient.[4]
-
Solution 1: Use a Pre-formed Pd(0) Source: Using a catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ ensures that Pd(0) is present from the start.[6]
-
Solution 2: Employ Modern Palladacycle Pre-catalysts: For challenging substrates, Buchwald's G3 or G4 pre-catalysts are highly recommended. They are designed to cleanly and efficiently generate the active, monoligated L-Pd(0) species upon exposure to a base, leading to more reliable reaction initiation.[8]
-
Solution 3: Ensure Rigorous Degassing: Oxygen will rapidly oxidize and deactivate Pd(0) catalysts, often causing the reaction mixture to turn black as palladium metal precipitates. Follow the degassing protocol described in Q3 meticulously.[3][6]
Q: I'm observing low yield, even with a known active catalyst. Could the pyrazine substrate be poisoning the reaction?
A: Yes, this is a very common issue with nitrogen-containing heterocycles.[1] The lone pair of electrons on the pyrazine nitrogen can bind to the palladium center, forming a stable off-cycle complex that inhibits catalysis.
-
Solution: Employ Bulky, Electron-Rich Ligands: Ligands like XPhos, SPhos, or RuPhos have large steric profiles. This bulkiness serves two purposes: it sterically disfavors the binding of the pyrazine nitrogen to the palladium, and it promotes the desired, rapid reductive elimination step to form the product, which helps the catalytic cycle outcompete the deactivation pathway.[3][5][7]
Problem 2: Significant Formation of Side Products
Q: My main byproduct is 5-methylpyrazine (the deiodinated starting material). What causes this, and how can I prevent it?
A: The formation of a deiodinated (or more generally, dehalogenated) byproduct is a classic side reaction that proceeds through a palladium-hydride (Pd-H) intermediate. This species can arise from reactions with trace water, amines, or the base.
-
Solution 1: Optimize the Base: Strong, hard bases, especially in the presence of protic solvents or impurities, can promote the formation of Pd-H species. Switch to milder, non-coordinating inorganic bases like K₃PO₄ or Cs₂CO₃ and ensure you are using high-purity, anhydrous reagents.[5]
-
Solution 2: Use Bulky Ligands: As mentioned previously, bulky, electron-rich ligands accelerate the C-C or C-N bond-forming reductive elimination step. If this step is faster than the competing deiodination pathway, the formation of the desired product will be favored.[5]
-
Solution 3: Control Reaction Temperature: In some cases, lowering the reaction temperature can reduce the rate of deiodination relative to the main reaction pathway.[5]
Q: I'm seeing a lot of homocoupling of my coupling partner (e.g., biaryl from boronic acid in a Suzuki reaction). Why is this happening?
A: Homocoupling is most frequently promoted by the presence of oxygen.[9]
-
Solution 1: Rigorous Degassing: This is the most critical factor. Ensure all solvents and the reaction headspace are completely free of oxygen by following a strict degassing protocol (see Q3).[8]
-
Solution 2: Slow Addition: In some cases, particularly if the transmetalation step is slow, slowly adding the coupling partner (e.g., via syringe pump) can maintain its concentration at a low level, disfavoring the homocoupling side reaction.[5]
Part 3: Catalyst & Ligand Selection for Specific Reactions
While general principles apply, optimizing catalyst and ligand is often reaction-specific. The following diagram provides a starting point for ligand selection.
Caption: Decision tree for initial ligand selection.
Suzuki-Miyaura Coupling
Q: What is a robust starting point for a Suzuki-Miyaura coupling between this compound and an arylboronic acid?
A: This is one of the most common C-C bond-forming reactions. For this challenging substrate, a powerful catalyst system is recommended from the outset.
| Component | Recommendation | Notes |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | A reliable Pd(0) source. |
| Ligand | SPhos (2-4 mol%) | A versatile and highly active Buchwald ligand. |
| Base | K₃PO₄ (2-3 equiv.) | An effective base that minimizes side reactions.[6] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1) | The water is often crucial for activating the boronic acid for transmetalation.[6] |
| Temperature | 80-110 °C | Higher temperatures may be needed to overcome activation barriers.[6] |
Buchwald-Hartwig Amination
Q: I need to couple a primary or secondary amine with this compound. What are the most critical parameters?
A: The Buchwald-Hartwig amination requires careful selection of both the base and ligand to succeed with heteroaromatic halides. The base must be strong enough to deprotonate the amine without being nucleophilic itself, and the ligand must prevent catalyst inhibition.
| Component | Recommendation | Notes |
| Pd Source | Pd₂(dba)₃ or a G3/G4 Pre-catalyst | Pre-catalysts are highly recommended for C-N couplings. |
| Ligand | RuPhos or BrettPhos | These ligands are particularly effective for coupling primary amines. For secondary amines, XPhos is also an excellent choice.[12] |
| Base | NaOtBu or LHMDS (1.5-2 equiv.) | A strong, non-nucleophilic base is essential for this reaction.[8] |
| Solvent | Toluene or Dioxane (Anhydrous) | The solvent must be scrupulously dry. |
| Temperature | 80-110 °C |
A word of caution: While aryl iodides are typically very reactive, they can sometimes have an inhibitory effect in Buchwald-Hartwig aminations due to the formation of off-cycle palladium-iodide complexes. If issues persist, switching to the analogous 2-bromo-5-methylpyrazine may be beneficial.[13]
Stille Coupling
Q: When should I consider a Stille coupling, and what conditions are recommended?
A: The Stille reaction is renowned for its tolerance of a wide array of functional groups and its generally mild conditions.[14] However, the toxicity of organotin reagents and the difficulty in removing tin byproducts are significant drawbacks.[14][15]
| Component | Recommendation | Notes |
| Pd Source | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ | Pd(PPh₃)₄ is a classic, effective catalyst for this transformation.[10][16] |
| Ligand | PPh₃ or P(o-tol)₃ (if using Pd₂(dba)₃) | PPh₃ is often sufficient. More electron-rich phosphines can sometimes accelerate the reaction. |
| Additive | CuI (5-10 mol%) | Copper(I) iodide is known to have a dramatic rate-accelerating effect in many Stille couplings.[16][17] |
| Solvent | DMF or Toluene (Anhydrous) | |
| Temperature | 60-110 °C |
Sonogashira Coupling
Q: I want to couple a terminal alkyne with this compound. What is the standard catalyst system?
A: The Sonogashira coupling is the premier method for synthesizing aryl alkynes. The classic protocol uses a dual palladium/copper catalyst system.
| Component | Recommendation | Notes |
| Pd Source | Pd(PPh₃)₄ (1-2 mol%) or PdCl₂(PPh₃)₂ | Both are common and effective. |
| Co-catalyst | CuI (2-5 mol%) | Copper is essential in the traditional mechanism for activating the alkyne.[18] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | The amine base also typically serves as the solvent or co-solvent. |
| Solvent | THF or DMF (if co-solvent is needed) | |
| Temperature | Room Temperature to 60 °C | Many Sonogashira couplings can be run under very mild conditions. |
Copper-free variants have also been developed to avoid issues associated with copper, such as alkyne homocoupling (Glaser coupling). These typically require a different ligand and base combination and may require higher temperatures.[19]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. benchchem.com [benchchem.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Stille Coupling | NROChemistry [nrochemistry.com]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Stille Coupling [organic-chemistry.org]
- 18. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. DSpace [repository.kaust.edu.sa]
Preventing dehalogenation side reactions of 2-Iodo-5-methylpyrazine
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and in-depth scientific explanations to address the common and often frustrating side reaction of dehalogenation when using 2-iodo-5-methylpyrazine in palladium-catalyzed cross-coupling reactions. Our goal is to empower you with the knowledge to not only solve this problem but to understand the underlying principles, leading to more robust and successful synthetic outcomes.
Introduction: The Dehalogenation Challenge
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its utility in popular cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings is frequently hampered by a competing reductive dehalogenation reaction. This process replaces the essential iodine atom with a hydrogen, yielding the undesired byproduct 5-methylpyrazine and significantly reducing the yield of the target molecule.
The high susceptibility of this compound to this side reaction stems from two key factors:
-
The C-I Bond: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it highly reactive and prone to cleavage. The general order of reactivity and susceptibility to dehalogenation is I > Br > Cl >> F.[1][2][3]
-
The Pyrazine Ring: As an electron-deficient N-heterocycle, the pyrazine ring can influence the stability of reaction intermediates and, in some cases, coordinate with the metal catalyst, altering the reaction pathway.[1][4]
This guide will dissect the mechanisms behind this side reaction and provide a clear, actionable framework for its prevention.
Visualization 1: The Competing Reaction Pathways
Caption: Desired cross-coupling vs. undesired dehalogenation of this compound.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may be observing in your experiments.
Question 1: My primary product is 5-methylpyrazine instead of my target molecule. What is the most likely cause?
Answer: The overwhelming presence of 5-methylpyrazine points to a dominant hydrodehalogenation side reaction. The most widely accepted cause is the formation of a palladium-hydride (Pd-H) species in your reaction mixture.[1] This highly reactive intermediate can reductively eliminate with the pyrazine ring faster than the desired cross-coupling pathway can proceed.
Several factors can generate this detrimental Pd-H species:
-
The Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination, especially at elevated temperatures, to form Pd-H.
-
The Solvent: Protic solvents like alcohols (methanol, ethanol, isopropanol) or even residual water can serve as hydride sources.[1][5]
-
Impurities: Certain additives or impurities in your reagents can also generate hydrides.
Solution: Your immediate focus should be on identifying and eliminating the source of the hydride. See the recommendations in the following questions.
Question 2: I am using NaOtBu as a base in a Buchwald-Hartwig amination and seeing significant dehalogenation. What should I change first?
Answer: While NaOtBu is a common and effective base for C-N coupling, its strength can be problematic with sensitive substrates.
Primary Recommendation: Base Optimization. Switch to a milder, non-nucleophilic inorganic base. Phosphate bases are an excellent first choice.
-
Try: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are generally less prone to generating Pd-H species while still being effective at promoting the catalytic cycle.[1]
Secondary Recommendation: Ligand Choice. Ensure you are using a ligand that promotes fast reductive elimination. Bulky, electron-rich phosphine ligands are critical. They sterically shield the metal center and electronically favor the bond-forming reductive elimination step, helping it outpace the dehalogenation pathway.[6]
-
Recommended Ligands: XPhos, SPhos, or RuPhos. These Buchwald-type biaryl phosphine ligands are designed to accelerate cross-coupling reactions.[1] Avoid older, less bulky ligands like PPh₃ if you are facing this issue.[7]
Question 3: My Suzuki reaction in Dioxane/Water is giving poor yields and a lot of the dehalogenated byproduct. How can I improve this?
Answer: This is a classic problem where multiple components could be the culprit. A systematic approach is best.
-
Scrutinize the Base: As with the Buchwald-Hartwig example, your base is a primary suspect. If you are using a strong base like NaOH or KOH, switch to K₃PO₄ or K₂CO₃.[1]
-
Control Water Content: While many Suzuki protocols use aqueous base solutions, excessive water can be a proton source that facilitates the dehalogenation pathway.[1] Try reducing the amount of water or, if your boronic acid derivative is stable, switch to completely anhydrous conditions using a base like K₃PO₄ in an aprotic solvent like toluene or THF.
-
Change the Solvent: While dioxane is common, some researchers report less dehalogenation in toluene.[7] Solvents can play a subtle but important role, and a simple solvent screen is often worthwhile.
-
Ensure Rigorous Degassing: Oxygen can damage your catalyst, leading to the formation of inactive palladium species and promoting side reactions like the homocoupling of your boronic acid.[8][9][10] Before heating, thoroughly degas your reaction mixture using a freeze-pump-thaw method (3 cycles) or by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-20 minutes.[8][10]
Visualization 2: Mechanism of Palladium-Hydride Mediated Dehalogenation
Caption: The catalytic cycle showing the branch point leading to dehalogenation.
Frequently Asked Questions (FAQs)
Q: Which reaction parameters have the biggest impact on preventing dehalogenation?
A: The "big three" are Ligand, Base, and Solvent . Optimizing these three parameters will solve the vast majority of dehalogenation issues. Temperature is also a key factor, with lower temperatures generally favoring the desired reaction, provided the activation energy can be overcome.
Q: Are there any "go-to" starting conditions for a Suzuki coupling with this compound to minimize risk?
A: Yes. A robust starting point would be:
-
Catalyst: Pd₂(dba)₃ (1-2 mol%) with SPhos (2-4 mol%) or a pre-formed G3/G4 precatalyst.
-
Base: K₃PO₄ (2-3 equivalents).
-
Solvent: Toluene or THF (rigorously degassed).
-
Temperature: Start at a lower temperature (e.g., 60-80 °C) and only increase if the reaction is sluggish.
Q: Can the choice of palladium precatalyst make a difference?
A: Yes. While common sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can work, modern precatalysts (e.g., Buchwald or PEPPSI-type precatalysts) are often more efficient at generating the active Pd(0) species.[8][11] This can lead to faster reaction kinetics for the desired coupling, giving the dehalogenation pathway less time to occur.
Data Summary: Parameter Selection Guide
| Parameter | Recommended Choices (Low Dehalogenation Risk) | Choices to Avoid (High Dehalogenation Risk) | Rationale |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos). N-heterocyclic carbenes (NHCs).[1][11] | Triphenylphosphine (PPh₃), other small, electron-poor ligands. | Bulky, electron-rich ligands accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃. | Strong alkoxide bases (NaOtBu, KOtBu), strong hydroxides (NaOH, KOH).[1][12] | Milder inorganic bases are less likely to act as a hydride source through decomposition or β-hydride elimination. |
| Solvent | Aprotic solvents: Toluene, Dioxane, THF, CPME.[7] | Protic solvents: Methanol, Ethanol, Isopropanol. Water should be used judiciously. | Protic solvents can directly provide a hydride to the palladium center, leading to dehalogenation.[1] |
| Temperature | As low as possible to achieve a reasonable reaction rate (e.g., 60-100 °C). | High temperatures (>110 °C) if not necessary. | Higher temperatures can accelerate side reactions, including base decomposition and Pd-H formation. |
Experimental Protocol: Robust Suzuki-Miyaura Coupling of this compound
This protocol is a generalized starting point designed to minimize dehalogenation. It should be optimized for your specific coupling partner.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2-1.5 eq)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)
-
Anhydrous Toluene
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Flame-dry the Schlenk flask under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Reagent Addition: Under a positive flow of inert gas, add this compound, the arylboronic acid, and the finely ground K₃PO₄ to the flask.
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the reaction flask.
-
Atmosphere Purge: Seal the flask and perform three cycles of evacuating the vessel under vacuum and backfilling with inert gas. This step is critical to remove oxygen.[10]
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. The reaction mixture should be approximately 0.1-0.2 M in the limiting reagent.
-
Reaction: Place the flask in a pre-heated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting material and the formation of both the desired product and the potential 5-methylpyrazine byproduct.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualization 3: Troubleshooting Workflow
Caption: A step-by-step decision tree for troubleshooting dehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dehalogenation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 6. cfmot.de [cfmot.de]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Suzuki-Miyaura Cross-Coupling with 2-Iodo-5-methylpyrazine
Topic: Minimizing Homocoupling of Boronic Acids with 2-Iodo-5-methylpyrazine Audience: Researchers, scientists, and drug development professionals.
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the Suzuki-Miyaura cross-coupling of boronic acids with this compound, with a primary focus on minimizing the formation of homocoupling byproducts.
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
Homocoupling of boronic acids is a persistent side reaction in Suzuki-Miyaura couplings, leading to the formation of symmetrical biaryls. This not only diminishes the yield of the desired 2-aryl-5-methylpyrazine but also complicates purification. This guide provides a systematic approach to diagnose and resolve issues of excessive homocoupling.
Problem: High Levels of Boronic Acid Homocoupling Observed
Initial Diagnostic Questions:
-
Did you rigorously degas your reaction mixture and solvents? The presence of oxygen is a primary culprit in boronic acid homocoupling.[1][2]
-
What palladium source are you using? Pd(II) precatalysts can directly promote homocoupling during their in-situ reduction to the active Pd(0) species.[1]
-
What are your reaction conditions (temperature, base, solvent)? Suboptimal conditions can favor the homocoupling pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of boronic acid homocoupling in the Suzuki-Miyaura reaction?
A1: There are two predominant pathways for boronic acid homocoupling:
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) intermediate can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled biaryl and regenerate the Pd(0) catalyst.[1][2]
-
Pd(II)-Mediated Homocoupling: When using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, it can directly react with the boronic acid in a stoichiometric fashion to produce the homocoupled product. This process also serves to reduce the Pd(II) to the catalytically active Pd(0), but at the expense of the boronic acid.[1]
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Q2: How does the choice of palladium catalyst and ligand affect homocoupling with this compound?
A2: The catalyst system is critical. For an electron-deficient substrate like this compound, a catalyst that promotes rapid oxidative addition is desirable to outcompete the pathways leading to homocoupling.
-
Palladium Source: Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it bypasses the initial Pd(II) reduction step that consumes the boronic acid.[1]
-
Ligands: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), can accelerate both oxidative addition and reductive elimination, thereby increasing the rate of the desired cross-coupling relative to homocoupling.[1][3] For heteroaromatic substrates, ligands like dppf are also a reliable choice.[4]
Q3: Which bases and solvents are recommended to minimize homocoupling?
A3: The choice of base and solvent significantly impacts the reaction outcome by influencing the solubility of reagents and the rate of transmetalation.
-
Bases: The base activates the boronic acid for transmetalation. For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOH, as they can help to suppress side reactions.[2][5]
-
Solvents: Aprotic solvents such as 1,4-dioxane, toluene, or DME, often with the addition of a small amount of water, are commonly used. The aqueous phase is necessary to solubilize the inorganic base and facilitate the formation of the boronate species required for transmetalation.[6][7] However, excessive water can promote protodeboronation, another common side reaction.
Q4: Can procedural modifications during the experiment help reduce homocoupling?
A4: Yes, several procedural adjustments can be highly effective:
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly via a syringe pump keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.
-
Use a Slight Excess of this compound: This can help ensure that the palladium catalyst preferentially undergoes oxidative addition with the aryl iodide rather than engaging in pathways that lead to boronic acid homocoupling.
-
Rigorous Degassing: This is one of the most crucial steps. Sparging all solvents and the reaction mixture with an inert gas (argon or nitrogen) for an extended period (20-30 minutes) is essential to remove dissolved oxygen.[1] For particularly sensitive reactions, the freeze-pump-thaw method is even more effective.
Data & Protocols
Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling of Halopyrazines
The following table provides a comparative overview of various palladium catalysts for the Suzuki-Miyaura coupling of halopyrazines, with data extrapolated from studies on similar substrates. This can guide the initial selection of a catalyst system for the coupling of this compound.
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Approx. Yield (%) | Notes | Reference(s) |
| PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 90 | ~88-96 | Effective for a broad range of boronic acids with iodo-heterocycles. | [3][4] |
| Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-100 | Good to High | A classic, reliable catalyst for iodo- and bromo-pyrazines. | [2] |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | ~90-98 | Highly active system, suitable for challenging substrates. | [3][4] |
| Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | Dioxane | 100 | High | Excellent for electron-deficient heteroaromatic halides. | [6] |
Note: Yields are representative and can vary based on the specific boronic acid and precise reaction conditions.
Experimental Protocol: Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound
This protocol is designed to minimize the formation of boronic acid homocoupling byproducts.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PdCl₂(dppf) (3 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.
-
-
Inert Atmosphere:
-
Seal the flask with a septum and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 5:1 ratio) via syringe under a positive pressure of argon.
-
-
Further Degassing:
-
Sparge the reaction mixture with a subsurface stream of argon for 15-20 minutes to ensure the complete removal of dissolved oxygen.
-
-
Reaction:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 7. Yoneda Labs [yonedalabs.com]
Technical Support Center: Navigating Solubility Challenges of 2-Iodo-5-methylpyrazine in Cross-Coupling Reactions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-iodo-5-methylpyrazine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges commonly encountered when utilizing this versatile building block in pivotal cross-coupling reactions. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical strategies to optimize your reaction conditions, enhance solubility, and achieve your synthetic targets with greater efficiency and reproducibility.
Understanding the Solubility Profile of this compound
This compound is a solid at room temperature, and its solubility can be a critical parameter influencing reaction kinetics, catalyst turnover, and overall yield. While quantitative solubility data in all common organic solvents is not extensively published, its structural features as a substituted pyrazine provide valuable insights. Pyrazine itself is moderately soluble in water and soluble in various organic solvents like alcohols and ether.[1] However, the introduction of a methyl group tends to decrease water solubility.[2] For the purpose of cross-coupling reactions, understanding its behavior in common aprotic polar solvents is key.
Based on general principles of "like dissolves like," this compound is expected to exhibit reasonable solubility in polar aprotic solvents frequently employed in palladium-catalyzed reactions. However, at higher concentrations or lower temperatures, its solubility can become a limiting factor.
Table 1: Qualitative Solubility and Key Properties of Common Solvents for Cross-Coupling Reactions
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | General Suitability for this compound | Key Considerations |
| 1,4-Dioxane | 2.2 | 101 | Good | Forms a stable complex with many palladium catalysts. Often used with aqueous base solutions. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Good | Lower boiling point may limit reaction temperature. Can be prone to peroxide formation. |
| Toluene | 2.4 | 111 | Moderate | Less polar, may require heating to achieve sufficient solubility. Good for higher temperature reactions. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Excellent | High polarity and boiling point. Can be difficult to remove during workup. |
| Acetonitrile (MeCN) | 37.5 | 82 | Moderate to Good | Polar aprotic solvent, but its coordination to palladium can sometimes be detrimental to catalysis. |
This table provides a qualitative assessment. Actual solubility can vary based on temperature and the presence of other solutes.
Frequently Asked Questions (FAQs) on Solubility
Q1: My this compound is not fully dissolving in the reaction solvent at room temperature. What should I do?
A1: This is a common observation. Here’s a systematic approach to address this:
-
Gentle Heating: Many cross-coupling reactions are run at elevated temperatures. Gently warming the reaction mixture while stirring will often be sufficient to dissolve the starting material.
-
Co-solvent System: Introducing a small amount of a more polar co-solvent, such as DMF or NMP, can significantly enhance solubility. However, be mindful that the solvent composition can influence the reaction outcome.[3]
-
Sonication: Subjecting the reaction mixture to sonication in an ultrasonic bath can help break down solid aggregates and facilitate dissolution.
-
Solvent Screening: If solubility remains a significant issue, consider switching to a more polar solvent from Table 1, such as DMF.
Q2: I observe a precipitate forming during the reaction. Is this my product or unreacted starting material?
A2: Precipitate formation during a reaction can have several causes:
-
Product Precipitation: The coupled product may be less soluble in the reaction solvent than the starting materials, leading to its precipitation as it forms. This can sometimes be beneficial, driving the reaction to completion.
-
Starting Material Crashing Out: If the reaction temperature fluctuates or if there's a change in the solvent environment (e.g., due to the consumption of reagents), the starting material may precipitate.
-
Inorganic Salts: The base used in the reaction (e.g., carbonates, phosphates) and the halide salt byproduct are often insoluble and will be present as solids.
-
Catalyst Decomposition: The formation of a black precipitate, known as palladium black, indicates catalyst decomposition, which can be caused by factors including high temperatures or the presence of impurities.
To identify the precipitate, you can take a small aliquot of the reaction mixture, filter the solid, and analyze it by techniques like TLC or LC-MS after dissolving it in a suitable solvent.
Q3: Can the choice of base affect the solubility of this compound?
A3: While the base's primary role is in the catalytic cycle, its own solubility and the solubility of the resulting salts can impact the overall reaction slurry. Using a soluble organic base like DBU or an inorganic base with a larger, softer cation (e.g., cesium carbonate) might offer a more homogeneous reaction environment in certain solvent systems.[4]
Troubleshooting Guide for Common Cross-Coupling Reactions
The following sections provide detailed troubleshooting guides for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions involving this compound, with a focus on addressing solubility-related issues.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[5] However, poor solubility of the heteroaryl halide can lead to low yields.
Diagram 1: Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A decision-making workflow for troubleshooting low yields in Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., 1,4-dioxane/water 4:1, or toluene). If solubility is a concern, consider using a more polar solvent like DMF.
-
Reaction: Heat the mixture with vigorous stirring to a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynes.[6] The solubility of all components, including the copper acetylide intermediate, is crucial.[7]
Diagram 2: Key Parameters for Optimizing Sonogashira Coupling
Caption: Interplay of key parameters in optimizing Sonogashira coupling reactions.
Experimental Protocol: Sonogashira Coupling of this compound
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv). Stir at room temperature for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.3 equiv) dropwise.
-
Reaction: Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and partition between an organic solvent and water. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[8] The choice of ligand is often critical for success, especially with heteroaryl halides.[9]
Diagram 3: Decision Flow for Buchwald-Hartwig Amination
Caption: A systematic approach to troubleshooting Buchwald-Hartwig amination reactions.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, charge a dry reaction vessel with a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), a suitable biarylphosphine ligand (e.g., XPhos or RuPhos, 1.5-2 times the palladium loading if not using a precatalyst), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 equiv).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.1-1.3 equiv).
-
Solvent Addition: Add a degassed, anhydrous aprotic solvent (e.g., toluene, dioxane, or t-BuOH).
-
Reaction: Seal the vessel and heat with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction with an organic solvent and filter through a plug of silica gel or Celite, washing with additional solvent. Concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography.
Concluding Remarks
Addressing the solubility of this compound is a critical first step towards successful cross-coupling reactions. By understanding the properties of the substrate and the reaction environment, and by systematically applying the troubleshooting strategies outlined in this guide, researchers can overcome these challenges and efficiently synthesize a wide range of valuable pyrazine derivatives.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Poisoning in Reactions with 2-Iodo-5-methylpyrazine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Iodo-5-methylpyrazine in metal-catalyzed cross-coupling reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common and frustrating issue: catalyst poisoning and deactivation. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose and solve challenges in your own experiments.
Part 1: Frequently Asked Questions (FAQs) - Quick Diagnostics
This section is designed for rapid problem identification. If your reaction is failing, start here.
Q1: My Suzuki/Sonogashira/Buchwald-Hartwig reaction with this compound has stalled. I see mostly unreacted starting material. What's the most likely cause?
A1: A stalled reaction with this substrate is a classic symptom of catalyst poisoning. The two primary culprits are the substrate itself: the Lewis-basic nitrogen atoms of the pyrazine ring and the iodide leaving group.[1][2] These can coordinate to the palladium catalyst, blocking active sites and halting the catalytic cycle.
Q2: I've observed a black precipitate forming in my reaction flask early on. Is this related to low yield?
A2: Yes, this is a strong indicator of catalyst deactivation. The black solid is likely palladium black, which is aggregated, catalytically inactive palladium metal.[3][4] Its formation means your catalyst, which needs to be a soluble, well-defined molecular species, is crashing out of solution. This can be caused by ligand degradation or displacement by a poisoning species.
Q3: My reaction works with 2-bromo-5-methylpyrazine but fails with the iodo- analogue under the same conditions. Why?
A3: This points strongly towards iodide-based poisoning. While the C-I bond is weaker and should react faster in the oxidative addition step, the iodide ion (I⁻) released during the reaction is a "softer" and stronger ligand for palladium than bromide (Br⁻).[5][6] This excess iodide can form stable, inactive palladium-iodide complexes or bridged dimers that are catalytically inactive.[5]
Q4: Can impurities in my this compound or other reagents be the problem?
A4: Absolutely. Impurities, even at trace levels, can act as potent catalyst poisons.[3] Sulfur-containing compounds are particularly notorious. Always ensure the purity of your starting materials, solvents, and bases. Using freshly purified or high-purity commercial reagents is a critical first step in troubleshooting.[7]
Part 2: In-Depth Troubleshooting Guides
This section provides a deeper dive into the causes of catalyst deactivation and offers specific, actionable solutions.
Issue 1: Reaction Stalls with High Levels of Unreacted Starting Material
This is the most common failure mode, directly pointing to a disruption in the catalytic cycle.
Underlying Cause A: N-Heterocycle Poisoning
The lone pair of electrons on the pyrazine nitrogen atoms are Lewis basic. They can coordinate strongly to the electron-deficient (Lewis acidic) palladium center. This coordination competes with the binding of your desired ligand or substrate, effectively taking the catalyst out of the active cycle.[1][8] Lewis-basic heterocycles are well-documented to cause catalyst deactivation under typical cross-coupling conditions.[1]
Solutions & Mitigation Strategies:
-
Ligand Selection is Critical: The choice of ligand is your most powerful tool.
-
Use Bulky, Electron-Rich Ligands: Ligands like Buchwald's biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are superior choices.[2][9] Their steric bulk can physically hinder the pyrazine from coordinating to the metal center, while their strong σ-donating ability forms a very stable bond with palladium, making the ligand less likely to be displaced.[9][10]
-
Increase Ligand-to-Metal Ratio: A slight excess of ligand (e.g., 1.2-2.0 equivalents relative to the palladium metal) can help outcompete the pyrazine for coordination sites. However, be cautious, as too much free ligand can sometimes inhibit the reaction.
-
-
Employ Modern Precatalysts: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, use well-defined, air-stable precatalysts (e.g., Buchwald G3/G4 precatalysts or PEPPSI-type NHC precatalysts).[11] These are designed for clean and efficient generation of the active catalyst, minimizing side reactions that lead to deactivation.[11][12]
Underlying Cause B: Iodide Poisoning
After the initial oxidative addition step, an iodide ion is associated with the palladium center. In subsequent steps, this should be displaced. However, a high local concentration of iodide ions in the solution can lead to the formation of catalytically inactive species like [PdI₃L]⁻ or [PdI₄]²⁻.[5][13]
Solutions & Mitigation Strategies:
-
Use of Additives (Halide Scavengers): In some cases, adding a silver salt (e.g., Ag₂CO₃, Ag₃PO₄) can sequester excess iodide by precipitating insoluble silver iodide (AgI).[13] This strategy can restart a stalled reaction but should be used judiciously as it adds cost and complexity.
-
Choice of Base and Solvent: The reaction conditions can influence the concentration of free iodide. A base that forms an insoluble iodide salt can be beneficial. Additionally, solvent choice can impact the solubility and activity of various species in the catalytic cycle.[6]
Issue 2: Rapid Formation of Palladium Black
The appearance of a black precipitate indicates that the soluble Pd(0)Lₙ catalyst is unstable and decomposing into bulk palladium metal.
Underlying Cause: Ligand Dissociation or Degradation
If the ligand is not bound strongly enough to the palladium center, it can dissociate, leaving behind a "naked" and unstable Pd(0) species that quickly agglomerates.[14] This is more common with simple, less bulky ligands like PPh₃, especially at elevated temperatures. Oxygen is also a known culprit in promoting the formation of palladium black.[4]
Solutions & Mitigation Strategies:
-
Ensure a Rigorously Inert Atmosphere: Degas your solvent and reaction mixture thoroughly (e.g., via sparging with argon or nitrogen, or several freeze-pump-thaw cycles) and maintain a positive pressure of inert gas throughout the reaction.[4][7]
-
Use More Robust Ligands: As mentioned previously, bulky biaryl phosphines and NHCs form stronger bonds with palladium, leading to more stable and longer-lived catalysts.[9] The strong σ-donation from NHCs, in particular, creates very robust metal-ligand bonds.[10]
-
Optimize Temperature: Do not overheat the reaction. While higher temperatures increase reaction rates, they also accelerate catalyst decomposition pathways. Run the reaction at the lowest temperature that provides a reasonable rate.
Part 3: Experimental Protocols & Data
Protocol: Ligand Screening for Suzuki Coupling of this compound
This protocol provides a framework for systematically identifying a robust catalyst system.
-
Setup: To a set of oven-dried reaction vials, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst) and the various ligands to be screened.
-
Reaction Execution: Add the palladium/ligand solution to each vial (typically 1-2 mol % Pd loading). Add degassed solvent (e.g., Dioxane/H₂O, Toluene, or DMF).
-
Heating & Monitoring: Seal the vials and place them in a pre-heated aluminum block. Monitor the reaction progress at set time points (e.g., 1h, 4h, 12h) by taking aliquots for LC-MS or GC-MS analysis.
-
Analysis: Compare the conversion to product for each ligand. Note any formation of palladium black.
Table 1: Representative Ligand Screening Data
| Ligand | Pd Source | Base | Solvent | Temp (°C) | Conversion (12h) | Observations |
| PPh₃ | Pd₂(dba)₃ | K₂CO₃ | Dioxane/H₂O | 100 | <10% | Rapid formation of Pd black |
| dppf | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 110 | ~45% | Some Pd black after 4h |
| XPhos | XPhos-Pd-G3 | K₃PO₄ | Dioxane | 100 | >95% | Homogeneous solution |
| IPr | PEPPSI-IPr | K₂CO₃ | DMF | 110 | >98% | Homogeneous solution |
This is illustrative data based on established principles of catalyst performance.
Part 4: Visualizing the Problem
Diagrams can help clarify the complex processes occurring in the reaction flask.
The Standard Catalytic Cycle
The desired pathway for a Suzuki-Miyaura cross-coupling reaction.
Caption: The productive catalytic cycle for a Suzuki-Miyaura reaction.
Catalyst Poisoning Pathways
How this compound and its byproducts can disrupt the catalytic cycle.
Caption: Deactivation pathways interrupting the catalytic cycle.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. fiveable.me [fiveable.me]
- 7. benchchem.com [benchchem.com]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Work-up procedures to remove impurities from 2-Iodo-5-methylpyrazine reactions
Welcome to the technical support guide for the synthesis and purification of 2-iodo-5-methylpyrazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the work-up and purification stages of this important synthetic intermediate. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your outcomes.
Troubleshooting Guide: Common Work-up & Purification Issues
This section addresses specific, frequently encountered problems in a question-and-answer format.
Question 1: My organic layer remains dark brown or purple even after multiple water washes. What's causing this and how do I fix it?
Answer:
This persistent color is almost certainly due to the presence of unreacted elemental iodine (I₂), which has significant solubility in many organic solvents. Standard aqueous washes are ineffective for its removal. The solution is to perform a reductive quench.
Core Problem: Elemental iodine (I₂) impurity.
Underlying Principle: Iodine (I₂) is a non-polar molecule that prefers the organic phase. To move it into the aqueous phase, it must be converted into a water-soluble salt, such as sodium iodide (NaI). This is achieved by reacting it with a mild reducing agent.
Recommended Protocol: Sodium Thiosulfate Wash The most common and effective method is to wash the organic layer with an aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1][2]
-
Transfer your crude organic solution to a separatory funnel.
-
Add an equal volume of a 5-10% (w/v) aqueous solution of sodium thiosulfate.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure. You should observe the characteristic brown/purple color of iodine disappearing from the organic layer as it is reduced to colorless iodide (I⁻).[1]
-
Allow the layers to separate. The bottom aqueous layer, now containing sodium iodide, can be drained.
-
Repeat the wash if any color persists.
-
Follow with a standard brine (saturated NaCl solution) wash to remove residual water and aid in breaking any emulsions.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
| Reagent | Reaction with Iodine | Product | Phase |
| Iodine (I₂) (Impurity) | I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆ | Sodium Iodide (NaI) | Aqueous |
| Sodium Thiosulfate | Sodium Tetrathionate | Aqueous |
Table 1: Reductive Quenching of Iodine Impurity.
Question 2: My final yield is significantly lower than expected after work-up and purification. Where could my product have been lost?
Answer:
Low yield is a multifaceted problem that can arise from an incomplete reaction or, more commonly, losses during the work-up and purification stages.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Diagnosis: Before quenching the reaction, analyze a small aliquot by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material (e.g., 2-amino-5-methylpyrazine in a Sandmeyer-type reaction).[3]
-
Solution: If the reaction is incomplete, consider extending the reaction time or adjusting the temperature as per the literature protocol.
-
-
Product Loss During Aqueous Extraction:
-
Diagnosis: While this compound is primarily organic-soluble, it possesses nitrogen atoms that can be protonated under acidic conditions, leading to some solubility in the aqueous phase.
-
Solution: Perform a "back-extraction." After separating the initial aqueous layer, wash it 1-2 more times with fresh portions of your organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product. Combine all organic layers for drying and concentration.[4]
-
-
Formation of Side Products:
-
Diagnosis: NMR or LC-MS analysis of the crude product reveals multiple species. Common side products can include starting material, hydrolyzed species (e.g., 2-hydroxy-5-methylpyrazine), or over-iodinated products.[5]
-
Solution: These impurities must be removed by chromatography or recrystallization. A simple extractive work-up is often insufficient.
-
Question 3: I'm trying to purify my product by column chromatography, but I'm getting poor separation. What solvent system should I use?
Answer:
Column chromatography is the definitive method for separating the target compound from unreacted starting materials and side products.[6] The key is selecting an appropriate mobile phase.
Underlying Principle: Silica gel is a polar stationary phase. Non-polar compounds will travel through the column faster (have a higher Rf), while polar compounds will be retained longer. The goal is to find a solvent system where your product has an Rf of approximately 0.25-0.35 on a TLC plate, ensuring good separation from impurities.
Step-by-Step Methodology for Solvent System Selection:
-
Spotting: Dissolve a small amount of your crude material in a suitable solvent (like dichloromethane). On a silica gel TLC plate, spot the crude mixture in several lanes.
-
Testing Solvents: Develop each lane in a different solvent system. Start with a non-polar solvent and gradually increase polarity.
-
Analysis: Visualize the plates under UV light. The ideal system will show clear separation between the spot for your product and any impurities.
Recommended Solvent Systems (Mobile Phase)
| Solvent System (v/v) | Polarity | Typical Application |
| 100% Hexanes | Very Low | Eluting very non-polar impurities. |
| 5-10% Ethyl Acetate in Hexanes | Low | A good starting point for this compound. |
| 15-30% Ethyl Acetate in Hexanes | Medium | Increase polarity if the product is not moving off the baseline. |
| 5-10% Methanol in Dichloromethane | High | For eluting highly polar impurities or baseline material. |
Table 2: Common Mobile Phases for Silica Gel Chromatography of Pyrazine Derivatives.
Question 4: My product solidified after solvent removal, but it's an amorphous or waxy solid. How can I obtain clean, crystalline material?
Answer:
This indicates that while the bulk of the solvent is gone, residual impurities are preventing the formation of a well-ordered crystal lattice. Recrystallization is the ideal technique to address this.[7][8][9]
Underlying Principle: Recrystallization works by dissolving the impure solid in a hot solvent in which it is highly soluble, and then allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities behind in the solution (the "mother liquor").[7][9]
Experimental Protocol: Two-Solvent Recrystallization
For this compound, a two-solvent system is often effective.[10]
-
Solvent Selection: Choose a "solvent" in which your compound is very soluble (e.g., ethyl acetate, acetone, or dichloromethane) and a miscible "anti-solvent" in which it is poorly soluble (e.g., hexanes or pentane).[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "solvent" required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, drying agent), perform a hot gravity filtration to remove them.[11]
-
Induce Crystallization: While the solution is still warm, slowly add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity).
-
Clarification: Add a few more drops of the hot "solvent" until the solution just becomes clear again.
-
Cooling: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Do not disturb it. Rushing the cooling process can trap impurities.[7]
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold anti-solvent.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Visual Workflows
Caption: General workflow from crude reaction to pure product.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q: What is the expected appearance and stability of pure this compound? A: Pure this compound is typically a solid at room temperature.[12] Like many iodo-aromatic compounds, it can be sensitive to light and air over long periods and may develop a slight color. For long-term storage, it is recommended to keep it in a dark place under an inert atmosphere.[12]
Q: Can I use sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) instead of sodium thiosulfate to remove iodine? A: Yes, both sodium bisulfite and sodium sulfite are effective reducing agents for quenching iodine and can be used as alternatives to sodium thiosulfate.[2] The choice often comes down to laboratory availability. A 5-10% aqueous solution is typically sufficient.
Q: I performed a column and my product fractions look clean by TLC, but after evaporation, I still have a low yield. What happened? A: this compound has some volatility. If you use high vacuum and/or heat on the rotovap for an extended period, you can lose a significant amount of product to evaporation along with the solvent. It is advisable to remove the bulk of the solvent at moderate vacuum and temperature, then remove the final traces under high vacuum without heating.
Q: How do I confirm the identity and purity of my final product? A: A combination of analytical techniques is required for full characterization:
-
¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and provides a good indication of purity by showing the absence of signals from impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[13]
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): Assesses purity by showing a single spot/peak. This is also useful for monitoring the progress of column chromatography.[14]
References
- 1. Workup [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Home Page [chem.ualberta.ca]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 9. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. This compound | 914452-70-3 [sigmaaldrich.cn]
- 13. PubChemLite - this compound (C5H5IN2) [pubchemlite.lcsb.uni.lu]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Synthesis Reactions Involving 2-Iodo-5-methylpyrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Iodo-5-methylpyrazine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you successfully scale up your synthesis reactions. As a versatile building block in medicinal chemistry and materials science, understanding the nuances of this compound's reactivity is crucial for achieving high yields and purity.[1]
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Conversion of this compound in Cross-Coupling Reactions
Question: I am setting up a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve my yield?
Answer:
Low conversion in cross-coupling reactions with this compound, while less common than with its chloro or bromo analogs due to the high reactivity of the C-I bond, can still occur.[2][3] The primary culprits are often related to catalyst activity, reaction conditions, or the integrity of your reagents.
Workflow for Troubleshooting Low Conversion:
Caption: Troubleshooting workflow for low conversion.
Detailed Breakdown of Troubleshooting Steps:
-
Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, ensure its complete reduction. More reliable results can often be obtained with pre-formed Pd(0) catalysts or modern palladacycle precatalysts (e.g., G3 or G4 precatalysts), which are more stable and ensure efficient generation of the active catalytic species.[4] Always use fresh catalysts and store them under an inert atmosphere.
-
Inappropriate Ligand: The ligand plays a critical role in stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[5] For electron-deficient heterocycles like pyrazines, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the catalytic cycle.[6][7][8] If you are using a standard ligand like PPh₃, switching to a more specialized ligand can dramatically improve yields.[7][8]
-
Suboptimal Base and Solvent: The base is crucial for the transmetalation step in Suzuki couplings.[9] Weak bases may not be sufficient. Consider using stronger bases like K₃PO₄ or Cs₂CO₃.[4][6][10] The physical properties of the base, such as particle size, can also impact the reaction rate, so grinding the base before use can be beneficial.[11] Solvents should be anhydrous and thoroughly degassed to prevent catalyst deactivation. Aprotic polar solvents like dioxane, THF, or toluene are common choices.[4]
-
Reaction Temperature: While the C-I bond is the most reactive of the carbon-halogen bonds, some challenging couplings may still require elevated temperatures to proceed at a reasonable rate.[2][3] If you are running the reaction at room temperature, consider incrementally increasing the temperature (e.g., to 60-80 °C).[10]
-
Reagent Quality: Ensure your this compound and boronic acid are pure. Impurities can inhibit the catalyst. Boronic acids can dehydrate to form boroxines, which may have different reactivity.
Issue 2: Significant Formation of 5-Methylpyrazine (Hydrodeiodination)
Question: My reaction is producing a significant amount of 5-methylpyrazine as a byproduct. How can I minimize this hydrodeiodination?
Answer:
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, where the halogen is replaced by a hydrogen atom.[9][10] This is particularly an issue with electron-deficient heterocycles.[10] The hydrogen source can be impurities in the reagents or solvent, or from the solvent itself (e.g., alcohols).[9][12]
Strategies to Minimize Hydrodeiodination:
| Strategy | Rationale | Recommended Action |
| Reagent & Solvent Purity | Water, alcohols, or other protic impurities can serve as a hydrogen source for hydrodeiodination.[12][13] | Use anhydrous, degassed solvents. Ensure all reagents are scrupulously dry. |
| Choice of Base | Strong bases can sometimes promote side reactions. The choice of base can influence the rate of hydrodeiodination.[10][13] | Screen weaker bases such as K₂CO₃ or Cs₂CO₃.[10] |
| Reaction Temperature | Higher temperatures can increase the rate of side reactions. | Lower the reaction temperature. For the reactive C-I bond, it's often possible to run the reaction at a milder temperature (e.g., 60-80 °C).[10] |
| Ligand Selection | Bulky, electron-rich ligands can accelerate the desired reductive elimination of the product over competing side reactions.[9] | Employ bulky biarylphosphine ligands like XPhos or SPhos.[6] |
Issue 3: Homocoupling of the Coupling Partner
Question: In my Sonogashira coupling of this compound with a terminal alkyne, I am observing a significant amount of alkyne homocoupling (Glaser coupling). What is causing this and how can I prevent it?
Answer:
Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[14]
Workflow for Minimizing Alkyne Homocoupling:
Caption: Troubleshooting workflow for alkyne homocoupling.
Detailed Recommendations:
-
Rigorous Inert Atmosphere: The Glaser coupling is an oxidative process. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and liquid reagents are thoroughly degassed.
-
Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed.[15][16] These often require a higher catalyst loading or a more active ligand but completely eliminate the possibility of copper-catalyzed homocoupling.
-
Amine Base: Using an amine base that can also act as a solvent (e.g., triethylamine or diisopropylamine) can sometimes suppress homocoupling.[17]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for halopyrazines in palladium-catalyzed cross-coupling reactions?
A1: The reactivity of halopyrazines follows the general trend for aryl halides in palladium-catalyzed cross-coupling reactions, which is determined by the carbon-halogen bond strength: I > Br > Cl.[2][3] Therefore, this compound is significantly more reactive than its bromo or chloro counterparts, allowing for milder reaction conditions and often higher yields.[3]
Q2: How should I store and handle this compound?
A2: this compound is a solid that should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[18][19] It is advisable to handle this compound in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, as it can cause skin, eye, and respiratory irritation.[18][20][21]
Q3: For a Buchwald-Hartwig amination with a primary amine, what are the recommended starting conditions with this compound?
A3: For a Buchwald-Hartwig amination, a strong, non-nucleophilic base is typically required.[6][11][22] Good starting conditions would be:
-
Catalyst: A modern palladium precatalyst like XPhos Pd G3 (2 mol%).[6]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 equivalents).[3][6]
-
Temperature: 100-120 °C.[3]
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[23][24] Gas chromatography (GC) can also be a useful technique for analyzing pyrazines.[23][25]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)[6]
-
Base (e.g., K₃PO₄, 2.0 equiv.)[10]
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)[3]
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, the palladium precatalyst, and the base.
-
Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the sealed tube in a preheated oil bath at 80 °C.[10]
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.[26]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol is for a copper-free Sonogashira coupling, which helps to avoid alkyne homocoupling.
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Triethylamine or Diisopropylethylamine, can be used as solvent)[17]
-
Anhydrous, degassed solvent (e.g., THF or DMF if a different base is used)[17]
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, dissolve this compound and the palladium catalyst in the chosen solvent.
-
Add the amine base, followed by the terminal alkyne.
-
Stir the reaction at room temperature to 60 °C, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes [organic-chemistry.org]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. spectrumchemical.com [spectrumchemical.com]
- 19. fishersci.com [fishersci.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. angenechemical.com [angenechemical.com]
- 22. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 26. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to Suzuki Coupling: 2-Iodo-5-methylpyrazine vs. 2-Bromo-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are often the core of pharmaceutical agents.[1] The choice of substrates, specifically the nature of the halide on the electrophilic partner, is a critical determinant of reaction efficiency, yield, and overall process viability. This guide provides an in-depth, objective comparison of 2-iodo-5-methylpyrazine and 2-bromo-5-methylpyrazine in the context of Suzuki coupling, supported by mechanistic principles and experimental insights to inform your synthetic strategy.
The Decisive Step: Oxidative Addition and the Carbon-Halogen Bond
The generally accepted mechanism for the Suzuki coupling begins with the oxidative addition of the palladium(0) catalyst to the aryl halide.[2] This step is often the rate-determining step of the catalytic cycle.[2][3] The reactivity of the aryl halide is directly correlated to the strength of the carbon-halogen (C-X) bond. The established order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[4][5]
The carbon-iodine (C-I) bond is inherently longer and weaker than the carbon-bromine (C-Br) bond, resulting in a lower bond dissociation energy.[5] This fundamental property dictates that this compound will undergo oxidative addition to the palladium(0) catalyst more readily than its bromo- counterpart.[5] This enhanced reactivity of the iodo-derivative often translates to milder reaction conditions, shorter reaction times, and potentially higher yields.[5]
Mechanistic Underpinnings of Reactivity
The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The initial oxidative addition of the aryl halide to the Pd(0) complex forms a Pd(II) species.[2] The rate of this step is highly dependent on the C-X bond energy, with the weaker C-I bond of this compound allowing for a faster reaction compared to the C-Br bond of 2-bromo-5-methylpyrazine. While computational studies have explored different mechanisms for oxidative addition, including concerted and nucleophilic displacement pathways, the overarching principle of C-X bond strength influencing reactivity remains consistent.[7][8][9]
Comparative Performance: A Data-Driven Perspective
While direct, side-by-side comparative studies on this compound and 2-bromo-5-methylpyrazine are not extensively documented in readily available literature, the well-established principles of halide reactivity in Suzuki couplings provide a strong basis for predicting their relative performance.[3][4][5] Data from analogous systems, such as 2-halofurans and halopyridines, consistently demonstrates the superior reactivity of iodo-substituted heterocycles.[5][10]
| Feature | This compound | 2-Bromo-5-methylpyrazine | Rationale |
| Reactivity | Higher | Lower | Weaker C-I bond leads to faster oxidative addition.[5] |
| Typical Reaction Temp. | Milder (e.g., RT to 80 °C) | Higher (e.g., 80 °C to reflux) | Lower energy barrier for C-I bond cleavage. |
| Typical Reaction Time | Shorter | Longer | Faster kinetics of the rate-determining step. |
| Catalyst Loading | Potentially lower | May require higher loading | More facile oxidative addition can improve catalyst turnover. |
| Side Reactions | Prone to hydrodehalogenation | Less prone to hydrodehalogenation | The higher reactivity can sometimes lead to undesired side reactions.[11] |
| Cost & Availability | Generally higher cost | Generally lower cost | Iodinated starting materials are often more expensive to produce. |
Experimental Protocols: A Practical Guide
The following protocols are representative examples for the Suzuki coupling of 2-halopyrazines and can be adapted for 2-iodo- and 2-bromo-5-methylpyrazine. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.[12]
Protocol 1: Suzuki Coupling of a 2-Halopyrazine using Pd(dppf)Cl₂
This protocol is suitable for both iodo- and bromo-substrates, though reaction times and temperatures may need adjustment.
Materials:
-
2-Halo-5-methylpyrazine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (4 mL)
-
Water, degassed (1 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the 2-halo-5-methylpyrazine, arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.[12]
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.[12]
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.[12]
-
Heat the reaction mixture to 80-100 °C and stir vigorously. For this compound, a lower temperature (e.g., 80 °C) and shorter reaction time (e.g., 2-6 hours) may be sufficient. For 2-bromo-5-methylpyrazine, a higher temperature (e.g., 100 °C) and longer reaction time (e.g., 8-24 hours) may be necessary.[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 20 mL) and brine (20 mL).[12]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[12]
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-aryl-5-methylpyrazine.[12]
Caption: A typical experimental workflow for Suzuki coupling.
Choosing the Right Substrate: Practical Considerations
The choice between this compound and 2-bromo-5-methylpyrazine is a balance of reactivity, cost, and the specific demands of the synthetic route.
-
For rapid synthesis and milder conditions: this compound is the superior choice. Its higher reactivity can lead to shorter reaction times and may be beneficial for substrates with sensitive functional groups that cannot tolerate high temperatures.
-
For cost-effectiveness and availability: 2-Bromo-5-methylpyrazine is generally more economical and widely available. While it may require more forcing conditions, modern catalyst systems with specialized ligands can often achieve high yields.[13]
-
For complex molecules with multiple halide sites: The differential reactivity (I > Br) can be exploited for selective, sequential cross-couplings, allowing for the stepwise introduction of different aryl groups.
Conclusion
In the Suzuki coupling of 2-halo-5-methylpyrazines, the iodo-derivative offers a distinct advantage in terms of reactivity due to the weaker carbon-iodine bond. This translates to faster reactions under milder conditions. However, the bromo-derivative remains a viable and more cost-effective option, particularly when optimized with modern catalyst systems. The selection of the appropriate substrate should be a strategic decision based on the desired reaction kinetics, cost constraints, and the overall synthetic plan.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. proprogressio.hu [proprogressio.hu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Iodo-pyridines and Iodo-pyrazines in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
In the landscape of modern drug discovery and development, nitrogen-containing heterocycles are privileged scaffolds, forming the core of a vast number of pharmaceuticals. Among these, pyridines and pyrazines are ubiquitous. The strategic functionalization of these rings is often achieved through palladium-catalyzed cross-coupling reactions, where halo-heterocycles serve as key building blocks. The choice of the halogen atom significantly impacts reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth, data-supported comparison of the reactivity of iodo-pyridines and iodo-pyrazines, two crucial classes of substrates in medicinal chemistry.
The fundamental difference in reactivity between these two iodo-heteroarenes is rooted in the electronic properties of the pyridine and pyrazine rings and the resultant impact on the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, making iodo-derivatives generally the most reactive substrates in palladium-catalyzed cross-coupling reactions.[1][2] This high reactivity facilitates faster reactions and often allows for the use of milder reaction conditions.[1]
The Decisive Role of Electronic Properties
The reactivity of iodo-pyridines and iodo-pyrazines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the electronic nature of the aromatic ring. The rate-determining step in many of these catalytic cycles is the oxidative addition of the halo-heterocycle to the palladium(0) catalyst.[3][4]
Pyridine is an electron-deficient heterocycle due to the presence of one electronegative nitrogen atom. Pyrazine, with its two nitrogen atoms in a 1,4-arrangement, is even more electron-deficient.[5] This increased electron deficiency in the pyrazine ring leads to a more polarized C-I bond, making the carbon atom more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. Theoretical studies have shown that pyrazine has a higher electron affinity than pyridine, making it a better acceptor.[5] This inherent electronic difference suggests that iodo-pyrazines will generally exhibit higher reactivity than their iodo-pyridine counterparts in cross-coupling reactions.
The general reactivity trend for halogens in these reactions is I > Br > Cl.[2] The weaker C-I bond dissociation energy facilitates a more rapid oxidative addition, leading to faster reaction kinetics.[1]
Comparative Reactivity in Key Cross-Coupling Reactions
To provide a quantitative comparison, this guide will focus on three of the most widely used palladium-catalyzed cross-coupling reactions in pharmaceutical synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. The reaction is widely used for the synthesis of biaryl and hetero-biaryl structures, which are common motifs in drug molecules.[6]
Observations from Experimental Data:
While direct, side-by-side comparative studies are not always available, the existing literature provides strong evidence for the enhanced reactivity of iodo-pyrazines. For instance, the Suzuki-Miyaura coupling of 2-iodopyrazine with various boronic acids often proceeds to high yields under milder conditions (e.g., lower temperatures, shorter reaction times) compared to analogous reactions with 2-iodopyridine. This is attributed to the more electron-deficient nature of the pyrazine ring, which accelerates the rate-limiting oxidative addition step.[3]
Table 1: Representative Data for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 80 | 1 | 97 | [7] |
| 2-Iodopyrazine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 90 | [2] |
| 3-Iodoimidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 75 | 24 | 85 | [8] |
Note: Reaction conditions can vary significantly between studies, and this table serves as a qualitative guide.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl and heteroaryl amines.[9][10] This reaction is of paramount importance in drug discovery, as the aniline and related moieties are present in a vast number of bioactive molecules.
Observations from Experimental Data:
Similar to the Suzuki-Miyaura coupling, the higher reactivity of iodo-pyrazines is also observed in the Buchwald-Hartwig amination. The increased electrophilicity of the carbon bearing the iodine atom in iodo-pyrazines facilitates the initial oxidative addition step. This often translates to the need for less forcing conditions to achieve high yields of the desired amino-heteroarene product. In some cases, the coupling of iodo-pyrazines with amines can be achieved at room temperature, a significant advantage for thermally sensitive substrates.[11]
Table 2: Representative Data for Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodopyrazole | Piperidine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 16 | Not specified | [12] |
| 2-Iodopyrazine | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 2 | 95 | [1] |
| 4-Iodo-1H-1-tritylpyrazole | Alkylamines | Pd(dba)₂ / tBuDavePhos | - | - | - | - | Effective | [13] |
Note: Reaction conditions can vary significantly between studies, and this table serves as a qualitative guide.
Experimental Protocols
To provide practical insights, detailed step-by-step methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 4-Iodopyridine with Phenylboronic Acid
Materials:
-
4-Iodopyridine
-
Phenylboronic acid
-
Pd(dppf)Cl₂·CH₂Cl₂
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add 4-iodopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[7]
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive flow of the inert gas, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).[7]
-
Add the degassed solvent mixture of toluene and water (3:1 v/v) to the reaction flask via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 hour.[7]
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 2-Iodopyrazine with Morpholine
Materials:
-
2-Iodopyrazine
-
Morpholine
-
Pd₂(dba)₃
-
BINAP
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, charge a dry Schlenk flask with Pd₂(dba)₃ (1-2 mol%) and BINAP (1.2-2.4 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
To this mixture, add 2-iodopyrazine (1.0 equiv), morpholine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).[1]
-
Seal the flask and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-12 hours.[1]
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
Mechanistic Insights and Visualization
The fundamental steps of the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles are illustrated below. The enhanced reactivity of iodo-pyrazines is primarily due to the acceleration of the initial oxidative addition step.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
The choice between an iodo-pyridine and an iodo-pyrazine for a palladium-catalyzed cross-coupling reaction has significant implications for the synthetic strategy. The more electron-deficient nature of the pyrazine ring renders iodo-pyrazines generally more reactive than their iodo-pyridine counterparts. This enhanced reactivity often translates to faster reactions, higher yields, and the ability to employ milder conditions, which are all desirable attributes in the synthesis of complex molecules for pharmaceutical applications. By understanding the underlying electronic principles and leveraging the available experimental data, researchers can make more informed decisions in the design and execution of their synthetic routes, ultimately accelerating the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Coupling Reactions: Evaluating Alternatives to 2-Iodo-5-methylpyrazine
For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the strategic selection of building blocks is paramount. The pyrazine scaffold, a key motif in numerous pharmaceuticals and agrochemicals, often requires functionalization via cross-coupling reactions.[1] 2-Iodo-5-methylpyrazine has traditionally been a reliable substrate for such transformations due to the high reactivity of the carbon-iodine bond. However, considerations of cost, availability, and the potential for side reactions necessitate a thorough evaluation of alternative reagents. This guide provides an in-depth comparison of viable alternatives to this compound, offering experimental insights to inform your synthetic strategy.
The Landscape of 2-Halopyrazine Reactivity in Cross-Coupling
The cornerstone of palladium-catalyzed cross-coupling reactions is the oxidative addition of the catalyst to the carbon-halogen bond, which is frequently the rate-determining step. The reactivity of halopyrazines in these reactions is primarily governed by the carbon-halogen (C-X) bond strength, following the general trend: I > Br > Cl.[2] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition more facile for heavier halogens. Consequently, iodopyrazines are the most reactive substrates, often enabling milder reaction conditions.
This guide will explore the practical implications of this reactivity trend by comparing this compound with its bromo and chloro analogs, as well as a pseudohalogen alternative, 5-methylpyrazin-2-yl triflate, across a range of common cross-coupling reactions.
Head-to-Head Comparison: Halogen and Pseudohalogen Leaving Groups
To provide a clear comparison, the following sections will detail the relative performance of 2-iodo-, 2-bromo-, and 2-chloro-5-methylpyrazine, alongside 5-methylpyrazin-2-yl triflate.
2-Bromo-5-methylpyrazine: The Balanced Alternative
2-Bromo-5-methylpyrazine presents a cost-effective and stable alternative to its iodo counterpart. While less reactive, it often provides a good balance between reactivity and stability, making it a workhorse reagent in many synthetic labs.
2-Chloro-5-methylpyrazine: The Economical, yet Challenging, Choice
As the most economical option, 2-chloro-5-methylpyrazine is an attractive starting material. However, its lower reactivity, stemming from the strong C-Cl bond, necessitates more forcing reaction conditions, including higher temperatures, longer reaction times, and the use of specialized, electron-rich, and bulky phosphine ligands or N-heterocyclic carbene (NHC) catalysts to facilitate the challenging oxidative addition step.[3]
5-Methylpyrazin-2-yl Triflate: The Highly Reactive Pseudohalide
Pyrazinyl triflates (OTf) are highly reactive coupling partners, often exhibiting reactivity comparable to or even exceeding that of iodides.[4] Their utility is particularly pronounced in reactions where the corresponding halide is unreactive. The triflate group is an excellent leaving group, facilitating oxidative addition under mild conditions.
Comparative Performance in Key Cross-Coupling Reactions
The following tables summarize the expected relative performance of each reagent in several common palladium-catalyzed cross-coupling reactions. The data is synthesized from various studies on pyrazines and related heterocycles to provide a comparative overview.
Table 1: Suzuki-Miyaura Coupling
| Reagent | Typical Conditions | Expected Yield | Commentary |
| This compound | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °C | Excellent | High reactivity allows for lower catalyst loading and milder conditions. |
| 2-Bromo-5-methylpyrazine | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C | Good to Excellent | A reliable alternative, may require slightly higher temperatures. |
| 2-Chloro-5-methylpyrazine | Pd₂(dba)₃/XPhos, K₃PO₄, Toluene, 110 °C | Moderate to Good | Requires more specialized and robust catalyst systems. |
| 5-Methylpyrazin-2-yl Triflate | Pd(PPh₃)₄, Na₂CO₃, DME, 80 °C | Excellent | Reactivity is comparable to the iodo-derivative. |
Table 2: Sonogashira Coupling
| Reagent | Typical Conditions | Expected Yield | Commentary |
| This compound | Pd(PPh₃)₂, CuI, Et₃N, THF, RT to 50 °C | Excellent | Often proceeds smoothly at or near room temperature. |
| 2-Bromo-5-methylpyrazine | Pd(PPh₃)₂, CuI, Et₃N, THF, 60-80 °C | Good | Requires elevated temperatures for efficient conversion. |
| 2-Chloro-5-methylpyrazine | Pd(allyl)Cl₂/PPh₃, CuI, Et₃N, DMF, 100-120 °C | Moderate | Can be challenging; often requires higher temperatures and specific catalysts.[5] |
| 5-Methylpyrazin-2-yl Triflate | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF, RT to 50 °C | Excellent | Highly reactive, suitable for mild, copper-free conditions as well. |
Table 3: Buchwald-Hartwig Amination
| Reagent | Typical Conditions | Expected Yield | Commentary |
| This compound | Pd₂(dba)₃/Xantphos, NaOt-Bu, Toluene, 80 °C | Good to Excellent | Generally provides high yields with a variety of amines. |
| 2-Bromo-5-methylpyrazine | Pd₂(dba)₃/BINAP, NaOt-Bu, Toluene, 100 °C | Good | A widely used substrate for this transformation. |
| 2-Chloro-5-methylpyrazine | Pd(OAc)₂/RuPhos, K₂CO₃, t-BuOH, 110 °C | Moderate to Good | Requires more advanced catalyst systems to overcome low reactivity. |
| 5-Methylpyrazin-2-yl Triflate | Pd₂(dba)₃/Xantphos, Cs₂CO₃, Dioxane, 90 °C | Excellent | An excellent substrate, often providing clean reactions. |
Table 4: Stille Coupling
| Reagent | Typical Conditions | Expected Yield | Commentary |
| This compound | Pd(PPh₃)₄, LiCl, Dioxane, 90 °C | Excellent | High reactivity allows for efficient coupling. |
| 2-Bromo-5-methylpyrazine | Pd(PPh₃)₄, LiCl, Dioxane, 100-110 °C | Good | A common and effective coupling partner. |
| 2-Chloro-5-methylpyrazine | Pd₂(dba)₃/P(t-Bu)₃, CsF, Dioxane, 120 °C | Moderate | Often sluggish and requires specialized conditions. |
| 5-Methylpyrazin-2-yl Triflate | Pd(PPh₃)₄, CuI, DMF, 80 °C | Excellent | Highly effective, with copper (I) co-catalysis sometimes beneficial.[5] |
Experimental Workflows and Causality
The choice of reagent dictates the entire experimental setup. Here, we provide representative protocols and explain the reasoning behind the choice of conditions.
Diagram: General Catalytic Cycle for Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Protocol 1: Synthesis of 2-Bromo-5-methylpyrazine
A reliable method for the synthesis of 2-bromo-5-methylpyrazine is crucial for its use as a reagent.
Workflow Diagram: Synthesis of 2-Bromo-5-methylpyrazine
Caption: Synthetic workflow for 2-bromo-5-methylpyrazine.
Step-by-Step Methodology:
-
Amide Formation: 5-Methylpyrazine-2-carboxylic acid is converted to the corresponding acid chloride using thionyl chloride, followed by treatment with ammonia to yield 5-methylpyrazine-2-carboxamide.
-
Hofmann Rearrangement: The carboxamide undergoes a Hofmann rearrangement using bromine and sodium hydroxide to afford 2-amino-5-methylpyrazine.[6]
-
Sandmeyer Reaction: The resulting amine is diazotized using hydrobromic acid and sodium nitrite, followed by treatment with copper(I) bromide to yield 2-bromo-5-methylpyrazine.
Protocol 2: Synthesis of 5-Methylpyrazin-2-yl Triflate
The synthesis of the triflate precursor, 2-hydroxy-5-methylpyrazine (which exists as 5-methylpyrazin-2(1H)-one), is the first critical step.
Workflow Diagram: Synthesis of 5-Methylpyrazin-2-yl Triflate
Caption: Synthetic workflow for 5-methylpyrazin-2-yl triflate.
Step-by-Step Methodology:
-
Pyrazinone Formation: A one-pot synthesis involves the condensation of methylglyoxal with ammonium hydroxide in an aqueous medium.[7] The reaction mixture is heated to reflux, and the product, 2-hydroxy-5-methylpyrazine, is extracted.
-
Triflation: The 2-hydroxy-5-methylpyrazine is then treated with triflic anhydride in the presence of a base like pyridine at low temperature to yield the desired 5-methylpyrazin-2-yl triflate.
Protocol 3: Representative Suzuki-Miyaura Coupling of 2-Chloro-5-methylpyrazine
This protocol illustrates the more demanding conditions required for the coupling of a less reactive chloropyrazine.
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add 2-chloro-5-methylpyrazine (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., XPhos, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The choice of a bulky, electron-rich ligand like XPhos is critical here as it promotes the oxidative addition of the palladium catalyst to the strong C-Cl bond, a step that would otherwise be prohibitively slow.
Conclusion: A Strategic Approach to Reagent Selection
While this compound remains a highly reactive and reliable substrate for a multitude of cross-coupling reactions, a comprehensive understanding of the available alternatives is essential for the modern synthetic chemist.
-
2-Bromo-5-methylpyrazine offers a well-balanced profile of reactivity, stability, and cost-effectiveness.
-
2-Chloro-5-methylpyrazine , though the most economical option, demands more specialized and often more expensive catalyst systems and harsher reaction conditions.
-
5-Methylpyrazin-2-yl triflate emerges as a powerful, highly reactive alternative, often matching or exceeding the performance of the iodo-derivative, particularly under milder conditions.
The optimal choice of reagent will ultimately depend on a careful consideration of factors including the specific cross-coupling reaction, the nature of the coupling partner, the desired reaction conditions, and economic constraints. This guide provides the foundational knowledge and experimental context to empower researchers to make informed decisions, leading to more efficient and successful synthetic outcomes.
References
- 1. CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 6. CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Characterization of 2-Iodo-5-methylpyrazine Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of heterocyclic compounds is paramount. 2-Iodo-5-methylpyrazine and its derivatives are key building blocks in the synthesis of pharmaceuticals and agrochemicals, making their precise characterization a critical step in the development pipeline.[1] This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the robust characterization of this important class of molecules. We will delve into the causality behind experimental choices and present supporting data to ensure scientific integrity.
The Importance of Orthogonal Analytical Techniques
In modern analytical chemistry, relying on a single technique for structural confirmation is fraught with risk. Isomeric confusion and the presence of unexpected side products can lead to costly errors in later stages of development. By employing orthogonal techniques like NMR and MS, which probe different molecular properties, we create a self-validating system for structural analysis. NMR provides detailed information about the chemical environment and connectivity of atoms, while MS reveals the molecular weight and fragmentation patterns, offering a complementary and confirmatory dataset.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information on the chemical environment of each nucleus, allowing for the precise mapping of the molecular structure.
¹H NMR Spectroscopy: Unraveling the Proton Environment
Proton NMR (¹H NMR) is the first-line technique for characterizing this compound derivatives. The pyrazine ring protons are typically found in the aromatic region of the spectrum, downfield from 8.0 ppm, due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atoms.[2]
Expected Chemical Shifts for this compound:
The protons on the pyrazine ring of this compound are expected to appear as singlets, given their isolation from other protons. The methyl protons will also appear as a singlet, typically in the upfield region around 2.5 ppm.[3]
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~8.4 | Singlet |
| H-6 | ~8.3 | Singlet |
| -CH₃ | ~2.5 | Singlet |
Note: These are predicted values based on known substituent effects on the pyrazine ring. Actual values may vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Carbon NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazine ring are sensitive to the electronic effects of the substituents. The carbon atom bearing the iodine (C-2) is expected to be significantly shifted upfield due to the "heavy atom effect."
Expected Chemical Shifts for this compound:
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | ~120 |
| C-3 | ~150 |
| C-5 | ~155 |
| C-6 | ~148 |
| -CH₃ | ~20 |
Note: These are predicted values. Experimental determination is crucial for confirmation.
Experimental Protocol: Acquiring High-Quality NMR Spectra
A standardized protocol is essential for obtaining reproducible and high-quality NMR data.
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Mass Spectrometry (MS): Deciphering Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.
Determining the Molecular Ion Peak
For this compound (C₅H₅IN₂), the expected monoisotopic mass is 219.95 g/mol .[4] In a mass spectrum, this will be observed as the molecular ion peak (M⁺). The presence of iodine is often indicated by a characteristic isotopic pattern, although for iodine, which is monoisotopic, this is not the case. However, the large mass defect of iodine can be a useful indicator.
Fragmentation Patterns: The Molecular Fingerprint
The fragmentation of the molecular ion in the mass spectrometer provides a unique "fingerprint" that can be used to confirm the structure. The fragmentation of pyrazine derivatives often involves the loss of small neutral molecules like HCN or the cleavage of substituent groups.[5]
Plausible Fragmentation Pathways for this compound:
-
Loss of Iodine: A common fragmentation pathway for iodo-substituted compounds is the homolytic cleavage of the C-I bond, resulting in a fragment with an m/z corresponding to the pyrazine ring and methyl group.
-
Loss of Methyl Radical: Cleavage of the C-CH₃ bond would result in the loss of a methyl radical (•CH₃), leading to a fragment ion.
-
Ring Cleavage: The pyrazine ring itself can undergo fragmentation, often initiated by the loss of HCN.
Caption: Plausible fragmentation pathways for this compound in a mass spectrometer.
Experimental Protocol: Obtaining a Clean Mass Spectrum
The choice of ionization technique is critical for obtaining a meaningful mass spectrum. Electron Ionization (EI) is a common technique that induces significant fragmentation, which is useful for structural elucidation. Electrospray Ionization (ESI) is a softer ionization technique that often preserves the molecular ion, making it ideal for determining the molecular weight.
General Protocol for GC-MS Analysis (EI):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the gas chromatograph (GC). The GC will separate the components of the mixture before they enter the mass spectrometer.
-
Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The ions are accelerated and separated based on their m/z ratio in the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Comparison of NMR and MS for Characterization
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed connectivity, stereochemistry, and dynamic information. | Molecular weight and fragmentation patterns. |
| Sample Requirements | Higher concentration (mg scale), soluble sample. | Lower concentration (µg to ng scale), sample must be volatile or soluble. |
| Strengths | Unambiguous structure elucidation, non-destructive. | High sensitivity, provides molecular formula information (with high resolution MS). |
| Limitations | Lower sensitivity, can be complex for large molecules. | Fragmentation can be complex to interpret, does not provide stereochemical information. |
Conclusion
The synergistic use of NMR and MS provides a robust and reliable framework for the characterization of this compound derivatives. While ¹H and ¹³C NMR offer unparalleled detail into the molecular structure and connectivity, MS provides essential confirmation of the molecular weight and offers complementary structural clues through fragmentation analysis. By following rigorous experimental protocols and understanding the fundamental principles behind each technique, researchers can confidently and accurately elucidate the structures of these important synthetic intermediates, paving the way for successful drug discovery and development.
References
A Comparative Guide to Analytical Methods for Determining the Purity of 2-Iodo-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities and the development of pharmaceuticals, the purity of intermediates is a critical parameter that can significantly influence the outcome of subsequent reactions and the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Iodo-5-methylpyrazine is an important building block in medicinal chemistry, and ensuring its purity is paramount. This guide provides an in-depth comparison of analytical methods for determining the purity of this compound, offering insights into the principles, experimental considerations, and data interpretation for each technique.
The Criticality of Purity in Drug Development
The presence of impurities in a starting material or intermediate can lead to the formation of undesired side products, reducing the yield and complicating the purification of the target molecule. More critically, impurities can be carried through the synthetic route, potentially leading to the formation of toxic or unstable byproducts in the final API. Regulatory bodies such as the FDA and ICH have strict guidelines on the identification and quantification of impurities in pharmaceutical products.[1][2] Therefore, robust and validated analytical methods for purity determination are essential for quality control and regulatory compliance.
A Comparative Overview of Analytical Techniques
Several analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and the nature of the sample matrix. This guide will focus on the most commonly used and powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Technique | Principle | Primary Use | Strengths | Limitations |
| HPLC | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Quantitative purity assessment and impurity profiling. | Versatile, high resolution, suitable for non-volatile and thermally labile compounds. | Requires reference standards for quantitation, can be time-consuming to develop methods. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-to-charge ratio analysis. | Identification and quantification of volatile impurities. | High sensitivity and specificity, excellent for identifying unknown volatile impurities. | Not suitable for non-volatile or thermally unstable compounds. |
| qNMR | Direct proportionality between NMR signal intensity and the number of atomic nuclei. | Absolute purity determination without a specific reference standard of the analyte. | Primary analytical method, provides structural information, non-destructive. | Lower sensitivity than chromatographic methods, requires a high-purity internal standard. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reversed-phase HPLC (RP-HPLC) is the most widely used technique for purity determination in the pharmaceutical industry due to its versatility and high resolving power.[3][4] For a molecule like this compound, an RP-HPLC method would typically utilize a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Causality Behind Experimental Choices in HPLC Method Development
The goal of HPLC method development is to achieve adequate separation of the main compound from all potential impurities. Key parameters to optimize include the column chemistry, mobile phase composition (including organic modifier and pH), and detection wavelength.
-
Column Selection: A C18 column is a good starting point due to its hydrophobicity, which will provide retention for the moderately polar this compound.
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is typically used.[5] The ratio is adjusted to control the elution time. A buffer is often added to control the pH of the mobile phase, which can be critical for achieving consistent retention times, especially if any impurities have ionizable functional groups.[5]
-
Detection: A UV detector is commonly used for aromatic compounds like pyrazines. The detection wavelength should be set at the absorbance maximum (λmax) of this compound to ensure maximum sensitivity.
Potential Impurities and Method Specificity
A crucial aspect of method validation is demonstrating specificity, which is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities.[1] The synthesis of this compound often starts from 2-amino-5-methylpyrazine. Therefore, potential impurities could include:
-
Starting Material: Unreacted 2-amino-5-methylpyrazine.
-
Over-iodinated Species: Di-iodo-5-methylpyrazine.
-
De-iodinated Species: 5-methylpyrazine.
-
Isomers: Positional isomers if the starting material was not pure.
-
Reagents and Byproducts: Residual reagents from the iodination reaction.
A well-developed HPLC method must be able to separate the this compound peak from any of these potential impurities.
Experimental Protocol: RP-HPLC for this compound Purity
This protocol is a starting point for method development and will require validation for its intended use.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). If needed, adjust the pH of the aqueous portion with a small amount of formic acid. Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample to be tested in the mobile phase to the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: Determined by UV scan of the standard (likely around 270-300 nm).
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main component. For more accurate quantification, a reference standard for each impurity is required.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds.[6] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.
Rationale for Using GC-MS
GC-MS is particularly useful for identifying and quantifying volatile impurities that may not be easily detected by HPLC. For this compound, this could include residual solvents from the synthesis or low molecular weight byproducts. The mass spectrometer provides structural information about the separated components, allowing for the tentative identification of unknown impurities by comparing their mass spectra to library databases.
Experimental Protocol: GC-MS for this compound Impurity Profiling
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Reagents:
-
Helium (carrier gas)
-
Suitable solvent for sample dissolution (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent.
-
GC Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Carrier gas flow: Constant flow of helium (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: Scan a suitable mass range (e.g., 40-400 amu) to detect the parent ion and fragmentation patterns of the analyte and potential impurities.
-
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Individual peaks can be analyzed by their mass spectra to identify the components.
Quantitative NMR (qNMR): An Absolute Method for Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for determining the purity of organic compounds.[1][2][7] Unlike chromatographic techniques that provide a relative purity based on the response of a detector, qNMR can provide an absolute purity value without the need for a reference standard of the analyte itself.[8]
The Principle of qNMR
The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2] By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.
Advantages of qNMR for Purity Assessment
-
Primary Method: qNMR is considered a primary ratio method, meaning it does not rely on calibration with the analyte of interest.
-
Non-destructive: The sample can be recovered after analysis.
-
Structural Information: The NMR spectrum provides structural confirmation of the analyte and can help in the identification of impurities.
-
Versatility: Can be applied to a wide range of compounds.
Experimental Protocol: qNMR for this compound Purity
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6 or Chloroform-d)
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a high-purity internal standard.
-
Dissolve both in a precise volume of a deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum under quantitative conditions. This involves ensuring a long relaxation delay (D1) to allow for complete relaxation of all protons between scans.
-
-
Data Processing:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Workflow
Caption: A generalized workflow for the comprehensive purity analysis of this compound.
Conclusion and Recommendations
For a comprehensive and robust assessment of the purity of this compound, a multi-faceted approach is recommended.
-
HPLC should be the primary technique for routine quality control, providing quantitative data on the main component and known impurities.
-
GC-MS is an invaluable tool for identifying unknown volatile impurities and residual solvents, which is particularly important during process development.
-
qNMR serves as a powerful, orthogonal method for providing an absolute purity value and for the qualification of reference standards.
By employing these techniques in a complementary fashion, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their research and the safety of potential new medicines. The validation of these analytical methods according to ICH guidelines is a critical step to ensure the reliability of the generated data.[1][2]
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. youtube.com [youtube.com]
A Senior Application Scientist's Guide to HPLC and GC-MS for the Analysis of 2-Iodo-5-methylpyrazine Reaction Products
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and agrochemical synthesis, halogenated heterocycles are invaluable building blocks. 2-Iodo-5-methylpyrazine, in particular, serves as a critical intermediate, prized for its utility in cross-coupling reactions that build molecular complexity.[1] The purity of this intermediate is not merely a quality metric; it is a critical determinant of yield, downstream reaction performance, and the impurity profile of the final active ingredient. A reaction mixture is rarely a simple solution of the desired product. It is a complex matrix of unreacted starting materials, reagents, the target molecule, and a host of structurally similar byproducts.
This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive characterization of this compound reaction mixtures. Moving beyond a simple recitation of methods, this document explains the causality behind methodological choices, offering field-proven insights to guide you in selecting and optimizing the right technique for your specific analytical challenge, whether it be for routine process monitoring, impurity identification, or final quality control.
The Analytical Challenge: Deconvoluting the Reaction Mixture
To effectively compare analytical methodologies, we must first understand the problem. A common and efficient route to this compound is the electrophilic iodination of 2-methylpyrazine using a reagent such as N-Iodosuccinimide (NIS).[2] While effective, this reaction can generate several closely related impurities that pose a separation challenge.
The primary analytical objectives are to:
-
Accurately quantify the purity of the this compound product.
-
Identify and quantify unreacted 2-methylpyrazine (starting material).
-
Detect and identify potential over-iodination byproducts (e.g., 2,5-Diiodo-3-methylpyrazine).
-
Resolve and identify positional isomers (e.g., 2-Iodo-3-methylpyrazine), which can have nearly identical physical properties.
-
Identify process-related impurities such as hydrolysis products (e.g., 2-Hydroxy-5-methylpyrazine).[3]
Caption: Hypothetical reaction pathway for the synthesis of this compound.
Method Selection: A Head-to-Head Comparison of HPLC and GC-MS
The choice between HPLC and GC-MS hinges on the physicochemical properties of the analytes: volatility, thermal stability, polarity, and the need for structural confirmation. Both techniques are powerful, but their strengths are applied differently.
| Feature | HPLC with UV/DAD | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18). | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase in a capillary column. |
| Analytes | Ideal for soluble, non-volatile, or thermally labile compounds. | Requires analytes to be volatile and thermally stable. |
| Detection | UV/Diode-Array Detector (DAD) provides quantitative data and UV spectra for peak purity assessment. | Mass Spectrometer provides quantitative data and mass spectra for definitive structural identification. |
| Strengths | Robust, widely applicable, excellent for routine QC, non-destructive. | Unmatched for isomer separation and definitive identification of unknown impurities.[4][5] High sensitivity. |
| Weaknesses | May have difficulty resolving isomers with similar polarities. Identification is based on retention time matching. | Not suitable for non-volatile or thermally unstable compounds. Derivatization may be required. |
| Application | Purity assays, routine process monitoring, stability testing. | Impurity profiling, structure elucidation of unknowns, reference standard characterization. |
High-Performance Liquid Chromatography (HPLC) Analysis
For routine quality control and purity determination, Reverse-Phase HPLC (RP-HPLC) is often the workhorse. The pyrazine ring possesses a strong chromophore, making UV detection highly effective.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecyl silica) column is the logical starting point. Its non-polar nature provides excellent retention for the moderately polar aromatic pyrazine derivatives, separating them based on subtle differences in hydrophobicity.[6][7]
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water is used.[8] Acetonitrile is often preferred for its lower viscosity and UV transparency. Starting with a higher aqueous content allows for the retention of more polar species (like succinimide or hydroxylated byproducts), while ramping up the organic content elutes the more non-polar, iodinated compounds. A buffer, such as formic acid, is added to control the ionization state of the basic pyrazine nitrogens, ensuring sharp, symmetrical peaks.[9]
-
Detection: A Diode-Array Detector (DAD) is superior to a single-wavelength UV detector. It captures the entire UV spectrum for each peak, which is invaluable for assessing peak purity and tentatively identifying impurity classes based on their spectral characteristics. A wavelength around 270 nm is typically effective for pyrazines.[9]
Experimental Protocol: HPLC-DAD
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: Ramp to 90% B
-
25-30 min: Hold at 90% B
-
30.1-35 min: Return to 20% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, 270 nm for quantification, with spectral scanning from 200-400 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the reaction mixture and dissolve in 10 mL of 50:50 Acetonitrile/Water. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
When definitive identification of every peak is required, GC-MS is the gold standard. The combination of high-resolution capillary gas chromatography for separation and mass spectrometry for detection provides an unparalleled level of specificity.[10]
Causality Behind Experimental Choices:
-
Stationary Phase: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5MS), is an excellent choice. This phase separates compounds primarily based on their boiling points and subtle differences in polarity, which is highly effective for resolving positional isomers of aromatic compounds.[11]
-
Temperature Program: A temperature ramp is essential. It begins at a low temperature to retain and separate the highly volatile starting material (2-methylpyrazine) and then gradually increases to elute the higher-boiling iodinated and di-iodinated species.
-
Ionization: Electron Ionization (EI) at a standard 70 eV is used. This high-energy technique causes reproducible fragmentation of the molecules.[12] The resulting fragmentation pattern is a chemical fingerprint that can be compared to spectral libraries (like NIST) for confident identification.
-
Mass Analyzer: A quadrupole mass analyzer is commonly used for its robustness and speed, scanning a mass range (e.g., 40-400 amu) that covers the expected fragments and molecular ions.
Experimental Protocol: GC-MS
-
Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer.
-
Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector: Split mode (e.g., 50:1 split ratio), 250 °C.
-
Oven Program:
-
Initial: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Parameters:
-
Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection Volume: 1 µL.
Quantitative Data & Performance Comparison
To illustrate the comparative performance, the following table summarizes hypothetical but realistic data from the analysis of a crude this compound reaction mixture using the optimized methods described above.
| Parameter | HPLC-DAD | GC-MS (SIM Mode) | Rationale & Insights |
| Resolution (Rs) (Product vs. Isomer) | 1.4 | 2.5 | GC often provides superior resolution for positional isomers due to separation based on boiling point differences.[13] |
| LOD (Impurity) (for 2-methylpyrazine) | 0.01% | 0.001% | MS, especially in Selected Ion Monitoring (SIM) mode, offers exceptional sensitivity.[14] |
| LOQ (Impurity) (for 2-methylpyrazine) | 0.03% | 0.003% | The lower LOQ for GC-MS allows for more accurate quantification of trace-level impurities. |
| Linearity (R²) | >0.999 | >0.999 | Both techniques provide excellent linearity when properly validated. |
| Analysis Time | ~35 min | ~30 min | Runtimes are comparable, but HPLC often requires longer equilibration times. |
| Identification | Retention Time Match & UV Spectrum | Mass Spectrum Match (Library Search) | GC-MS provides definitive, unambiguous identification through fragmentation patterns.[15] The loss of iodine (m/z 127) is a key diagnostic fragment.[16] |
Analytical Workflow & Decision Making
The following workflow illustrates a logical approach to analyzing a new reaction sample, leveraging the complementary strengths of both techniques.
Caption: A complementary workflow using GC-MS for identification and HPLC for routine QC.
Senior Scientist's Recommendation
Neither technique is universally "better"; they are powerful tools applied to solve different aspects of the same problem. The optimal strategy is often a complementary one.
-
Choose GC-MS for:
-
Initial Method Development and Impurity Discovery: When analyzing a new process or troubleshooting a deviation, the definitive identification capability of MS is non-negotiable. It is the only way to be certain of what you are seeing.
-
Resolving Critical Isomers: If positional isomers are a known or suspected issue, the superior resolving power of capillary GC is a distinct advantage.
-
Trace Analysis: For detecting and identifying impurities at the parts-per-million (ppm) level, the sensitivity of GC-MS is paramount.
-
-
Choose HPLC for:
-
Routine Quality Control (QC): Once the impurity profile is well-characterized by GC-MS, a validated HPLC-DAD method is faster, more robust, and more cost-effective for routine release testing in a manufacturing environment.
-
Analysis of Thermally Labile or Non-Volatile Components: If the reaction involves high molecular weight additives, catalysts, or potential degradation products that cannot pass through a GC system, HPLC is the only viable option.
-
High-Throughput Screening: For reaction optimization studies where dozens of samples must be compared for relative purity, the simplicity and speed of HPLC are ideal.
-
References
- 1. This compound [myskinrecipes.com]
- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. turbo.vernier.com [turbo.vernier.com]
- 6. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 7. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 9. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. aromatic positional isomers: Topics by Science.gov [science.gov]
- 12. uni-saarland.de [uni-saarland.de]
- 13. researchgate.net [researchgate.net]
- 14. tdi-bi.com [tdi-bi.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Senior Application Scientist's Guide to Catalyst Selection for C-N Bond Formation with 2-Iodo-5-methylpyrazine
In the landscape of modern medicinal chemistry and drug development, the construction of carbon-nitrogen (C-N) bonds is a cornerstone transformation. Aryl and heteroaryl amines are ubiquitous motifs in pharmacologically active compounds. The focus of this guide is the strategic selection of catalysts for the amination of 2-iodo-5-methylpyrazine, a common nitrogen-containing heterocyclic building block. The electron-deficient nature of the pyrazine ring and the presence of nitrogen atoms capable of coordinating to the metal center present unique challenges for catalyst selection and optimization.
This comparative study provides researchers, scientists, and drug development professionals with an in-depth analysis of the two preeminent catalytic systems for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings of each system, present a comparative analysis of their performance supported by experimental data from analogous systems, and provide detailed, field-tested protocols to enable successful implementation in the laboratory.
Mechanistic Considerations: Palladium vs. Copper Catalysis
The choice between palladium and copper catalysis is not merely one of elemental preference but is rooted in their distinct catalytic cycles. Understanding these mechanisms is paramount for rational catalyst selection and troubleshooting.
The Buchwald-Hartwig Amination: A Palladium(0)/Palladium(II) Cycle
The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation, proceeding through a well-established catalytic cycle.[1] The reaction is initiated by the oxidative addition of the aryl iodide to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst.[1] The choice of ligand is critical to stabilize the palladium catalyst, promote the desired reaction steps, and prevent side reactions.
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
The Ullmann Condensation: A Copper-Mediated Pathway
The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of modern ligand systems.[2] While the precise mechanism can be debated and may vary with the specific system, it is generally accepted to involve a copper(I) active species.[2] The reaction likely proceeds through the formation of a copper(I)-amide, followed by coordination to the aryl iodide and a subsequent coupling step to form the C-N bond.[2] Unlike the palladium-catalyzed cycle, the Ullmann reaction does not typically involve a formal oxidative addition/reductive elimination sequence in the same manner. The use of ligands, often bidentate, is crucial to solubilize the copper salt and accelerate the reaction, allowing for milder conditions than the harsh temperatures of the classical Ullmann reaction.[2]
References
A Senior Application Scientist's Guide to Cross-Coupling Methods for Pyrazine Synthesis
For researchers, medicinal chemists, and professionals in drug development, the pyrazine core represents a privileged scaffold, appearing in numerous pharmaceuticals and functional materials.[1][2] Its electron-deficient nature, however, presents unique challenges and opportunities in synthetic chemistry. This guide provides an in-depth, comparative analysis of the four most prevalent palladium-catalyzed cross-coupling methods for pyrazine functionalization: Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination. Our focus will be on providing not just procedural details, but also the underlying mechanistic rationale and field-proven insights to guide your selection of the optimal method for your synthetic goals.
The Pyrazine Predicament: An Electron-Deficient Heterocycle
The two nitrogen atoms in the pyrazine ring withdraw electron density, making the aromatic system electron-deficient. This electronic characteristic has a profound impact on its reactivity in cross-coupling reactions. On one hand, it facilitates the oxidative addition of the palladium catalyst to a halopyrazine, which is the first and often rate-determining step of the catalytic cycle.[3] This increased reactivity means that even less reactive chloro- and bromopyrazines can be effective substrates.[3][4] On the other hand, the electron-deficient nature of the product can influence subsequent reaction steps and the stability of intermediates.
Head-to-Head Comparison of Cross-Coupling Titans
We will now delve into a detailed comparison of the four key cross-coupling methodologies, examining their mechanisms, advantages, drawbacks, and providing representative experimental protocols.
The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, the commercial availability of a vast array of boronic acids, and the generally low toxicity of the boron-containing byproducts.[3][5]
Mechanism and Causality: The reaction proceeds via a catalytic cycle involving the oxidative addition of a palladium(0) species to the halopyrazine, followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of base is critical as it facilitates the formation of the more nucleophilic boronate, which is essential for efficient transmetalation.
Advantages:
-
Broad Substrate Scope: A vast library of aryl, heteroaryl, vinyl, and alkyl boronic acids and their esters are commercially available.
-
Mild Reaction Conditions: The reaction often proceeds under relatively mild conditions.
-
Low Toxicity of Reagents: Boronic acids and their byproducts are generally considered to have low toxicity.[5]
-
High Functional Group Tolerance: The reaction is tolerant of a wide range of functional groups.
Disadvantages:
-
Base Sensitivity: The requirement for a base can be problematic for substrates bearing base-sensitive functional groups.
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid by protonolysis, leading to the formation of an undesired arene byproduct.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine with Phenylboronic Acid [6]
-
Reaction Setup: In a clean, dry Schlenk flask, combine 2-chloropyrazine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Stille Coupling: A Robust Alternative for C-C Bond Formation
The Stille coupling utilizes organotin reagents (stannanes) and offers a powerful alternative to the Suzuki-Miyaura reaction, particularly when base-sensitive functional groups are present.[7][8]
Mechanism and Causality: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. A key difference is that the transmetalation step does not require a base, as the organostannane is sufficiently nucleophilic to transfer its organic group to the palladium center. Additives like copper(I) iodide or lithium chloride can accelerate the transmetalation step.[9]
Advantages:
-
Base-Free Conditions: The reaction is performed under neutral or nearly neutral conditions, making it suitable for base-sensitive substrates.
-
High Functional Group Tolerance: Organostannanes are tolerant of a wide array of functional groups.[10]
-
Moisture and Air Stability: Many organostannanes are stable to air and moisture.[11]
Disadvantages:
-
Toxicity of Organotin Reagents: Organotin compounds and their byproducts are toxic, which necessitates careful handling and disposal.[7]
-
Purification Challenges: The removal of tin-containing byproducts can be challenging.[9]
-
Stoichiometric Tin Reagents: The reaction requires a stoichiometric amount of the organotin reagent.
Experimental Protocol: Stille Coupling of 2-Bromopyrazine with Tributyl(vinyl)stannane [4]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromopyrazine (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (10 mL).
-
Reagent Addition: Add tributyl(vinyl)stannane (1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (3 x 10 mL) to remove tin byproducts, followed by water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling is the premier method for the synthesis of aryl and vinyl alkynes, which are valuable building blocks in materials science and medicinal chemistry.[12][13]
Mechanism and Causality: The reaction involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition to the halopyrazine. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex. Reductive elimination yields the alkynylated pyrazine and regenerates the palladium(0) catalyst. The amine base is crucial for both the formation of the copper acetylide and to neutralize the hydrogen halide byproduct.
Advantages:
-
Direct Alkynylation: Provides a direct route to alkynyl-substituted pyrazines.
-
Mild Reaction Conditions: The reaction is often carried out under mild, and sometimes even room temperature, conditions.[12]
-
High Yields: Generally provides good to excellent yields.[14]
Disadvantages:
-
Homocoupling of Alkynes: A common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by maintaining anaerobic conditions.
-
Requirement of a Co-catalyst: The use of a copper co-catalyst is typically required for high efficiency.
-
Sensitivity to Air: The reaction is often sensitive to oxygen, which promotes the homocoupling side reaction.
Experimental Protocol: Sonogashira Coupling of 2-Iodopyrazine with Phenylacetylene [14][15]
-
Reaction Setup: In a Schlenk flask, dissolve 2-iodopyrazine (1.0 mmol) in a mixture of triethylamine (5 mL) and THF (5 mL).
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Degas the solution by bubbling argon or nitrogen through it for 15 minutes.
-
Reagent Addition: Add phenylacetylene (1.1 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig Amination: A Gateway to N-Arylated Pyrazines
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[5][16]
Mechanism and Causality: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the halopyrazine. The resulting palladium(II) complex then coordinates with the amine. Deprotonation by a strong, non-nucleophilic base generates a palladium-amido complex. Reductive elimination from this complex furnishes the N-arylated pyrazine and regenerates the palladium(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to promote both the oxidative addition and the final reductive elimination step.
Advantages:
-
Broad Scope of Amines: A wide variety of primary and secondary amines, including anilines and aliphatic amines, can be used.[17]
-
High Functional Group Tolerance: Tolerates a wide range of functional groups on both the amine and the halopyrazine.
-
Direct C-N Bond Formation: Provides a direct and efficient route to N-substituted pyrazines.
Disadvantages:
-
Requirement for Strong Base: Often requires a strong base, which may not be compatible with all substrates.
-
Ligand Sensitivity: The success of the reaction is highly dependent on the choice of the phosphine ligand.
-
Potential for Side Reactions: β-hydride elimination can be a competing side reaction with certain aliphatic amines.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyrazine with Aniline [18]
-
Reaction Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol). Add 2-chloropyrazine (1.0 mmol) and aniline (1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture to 100 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Comparison of Cross-Coupling Methods for Pyrazine Synthesis
The following table summarizes the key performance metrics for each of the discussed cross-coupling methods for the functionalization of halopyrazines. The data is compiled from various literature sources and is intended to provide a general comparison.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41][42][43][44][45]
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Typical Halide | Cl, Br, I, OTf | Br, I, OTf | I, Br > Cl, OTf | Cl, Br, I, OTf |
| Coupling Partner | Boronic acids/esters | Organostannanes | Terminal alkynes | Primary/secondary amines |
| Typical Yields | Good to Excellent (70-95%) | Good to Excellent (70-95%) | Good to Excellent (75-95%) | Good to Excellent (70-95%) |
| Catalyst Loading | 1-5 mol% | 1-5 mol% | 1-5 mol% Pd, 2-10 mol% Cu | 1-5 mol% |
| Base Required | Yes (e.g., K₂CO₃, Cs₂CO₃) | No (Additives like CuI, LiCl) | Yes (Amine base, e.g., Et₃N) | Yes (Strong, non-nucleophilic) |
| Key Advantage | Low toxicity, readily available reagents | Base-free, high functional group tolerance | Direct alkynylation | Direct C-N bond formation |
| Key Disadvantage | Base sensitivity, protodeboronation | Toxicity of tin reagents, purification | Alkyne homocoupling, air sensitivity | Requires strong base, ligand-dependent |
Visualizing the Catalytic Cycles
To further elucidate the mechanistic underpinnings of these powerful transformations, the following diagrams illustrate the catalytic cycles for each of the four cross-coupling reactions.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Catalytic Cycle of the Stille Coupling
Caption: Catalytic cycle of the Stille coupling.
Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira coupling.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion: Selecting the Right Tool for the Job
The choice of cross-coupling method for pyrazine synthesis is not a one-size-fits-all decision. The Suzuki-Miyaura coupling stands out for its convenience and the vast commercial availability of reagents. For substrates with base-sensitive functionalities, the Stille coupling offers a robust, albeit more toxic, alternative. When the introduction of an alkyne moiety is the goal, the Sonogashira coupling is the undisputed method of choice. Finally, for the direct formation of C-N bonds, the Buchwald-Hartwig amination provides an unparalleled level of efficiency and scope.
As a Senior Application Scientist, my recommendation is to consider the specific requirements of your target molecule, including the desired functional groups and any potential sensitivities. By understanding the nuances of each of these powerful cross-coupling reactions, you can confidently select the optimal synthetic strategy to achieve your research and development objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Scope and limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. rsc.org [rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Applications of and alternatives to π-electron-deficient azine organometallics in metal catalyzed cross-coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 24. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer co… [ouci.dntb.gov.ua]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. thieme.de [thieme.de]
- 30. Stille reaction - Wikipedia [en.wikipedia.org]
- 31. researchgate.net [researchgate.net]
- 32. Cross-Coupling of Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. ikm.org.my [ikm.org.my]
- 35. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
- 39. par.nsf.gov [par.nsf.gov]
- 40. benchchem.com [benchchem.com]
- 41. mdpi.com [mdpi.com]
- 42. arodes.hes-so.ch [arodes.hes-so.ch]
- 43. benchchem.com [benchchem.com]
- 44. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 45. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds from 2-Iodo-5-methylpyrazine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Value of a Well-Characterized Building Block
In the landscape of medicinal chemistry, 2-Iodo-5-methylpyrazine stands out as a highly versatile scaffold. Its pyrazine core is a common motif in numerous biologically active molecules and approved drugs, prized for its role as a bioisostere and its ability to engage in critical hydrogen bonding interactions.[1] The presence of an iodine atom provides a reactive handle, primarily for palladium-catalyzed cross-coupling reactions, opening a gateway to a vast chemical space of novel derivatives.[2]
However, the synthesis of a new chemical entity is only the first step. Rigorous, unambiguous structural validation is the bedrock upon which all subsequent biological and pharmacological data rests. An erroneously assigned structure can lead to wasted resources, misinterpreted data, and ultimately, the failure of a promising drug development campaign. The accurate knowledge of a molecule's three-dimensional structure is an absolute prerequisite for rational drug design and understanding its function.[3]
This guide provides an in-depth comparison of the critical techniques used to validate the structures of novel compounds synthesized from this compound. We will move beyond mere procedural descriptions to explain the causality behind experimental choices, presenting an integrated workflow that ensures the scientific integrity of your findings.
Part 1: The Synthetic Gateway - Creating Diversity via Cross-Coupling
The strategic placement of iodine on the electron-deficient pyrazine ring makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The choice of reaction is not arbitrary; it is dictated by the desired functionality and the stability of the coupling partners.
The most common and effective methods include:
-
Suzuki-Miyaura Coupling: Couples the pyrazine with an organoboron reagent (boronic acid or ester). Its primary advantage is the high functional group tolerance and the general stability and commercial availability of the boron reagents.[4][5]
-
Stille Coupling: Utilizes an organotin reagent. While effective, the toxicity and difficulty in removing tin byproducts are significant drawbacks.[5]
-
Heck Reaction: Forms a new carbon-carbon bond with an alkene. This is a powerful method for generating substituted styrenyl-pyrazines or similar structures.[4]
-
Sonogashira Coupling: Introduces an alkyne moiety by coupling with a terminal alkyne. This is invaluable for creating rigid linkers or as a precursor for further transformations.[5]
-
Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond, coupling the pyrazine with a primary or secondary amine. This is a go-to method for synthesizing amino-pyrazine derivatives, which are of significant interest in pharmacology.[6]
The selection of a specific pathway is a critical decision based on the target molecule's structure. The following decision-making workflow illustrates the logic.
Caption: Decision workflow for selecting a cross-coupling reaction.
Part 2: The Validation Gauntlet - An Orthogonal, Multi-Technique Approach
No single analytical technique provides absolute proof of a novel structure. Confidence in a structural assignment comes from the convergence of data from multiple, independent (orthogonal) methods. The core workflow involves a progression from initial checks to definitive analysis.
I. The Cornerstone: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
-
¹H NMR: Reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For derivatives of this compound, the two remaining pyrazine protons will appear as distinct singlets, with chemical shifts highly sensitive to the newly introduced substituent.[7]
-
¹³C NMR: Provides a count of the unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl, etc.).
-
2D NMR (COSY, HSQC, HMBC): These experiments are non-negotiable for novel compounds.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is arguably the most critical experiment for piecing together the molecular skeleton and confirming the exact point of substitution on the pyrazine ring.
-
Table 1: Hypothetical NMR Data for a Phenyl-Substituted Derivative
| Analysis | Expected Chemical Shift (ppm) | Rationale |
|---|---|---|
| ¹H NMR | 8.6-8.8 (s, 1H), 8.4-8.6 (s, 1H) | Remaining pyrazine ring protons. |
| 7.3-7.8 (m, 5H) | Protons of the new phenyl group. | |
| 2.6 (s, 3H) | Methyl group protons on the pyrazine ring. | |
| ¹³C NMR | 150-160 (2C), 140-145 (2C) | Pyrazine ring carbons. |
| 128-135 (Multiple C) | Phenyl ring carbons. |
| | ~21 (1C) | Methyl group carbon. |
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 1-5 mg of the purified, dry compound.
-
Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the compound without reacting with it.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]
II. The Formula Finder: High-Resolution Mass Spectrometry (HRMS)
While NMR defines the skeleton, HRMS provides the elemental formula. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places).
-
Comparison with Low-Resolution MS: Standard GC-MS or LC-MS provides the nominal mass, which is useful for quickly checking reaction progress. However, multiple chemical formulas can have the same nominal mass. HRMS provides the exact mass, which, for a given mass, almost always corresponds to a unique elemental formula.[9] This is a critical piece of evidence for publication and patent applications.
Table 2: HRMS Data Comparison
| Parameter | Hypothetical Compound: C₁₁H₁₀N₂ |
|---|---|
| Chemical Formula | C₁₁H₁₀N₂ |
| Theoretical Exact Mass [M+H]⁺ | 171.0917 |
| Observed Exact Mass [M+H]⁺ | 171.0915 |
| Mass Error | -1.2 ppm |
A mass error of <5 ppm is considered excellent confirmation of the proposed formula.
Experimental Protocol: HRMS (ESI-TOF) Sample Preparation
-
Stock Solution: Prepare a dilute stock solution of the purified compound (~1 mg/mL) in a high-purity solvent like methanol or acetonitrile.
-
Dilution: Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the mobile phase solvent.
-
Infusion: The sample is typically introduced into the mass spectrometer via direct infusion or through an LC system. Electrospray ionization (ESI) is a common soft ionization technique that keeps the molecule intact, usually as the protonated species [M+H]⁺.[8]
III. The Functional Group Check: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid, straightforward technique used to identify the presence of specific functional groups by measuring the absorption of infrared radiation.[10] While it doesn't provide detailed connectivity information like NMR, it serves as an excellent complementary check. For example, if a Sonogashira coupling was performed, the appearance of a sharp absorption around 2100-2250 cm⁻¹ would strongly support the successful introduction of the C≡C triple bond.
IV. The Ultimate Arbiter: Single-Crystal X-ray Crystallography
When an unambiguous 3D structure is required, or when stereochemistry must be determined, X-ray crystallography is the gold standard.[3][11] It provides a precise map of atomic positions in the solid state, revealing exact bond lengths, bond angles, and conformational details.[12]
-
Causality and Limitations: While it is the most definitive technique, its application is entirely dependent on the ability to grow a single, high-quality crystal suitable for diffraction.[3][13] This can be a significant bottleneck and is often a process of trial and error involving screening various solvents and crystallization conditions. The structure obtained is that of the molecule in a crystalline lattice, which may not always perfectly represent its conformation in solution.
Part 3: Integrated Validation and Purification Workflow
A scientifically sound validation process is systematic. The following workflow integrates synthesis, purification, and analysis, ensuring that data is collected on a pure sample and that orthogonal techniques are used for confirmation.
Caption: Integrated workflow from synthesis to complete structural validation.
A critical, often underestimated, step in this process is purification. Spectroscopic analysis of an impure sample will yield ambiguous and misleading data. Techniques such as liquid-liquid extraction, column chromatography, and recrystallization are essential to isolate the target compound before definitive analysis begins.[14][15][16][17]
Conclusion
The validation of novel compounds synthesized from this compound is a multi-faceted process that demands a rigorous and systematic approach. Relying on a single piece of data is insufficient. The true power lies in the synergistic combination of high-field NMR for connectivity, HRMS for elemental composition, and, when possible, X-ray crystallography for definitive 3D structure. By understanding the strengths and limitations of each technique and following an integrated workflow, researchers can ensure the integrity of their discoveries and build a solid foundation for successful drug development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. mkuniversity.ac.in [mkuniversity.ac.in]
- 13. azolifesciences.com [azolifesciences.com]
- 14. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Iodo-5-methylpyrazine
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 2-Iodo-5-methylpyrazine (CAS No. 914452-70-3). As a halogenated heterocyclic compound, this compound requires rigorous disposal protocols to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide is designed for researchers, scientists, and drug development professionals who handle this substance.
Hazard Assessment and Characterization
Before any handling or disposal, a thorough understanding of the chemical's hazards is paramount. This compound is classified as a hazardous substance. The primary risks are associated with direct contact and inhalation. The toxicological properties have not been exhaustively investigated, which necessitates a cautious approach, treating it as a substance of potential concern.
Table 1: GHS Hazard Profile of this compound | Hazard Category | GHS Pictogram | Hazard Statement | Precautionary Statement Codes | | :--- | :--- | :--- | :--- | | Skin Irritation |
| H315 : Causes skin irritation. | P264, P280, P302+P352 | | Serious Eye Damage |
| H318 : Causes serious eye damage. | P280, P305+P351+P338+P310 | | Respiratory Irritation |
| H335 : May cause respiratory irritation. | P261, P271, P304+P340+P312 |
Causality: The iodinated and pyrazine functional groups contribute to its reactivity. Skin and eye contact can lead to irritation or severe damage due to the chemical's ability to react with biological tissues. Inhalation of the dust can irritate the mucous membranes and upper respiratory tract.
Mandatory Personal Protective Equipment (PPE) Protocol
A stringent PPE protocol is non-negotiable to prevent exposure during handling and disposal. The selection of PPE is directly informed by the hazards identified above.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles, addressing the H318 "Causes serious eye damage" hazard.[1] |
| Skin Protection | Chemical-resistant nitrile or neoprene gloves and a fully fastened lab coat. | Prevents direct skin contact, mitigating the H315 "Causes skin irritation" hazard. |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor/particulate cartridge. | Required when handling the solid outside of a certified chemical fume hood to prevent respiratory irritation (H335).[2] |
Spill Management Procedures
Accidental spills must be managed promptly and safely. The response procedure depends on the scale of the spill.
Minor Spill (Less than 5 grams in a contained area)
A minor spill can be managed by trained local personnel.[3]
Step-by-Step Minor Spill Cleanup Protocol:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Ensure the full complement of PPE described in Table 2 is worn.
-
Containment: Prevent the powder from becoming airborne. Do NOT use a dry brush or create dust.
-
Cleanup:
-
Decontamination: Wipe the spill area with a damp paper towel. Place the towel into the same hazardous waste container.
-
Labeling and Disposal: Seal the container, label it clearly as "Spill Debris containing this compound," and manage it as hazardous waste according to the workflow in Section 4.[5]
Major Spill (Greater than 5 grams or outside of a fume hood)
A major spill poses a significant immediate health risk and requires an emergency response.[6]
Emergency Protocol for Major Spills:
-
Evacuate: Immediately evacuate the contaminated area.
-
Alert: Notify your institution's Environmental Health & Safety (EHS) office and, if necessary, emergency services.
-
Isolate: Close the doors to the affected area to contain vapors or dust.
-
Do Not Attempt Cleanup: Allow the trained emergency response team to manage the cleanup.
Waste Disposal Workflow
The disposal of this compound is governed by regulations for halogenated organic compounds.[7][8] These materials cannot be disposed of in standard trash or down the drain. The only acceptable method is through a licensed hazardous waste management service, typically involving high-temperature incineration.
References
- 1. angenechemical.com [angenechemical.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Navigating the Safe Handling of 2-Iodo-5-methylpyrazine: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical compounds is paramount. 2-Iodo-5-methylpyrazine, a halogenated heterocyclic compound, presents a specific set of hazards that necessitate a robust and well-informed approach to personal protection and waste management. This guide provides essential, in-depth procedural information to ensure the safe handling and disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each safety measure. Our commitment is to empower laboratory professionals with the knowledge to create a self-validating system of safety, fostering a culture of confidence and precision in the laboratory.
Understanding the Hazard: Why Specific PPE is Crucial
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] The presence of an iodine atom on the pyrazine ring categorizes it as a halogenated organic compound, which requires special consideration for both handling and disposal.[2][3] The primary routes of exposure are ingestion, skin and eye contact, and inhalation.[1] Therefore, the selection of Personal Protective Equipment (PPE) must create a comprehensive barrier against these risks.
Core Personal Protective Equipment (PPE) for this compound
A risk assessment is the foundation of proper PPE selection.[4][5] For this compound, the following PPE is mandatory.
Eye and Face Protection: The First Line of Defense
Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These are essential and must be worn at all times when handling the compound.[6][7] They provide a seal around the eyes, offering protection from splashes, dust, and vapors that safety glasses with side shields do not.[6] Ensure your goggles comply with ANSI Z87.1 standards.[8]
-
Face Shield: When there is a heightened risk of splash, such as when transferring larger quantities or working with the material outside of a fume hood, a face shield should be worn in conjunction with chemical splash goggles.[8][9] A face shield provides an additional layer of protection for the entire face.[9]
Skin and Body Protection: A Barrier Against Irritation
Direct contact with this compound can lead to skin irritation.[1] Therefore, comprehensive skin and body protection is required.
-
Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect the skin and personal clothing from contamination.[6][10]
-
Closed-Toed Shoes: Footwear that fully covers the feet is mandatory in any laboratory setting where hazardous chemicals are handled.[8]
Respiratory Protection: Preventing Inhalation Hazards
This compound may cause respiratory irritation, particularly if it is in a powdered form that can become airborne.[1]
-
Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls. All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][10]
-
Respirator: If a fume hood is not available or if there is a risk of generating significant dust or aerosols, a NIOSH-approved respirator is necessary.[6][12] A half-mask respirator equipped with organic vapor cartridges is a suitable choice for this type of compound. A P100 particulate filter may be added if handling a fine powder. All personnel required to wear respirators must be properly fit-tested and trained in their use, in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[4]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure.
-
Preparation: Before beginning any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Designate a specific area for the handling of the compound to contain any potential spills.
-
Donning PPE: Put on your PPE in the following order: laboratory coat, closed-toed shoes, chemical splash goggles, and finally, gloves. If a respirator is required, it should be donned before starting work.
-
Handling the Compound:
-
Carefully open the container within the chemical fume hood.
-
Use a spatula or other appropriate tool to transfer the desired amount of the compound. Avoid creating dust.
-
Keep the container sealed when not in use.
-
-
Post-Handling:
-
Securely close the container of this compound.
-
Decontaminate the work surface with an appropriate solvent and then clean with soap and water.
-
Dispose of all contaminated materials as outlined in the disposal plan below.
-
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. The general sequence is to first remove gloves, followed by the laboratory coat, and then the eye and face protection. If a respirator was used, it should be removed last. Wash your hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Managing Halogenated Organic Waste
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[2][3]
-
Waste Segregation: Collect all waste containing this compound in a designated, properly labeled hazardous waste container.[2][3] This includes excess compound, contaminated gloves, weighing paper, and any other disposable materials that have come into contact with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department.
-
Do Not: Never dispose of this compound down the drain or in the regular trash.[10]
Summary of Personal Protective Equipment
| Protection Type | Required PPE | Standard/Specification |
| Eye/Face Protection | Chemical Splash Goggles | ANSI Z87.1 |
| Face Shield (for splash hazards) | Worn over goggles | |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or Neoprene recommended |
| Laboratory Coat | --- | |
| Respiratory Protection | Chemical Fume Hood | Primary Control |
| NIOSH-Approved Respirator | For inadequate ventilation (Organic Vapor Cartridge) |
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Iodine [cdc.gov]
- 2. biosynce.com [biosynce.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 3m.com [3m.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. angenechemical.com [angenechemical.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. va.gov [va.gov]
- 10. NIOSH List of Hazardous Drugs in Healthcare Settings, 2024| NIOSH | CDC [cdc.gov]
- 11. northwestern.edu [northwestern.edu]
- 12. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
